molecular formula C8H8ClNO4 B1427748 5-Chloro-2,3-dimethoxyisonicotinic acid CAS No. 1305324-74-6

5-Chloro-2,3-dimethoxyisonicotinic acid

Cat. No.: B1427748
CAS No.: 1305324-74-6
M. Wt: 217.6 g/mol
InChI Key: UGNGWVBHFYKDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,3-dimethoxyisonicotinic acid is a high-purity chemical compound intended for research and development applications. As a multifunctional organic building block, it serves as a key synthetic intermediate for pharmaceutical and agrochemical research. The compound's structure, featuring chloro and dimethoxy substituents on the pyridine ring, makes it a valuable precursor in heterocyclic chemistry for constructing more complex molecules . Researchers utilize this compound in the synthesis of novel derivatives to explore potential biological activities, such as antioxidant properties . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4/c1-13-6-5(8(11)12)4(9)3-10-7(6)14-2/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGWVBHFYKDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isonicotinic Acids

5-Chloro-2,3-dimethoxyisonicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of its substituents—a chlorine atom, two methoxy groups, and a carboxylic acid function—makes it a valuable scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The isonicotinic acid core is a prevalent motif in numerous pharmaceuticals, and the specific substitution pattern of this compound offers fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway to this important molecule, drawing from established chemical principles and published methodologies for analogous systems.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of 5-chloro-2,3-dimethoxyisonicotinic acid suggests a multi-step approach commencing from a readily available pyridine precursor. The primary challenges lie in the regioselective introduction of the four different substituents onto the pyridine ring. A plausible strategy involves the initial construction of a 5-chloro-2,3-dihydroxypyridine core, followed by methylation of the hydroxyl groups and subsequent introduction and modification of a functional group at the 4-position to yield the desired carboxylic acid.

Proposed Synthesis Pathway

The synthesis of 5-chloro-2,3-dimethoxyisonicotinic acid can be envisioned through a four-stage process:

  • Stage 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine.

  • Stage 2: Methylation of 5-Chloro-2,3-dihydroxypyridine.

  • Stage 3: Formylation of 5-Chloro-2,3-dimethoxypyridine via the Vilsmeier-Haack Reaction.

  • Stage 4: Oxidation of 5-Chloro-2,3-dimethoxy-4-formylpyridine to the corresponding isonicotinic acid.

This pathway is illustrated in the following diagram:

Synthesis_Pathway A 2-Amino-5-chloropyridine B 5-Chloro-2,3-dihydroxypyridine A->B Multi-step (Diazotization, Nitration, Reduction, Diazotization) C 5-Chloro-2,3-dimethoxypyridine B->C Methylation D 5-Chloro-2,3-dimethoxy-4-formylpyridine C->D Vilsmeier-Haack Formylation E 5-Chloro-2,3-dimethoxyisonicotinic acid D->E Oxidation DoM_Pathway C 5-Chloro-2,3-dimethoxypyridine F 4-Lithio-5-chloro-2,3-dimethoxypyridine C->F 1. Strong Base (e.g., n-BuLi) 2. Directed ortho-Metalation E 5-Chloro-2,3-dimethoxyisonicotinic acid F->E Quenching with CO₂

A Technical Guide to the Physicochemical Characterization of 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The journey of a molecule from a laboratory curiosity to a potential therapeutic agent is paved with data. Among the most critical datasets are the physicochemical properties, which govern a compound's behavior from the moment of formulation to its interaction with a biological target. This guide is dedicated to 5-Chloro-2,3-dimethoxyisonicotinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry, such as in the preparation of SGLT2 inhibitors for managing type 2 diabetes[1]. Given the limited publicly available experimental data for this specific molecule, this document serves a dual purpose: first, to provide a predicted physicochemical profile based on its structure, and second, to offer a comprehensive, expert-led framework of experimental protocols for its empirical determination. As scientists and researchers, our goal is not merely to obtain a value, but to understand the methodology, its underlying principles, and its implications for drug development. This guide is structured to provide that depth, ensuring that every protocol is a self-validating system grounded in established scientific standards.

Molecular Identity and Predicted Physicochemical Profile

5-Chloro-2,3-dimethoxyisonicotinic acid is a heterocyclic aromatic compound. Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and two methoxy groups, suggests a unique electronic and steric profile that will dictate its properties.

  • Chemical Name: 5-Chloro-2,3-dimethoxyisonicotinic acid

  • CAS Number: 1305324-74-6[2]

  • Molecular Formula: C₈H₈ClNO₄

  • Molecular Weight: 217.61 g/mol

The following table summarizes the in silico predicted physicochemical properties. These values are computationally derived and must be confirmed by empirical testing using the protocols detailed in the subsequent sections.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 217.61 g/mol Complies with Lipinski's Rule of 5, favoring oral bioavailability.[3]
pKa (Acidic) 3.5 - 4.5Influences ionization state, solubility, and absorption across biological membranes. The electron-withdrawing chlorine and pyridine nitrogen will lower the pKa relative to benzoic acid.
pKa (Basic) 1.0 - 2.0The pyridine nitrogen is weakly basic; its protonation state is relevant only in highly acidic environments like the stomach.
LogP 1.5 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to ModerateExpected to be pH-dependent. Higher solubility is anticipated at pH values above the carboxylic acid pKa due to salt formation.
Hydrogen Bond Donors 1 (from COOH)Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 5 (N, 2x OCH₃, 2x from COOH)Affects solubility and potential for target binding.

The Experimental Workflow: A Roadmap to Characterization

A logical, structured approach is paramount for the efficient and accurate characterization of a new chemical entity (NCE). The following workflow outlines the necessary sequence of experiments, ensuring that data from one stage informs the next.

G cluster_0 Phase 1: Confirmation & Purity cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Data Interpretation synthesis Sample Synthesis & Purification purity Purity Assessment (HPLC, >95%) synthesis->purity structure Structural Confirmation (NMR, MS, IR) purity->structure sol Aqueous Solubility (OECD 105) structure->sol pka pKa Determination (Potentiometric Titration) structure->pka logd Lipophilicity (LogD Shake-Flask) structure->logd mp Melting Point (Capillary Method) structure->mp analysis Data Analysis & Interpretation sol->analysis pka->analysis logd->analysis mp->analysis report Final Report & Profile analysis->report caption Figure 1: Experimental workflow for physicochemical characterization.

Caption: Figure 1: Experimental workflow for physicochemical characterization.

Detailed Experimental Protocols

This section provides step-by-step methodologies for determining the critical physicochemical parameters. Each protocol is designed to be robust and self-validating.

Aqueous Solubility Determination (OECD 105 Flask Method)

Rationale: Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and, consequently, its absorption and bioavailability. The OECD 105 guideline provides a standardized and widely accepted "flask method" for this determination.[4][5][6][7] This method is chosen for its reliability and direct measurement of solubility at equilibrium.

Protocol:

  • Preparation:

    • Prepare a series of pH-buffered solutions (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

    • Ensure the compound (5-Chloro-2,3-dimethoxyisonicotinic acid) is of high purity (>95%), as impurities can significantly affect solubility.[8]

    • Perform a preliminary test to estimate the solubility range and determine the appropriate amount of substance to use for the definitive test.[5][6]

  • Procedure:

    • Add an excess amount of the compound to separate vials containing each buffered solution. The excess should be sufficient to see undissolved solid after equilibration.

    • Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a mechanical shaker or stirrer.

    • Allow the suspension to equilibrate for a minimum of 24-48 hours. The system has reached equilibrium when consecutive measurements of concentration (e.g., at 24h and 48h) are consistent.

    • After equilibration, stop the agitation and allow the solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, use a syringe filter (e.g., 0.22 µm PVDF).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL for each pH value.

    • The results will demonstrate the compound's solubility profile, which is expected to increase significantly as the pH rises above its acidic pKa.

Acidity Constant (pKa) Determination by Potentiometric Titration

Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For an acidic compound like this, the pKa governs its charge state, which in turn dramatically affects its solubility, lipophilicity, and ability to permeate biological membranes. Potentiometric titration is a gold-standard method that provides highly accurate pKa values by monitoring pH changes during neutralization.[9]

Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50% Methanol/Water) if aqueous solubility is low. The use of co-solvents can influence the apparent pKa, so consistency is key.[9]

    • Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).

    • Prepare a standardized titrant solution of a strong base (e.g., 0.05 M KOH or NaOH).

  • Procedure:

    • Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a micro-stir bar into the solution.

    • Begin stirring gently and record the initial pH.

    • Add small, precise increments of the standardized base titrant (e.g., 5-10 µL) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the first derivative plot of the titration curve (ΔpH/ΔV vs. V).

    • Specialized software can be used for precise calculation of the pKa from the titration data.

Lipophilicity (LogD) Determination by Shake-Flask Method

Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) is more physiologically relevant as it measures lipophilicity at a specific pH, accounting for both neutral and ionized forms.[3][10] The shake-flask method is the traditional and most reliable technique for determining LogP/D.[11][12][13]

Protocol:

  • Preparation:

    • Prepare a buffered aqueous phase at the desired pH (physiologically relevant pH 7.4 is standard).[3][10]

    • Use n-octanol as the immiscible organic phase. Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in the organic phase (or aqueous phase, depending on solubility).

  • Procedure:

    • Add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (typically a 1:1 ratio) to a vial.

    • Add a small amount of the compound stock solution, ensuring the final concentration is well below its solubility limit in either phase.

    • Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

    • Allow the vial to stand undisturbed or centrifuge it at low speed to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully sample a known volume from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the LogD using the following formula: LogD_pH = log₁₀ ( [Compound]_octanol / [Compound]_aqueous )

    • The experiment should be performed in triplicate to ensure reproducibility.

The Interplay of Physicochemical Properties in Drug Development

The data generated from these protocols are not isolated numbers; they form an interconnected web that predicts the in vivo fate of a drug candidate. Understanding these relationships is crucial for making informed decisions in drug design and formulation.

G pka pKa ionization Ionization State (at physiological pH) pka->ionization determines sol Solubility dissolution Dissolution Rate sol->dissolution governs formulation Formulation Strategy sol->formulation logd LogD (Lipophilicity) permeability Membrane Permeability logd->permeability correlates with ionization->sol influences ionization->logd influences absorption Oral Absorption dissolution->absorption permeability->absorption distribution Tissue Distribution permeability->distribution caption Figure 2: Relationship between core physicochemical properties and drug development outcomes.

Caption: Figure 2: Relationship between core physicochemical properties and drug development outcomes.

As illustrated, pKa directly controls the ionization state, which in turn influences both aqueous solubility and lipophilicity (LogD). Together, solubility and LogD govern the critical balance between dissolution in the gut and permeation across cell membranes, ultimately determining oral absorption and tissue distribution.

References

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., Segarra, V., & Huerta, J. M. (2015). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Google Books.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Bartos, H., & Szinicz, L. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved from [Link]

  • Kalek, M., St-Gelais, A., & Alger, J. R. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • Plainchont, B., Giraud, N., & Akoka, S. (2014). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods. Retrieved from [Link]

  • Kalek, M., St-Gelais, A., & Alger, J. R. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Retrieved from [Link]

  • O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid. Retrieved from [Link]

Sources

A Technical Guide to 5-Chloro-2,3-dimethoxyisonicotinic acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 5-Chloro-2,3-dimethoxyisonicotinic acid, a crucial heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, a plausible synthetic route with detailed protocols, and its significant applications in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Compound Identification and Structure

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine derivative. The isonicotinic acid core (pyridine-4-carboxylic acid) is functionalized with a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.

  • CAS Number : 1305324-74-6[1]

  • Molecular Formula : C₈H₈ClNO₄

  • Molecular Weight : 217.61 g/mol

  • IUPAC Name : 5-chloro-2,3-dimethoxypyridine-4-carboxylic acid

Chemical Structure:

(Structural representation of 5-Chloro-2,3-dimethoxyisonicotinic acid)

Physicochemical Properties

Quantitative data for this specific compound is not extensively published. However, based on its structure and data from analogous compounds, we can summarize its key properties. Researchers should confirm these properties experimentally.

PropertyValue / Expected ValueSource / Rationale
CAS Number 1305324-74-6[1]
Molecular Formula C₈H₈ClNO₄Derived from structure
Molecular Weight 217.61 g/mol
Appearance Expected to be a white to off-white solid at room temp.Based on similar substituted carboxylic acids which are typically crystalline solids.[2]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF).General characteristic of functionalized heterocyclic compounds.
Melting Point Not publicly available. Requires experimental determination.
Boiling Point Not publicly available. Requires experimental determination.

Synthesis Pathway and Rationale

The proposed pathway involves:

  • Methoxylation : Protection of the hydroxyl groups via methylation. This is a crucial step to prevent unwanted side reactions in subsequent steps and to install the required methoxy groups.

  • Chlorination : Selective introduction of a chlorine atom at the 5-position. Electrophilic aromatic substitution on the electron-rich pyridine ring is the key transformation here.

  • Oxidation : Conversion of the methyl group at the 4-position into a carboxylic acid. This final step yields the target molecule.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product Start 2,3-Dihydroxy-4-methylpyridine Step1 Step 1: Methoxylation (e.g., DMS, NaH) Start->Step1 Reagents Intermediate1 2,3-Dimethoxy-4-methylpyridine Step1->Intermediate1 Forms Intermediate Step2 Step 2: Chlorination (e.g., NCS) Intermediate2 5-Chloro-2,3-dimethoxy-4-methylpyridine Step2->Intermediate2 Forms Intermediate Step3 Step 3: Oxidation (e.g., KMnO4) Product 5-Chloro-2,3-dimethoxyisonicotinic acid Step3->Product Final Product Intermediate1->Step2 Substrate Intermediate2->Step3 Substrate

Sources

Mechanism of action of 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Mechanism of Action of 5-Chloro-2,3-dimethoxyisonicotinic acid

Abstract

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine derivative available as a research chemical. While direct, in-depth studies elucidating its specific mechanism of action are not prevalent in public-domain literature, its structural features and documented utility as a synthetic intermediate provide a strong basis for hypothesizing its biological relevance. This guide synthesizes information from structurally related compounds and its known applications to propose potential mechanisms of action and outlines a comprehensive experimental framework for their validation. The primary hypothesized role of this compound is as a key intermediate in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of antidiabetic agents.[1] Furthermore, its isonicotinic acid core suggests potential for direct biological activities, including antimycobacterial, anti-inflammatory, and antiproliferative effects, based on the established pharmacology of related derivatives.[2][3][4] This document is intended for researchers and drug development professionals, providing a foundational understanding and a practical, field-proven approach to characterizing this compound.

Introduction and Molecular Profile

5-Chloro-2,3-dimethoxyisonicotinic acid is a heterocyclic compound featuring a pyridine ring, which is the core of isonicotinic acid (Pyridine-4-carboxylic acid). The ring is substituted with a chloro group at position 5 and two methoxy groups at positions 2 and 3. This specific substitution pattern influences its electronic properties and steric configuration, which are critical determinants of its reactivity and potential biological interactions.

While the compound is readily available from chemical suppliers, its primary documented application is in the realm of medicinal chemistry as a versatile building block.[5][6][7] Notably, it has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, which are pivotal in the management of type 2 diabetes.[1] This role as a precursor is, in a functional sense, its most well-defined "mechanism of action" in the context of drug development. However, the inherent bioactivity of the isonicotinic acid scaffold warrants a thorough investigation into its potential direct pharmacological effects.

Hypothesized Primary Role: A Precursor to SGLT2 Inhibitors

The most concrete evidence-based role for 5-Chloro-2,3-dimethoxyisonicotinic acid is its use in the synthesis of antidiabetic agents.[1]

Mechanism of Action of SGLT2 Inhibitors

Sodium-Glucose Cotransporter 2 (SGLT2) is a protein found predominantly in the proximal convoluted tubules of the kidneys. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. In patients with type 2 diabetes, inhibiting SGLT2 prevents this reabsorption, leading to the excretion of excess glucose in the urine (glucosuria). This process lowers blood glucose levels, improves glycemic control, and has associated benefits such as weight loss and blood pressure reduction.

Synthetic Utility and Workflow

The structure of 5-Chloro-2,3-dimethoxyisonicotinic acid makes it a valuable starting material for constructing the complex molecules of SGLT2 inhibitors. The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The chloro and dimethoxy substituents can be crucial for directing further chemical modifications or for fitting into the target protein's binding pocket.

Below is a conceptual workflow illustrating how this compound could be utilized in a synthetic pathway.

G A 5-Chloro-2,3-dimethoxyisonicotinic acid B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B Step 1 C Activated Acyl Chloride Intermediate B->C D Amide Coupling Reaction (with a substituted amine moiety, R-NH2) C->D Step 2 E Advanced Intermediate D->E F Further Synthetic Steps (e.g., Suzuki coupling, deprotection) E->F Step 3 G Final SGLT2 Inhibitor Drug Candidate F->G

Caption: Conceptual workflow for the synthesis of an SGLT2 inhibitor.

Potential Direct Biological Activities Based on Structural Analogy

The isonicotinic acid scaffold is a well-established pharmacophore. Many of its derivatives exhibit potent biological activities.

  • Antimycobacterial Activity: The most famous isonicotinic acid derivative is isoniazid, a cornerstone drug for treating tuberculosis. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that substituted isonicotinic acids could retain some form of this activity.[2][8]

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of isonicotinic acid derivatives.[4] The mechanism often involves the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) or the modulation of pro-inflammatory signaling pathways. The substituents on the pyridine ring of 5-Chloro-2,3-dimethoxyisonicotinic acid could influence its binding to such targets.

  • Antiproliferative Activity: Nicotinic acid derivatives have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[3] These compounds can induce apoptosis or cell cycle arrest through various mechanisms, making this a viable area of investigation for the title compound.

Proposed Experimental Validation Plan

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is proposed. This self-validating system begins with broad screening assays and progresses to more specific mechanistic studies based on initial findings.

Experimental Workflow Overview

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Mechanism A SGLT2 Inhibition Assay E Dose-Response & IC50 Determination A->E B Antimicrobial MIC Panel (incl. M. tuberculosis) F Mycolic Acid Synthesis Assay B->F C Cytotoxicity Screen (e.g., MTT Assay on Cancer Lines) G Cell Cycle Analysis C->G D COX-2 Inhibition Assay D->E

Caption: Tiered experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Experiment 1: In Vitro SGLT2 Inhibition Assay

  • Causality & Rationale: This experiment directly tests the hypothesis that the compound itself, not just its downstream products, might inhibit SGLT2. This is crucial for determining if it has any intrinsic activity or is purely a synthetic precursor.

  • Protocol:

    • Cell Culture: Culture HEK293 cells stably expressing human SGLT2 (hSGLT2).

    • Assay Preparation: Seed cells in a 96-well plate. Allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 5-Chloro-2,3-dimethoxyisonicotinic acid (e.g., from 100 µM to 1 nM) in a suitable buffer. Add the compound dilutions to the cells. Include a known SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Glucose Uptake: Add ¹⁴C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog that is a substrate for SGLT2, to the wells. Incubate for 1-2 hours.

    • Measurement: Wash the cells to remove extracellular ¹⁴C-AMG. Lyse the cells and measure intracellular radioactivity using a scintillation counter.

    • Analysis: Calculate the percentage of inhibition of glucose uptake at each compound concentration relative to the vehicle control.

Experiment 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Causality & Rationale: This assay provides a quantitative measure of the compound's ability to inhibit microbial growth. Including Mycobacterium tuberculosis is essential to test the hypothesis derived from the isoniazid structural analogy.

  • Protocol:

    • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., M. tuberculosis H37Rv, S. aureus, E. coli).

    • Plate Setup: In a 96-well microplate, add culture broth. Prepare a two-fold serial dilution of the test compound across the plate.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; several weeks for M. tuberculosis).

    • Result Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Bioactivity Profile of 5-Chloro-2,3-dimethoxyisonicotinic acid

Assay TypeTarget/OrganismEndpointResult (Hypothetical)Interpretation
SGLT2 InhibitionHuman SGLT2IC₅₀> 100 µMNo significant direct inhibition; supports role as a synthetic intermediate.
AntimicrobialM. tuberculosis H37RvMIC6.25 µg/mLModerate antimycobacterial activity, warranting further investigation.
Anti-inflammatoryCOX-2 EnzymeIC₅₀15 µMModerate inhibitory potential.
AntiproliferativeK562 Leukemia Cell LineGI₅₀25 µMSignificant growth inhibition, suggesting potential as an anticancer lead.

Conclusion

While 5-Chloro-2,3-dimethoxyisonicotinic acid is primarily documented as a synthetic intermediate for creating SGLT2 inhibitors, its core isonicotinic acid structure suggests a high probability of direct biological activity. The proposed experimental plan provides a robust framework for elucidating its potential as an antimycobacterial, anti-inflammatory, or antiproliferative agent. The results of these investigations will be critical in determining the ultimate therapeutic potential of this compound beyond its current role as a chemical building block, offering valuable insights for drug discovery and development professionals.

References

  • Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. MySkinRecipes. [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. PubMed. [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

Sources

The Emergence of 5-Chloro-2,3-dimethoxyisonicotinic Acid: A Key Intermediate in Modern Antidiabetic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Diabetes Treatment

5-Chloro-2,3-dimethoxyisonicotinic acid has emerged from relative obscurity to become a molecule of significant interest in the pharmaceutical industry. Its rise is intrinsically linked to the development of a newer class of antidiabetic drugs known as sodium-glucose co-transporter 2 (SGLT2) inhibitors. These drugs offer a novel mechanism for managing type 2 diabetes by promoting the excretion of glucose through urine.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and critical role of 5-Chloro-2,3-dimethoxyisonicotinic acid, offering valuable insights for professionals engaged in drug discovery and development. While the specific historical details of its initial synthesis are not extensively documented in publicly accessible literature, its importance is firmly established through its application in the synthesis of cutting-edge pharmaceuticals.

Physicochemical Properties and Specifications

A solid understanding of the physicochemical properties of 5-Chloro-2,3-dimethoxyisonicotinic acid is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 1305324-74-6[2]
Molecular Formula C₈H₈ClNO₄[1]
Molecular Weight 217.61 g/mol [1]
Appearance Solid (form may vary)N/A
Storage 2-8°C[1]

Note: Specific properties such as melting point and boiling point are not consistently reported across public sources and should be determined empirically for each batch.

The Synthetic Landscape: Pathways to a Crucial Intermediate

A plausible synthetic pathway can be conceptualized as follows:

G cluster_0 Hypothetical Synthetic Pathway A Substituted Pyridine Precursor B Introduction of Methoxy Groups A->B Methoxylation C Chlorination B->C Selective Chlorination D Carboxylation/Oxidation C->D Side-chain oxidation or direct carboxylation E 5-Chloro-2,3-dimethoxyisonicotinic acid D->E Final Product

Caption: A conceptual workflow for the synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Experimental Protocol (Hypothetical and Generalized)

The following protocol is a generalized representation based on synthetic methods for structurally related compounds found in the patent literature. It is intended for illustrative purposes and would require optimization and validation.

Step 1: Methoxylation of a Dihydropyridine Precursor A suitable dihydroxypyridine starting material would undergo O-methylation of the hydroxyl groups. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate in an appropriate solvent (e.g., DMF, acetone).

Step 2: Chlorination of the Pyridine Ring The dimethoxy-substituted pyridine would then be subjected to chlorination. Reagents like N-chlorosuccinimide (NCS) or chlorine gas, often in the presence of a catalyst, can be used to introduce a chlorine atom at the desired position on the pyridine ring. The regioselectivity of this step is crucial and is influenced by the directing effects of the existing methoxy groups.

Step 3: Introduction of the Carboxylic Acid Group The isonicotinic acid moiety can be introduced through several methods. If the starting pyridine has a methyl group at the 4-position, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid. Alternatively, a directed ortho-metalation followed by quenching with carbon dioxide could be employed.

Step 4: Purification The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent pharmaceutical synthesis.

The Critical Role in SGLT2 Inhibitor Synthesis

5-Chloro-2,3-dimethoxyisonicotinic acid is a key intermediate in the synthesis of several SGLT2 inhibitors, including empagliflozin.[3] SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, thereby lowering blood sugar levels in patients with type 2 diabetes.

The synthesis of these complex molecules often involves the coupling of a glucose or gluconolactone derivative with an aglycone moiety. 5-Chloro-2,3-dimethoxyisonicotinic acid serves as a precursor to a part of this aglycone structure.

G cluster_1 Role in SGLT2 Inhibitor Synthesis F 5-Chloro-2,3-dimethoxyisonicotinic acid G Activation of Carboxylic Acid F->G e.g., SOCl2, Oxalyl Chloride H Amide Coupling G->H Amine reactant I Further Transformations H->I Reductions, etc. J Aglycone Moiety I->J K Coupling with Glucoside J->K L SGLT2 Inhibitor (e.g., Empagliflozin) K->L Final Deprotection/Modification

Caption: Generalized workflow illustrating the use of 5-Chloro-2,3-dimethoxyisonicotinic acid in the synthesis of SGLT2 inhibitors.

The carboxylic acid group of 5-Chloro-2,3-dimethoxyisonicotinic acid is typically activated, for example, by conversion to an acid chloride or through the use of coupling agents. This activated form is then reacted with an appropriate amine to form an amide bond, which becomes a part of the larger aglycone structure. Subsequent chemical modifications and final coupling with the sugar moiety lead to the final SGLT2 inhibitor.

Analytical Characterization: Spectral Data Insights

While comprehensive, publicly available spectral data (NMR, IR, MS) for 5-Chloro-2,3-dimethoxyisonicotinic acid is limited, its structure allows for the prediction of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include two singlets for the two methoxy groups (likely in the 3.8-4.0 ppm range), and aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing and -donating effects of the chloro, methoxy, and carboxylic acid substituents.

  • ¹³C NMR: The spectrum would show signals for the two methoxy carbons, the carbons of the pyridine ring (with shifts influenced by the substituents), and the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region).

Infrared (IR) Spectroscopy: Key expected absorption bands would include:

  • A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • C-O stretches from the methoxy groups.

  • C-Cl stretch.

  • Aromatic C=C and C-N stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (217.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Conclusion and Future Perspectives

5-Chloro-2,3-dimethoxyisonicotinic acid stands as a testament to the ongoing evolution of medicinal chemistry and process development. Its significance is not as a therapeutic agent itself, but as a crucial building block that enables the efficient synthesis of complex and highly effective drugs for a prevalent global health issue. As the demand for SGLT2 inhibitors and other novel therapeutics continues to grow, the development of robust, scalable, and cost-effective synthetic routes for key intermediates like 5-Chloro-2,3-dimethoxyisonicotinic acid will remain a critical area of research for chemists and pharmaceutical scientists. Further elucidation of its synthesis and characterization in the public domain will undoubtedly contribute to the advancement of drug manufacturing and accessibility.

References

Sources

Spectroscopic Characterization of 5-Chloro-2,3-dimethoxyisonicotinic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

5-Chloro-2,3-dimethoxyisonicotinic acid (Figure 1) is a substituted pyridine derivative with significant utility in medicinal chemistry. Its structural elucidation is paramount for ensuring the purity, identity, and quality of synthetic intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a detailed, predictive analysis of the spectroscopic data for this molecule, grounded in the fundamental principles of each technique and supported by data from similar chemical entities.

Figure 1: Chemical Structure of 5-Chloro-2,3-dimethoxyisonicotinic acid

Caption: Molecular structure of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloro-2,3-dimethoxyisonicotinic acid is expected to be relatively simple, exhibiting signals for the aromatic proton, the two methoxy groups, and the acidic proton of the carboxylic acid. The predicted chemical shifts are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2,3-dimethoxyisonicotinic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (aromatic)8.0 - 8.3Singlet (s)1H
-OCH₃ (C-2)3.9 - 4.1Singlet (s)3H
-OCH₃ (C-3)3.9 - 4.1Singlet (s)3H
-COOH12.0 - 14.0Broad Singlet (br s)1H

Causality Behind Predictions:

  • Aromatic Proton (H-6): The lone aromatic proton is situated on a pyridine ring, which is an electron-deficient system, leading to a downfield shift. The presence of the electron-withdrawing carboxylic acid group and the chlorine atom will further deshield this proton, placing its resonance in the 8.0 - 8.3 ppm range.

  • Methoxy Protons (-OCH₃): The protons of the two methoxy groups are expected to appear as sharp singlets. Their chemical shifts will be influenced by their position on the aromatic ring and are predicted to be in the range of 3.9 - 4.1 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically between 12.0 and 14.0 ppm. This signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloro-2,3-dimethoxyisonicotinic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3155 - 160
C-4145 - 150
C-5115 - 120
C-6140 - 145
-COOH165 - 170
-OCH₃ (C-2)55 - 60
-OCH₃ (C-3)55 - 60

Causality Behind Predictions:

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the various substituents. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-3, C-6) are expected to be the most downfield. The carbon bearing the chlorine atom (C-5) will also be shifted downfield.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position, typically in the 165 - 170 ppm range.

  • Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will resonate in the typical range for sp³-hybridized carbons attached to an oxygen atom, around 55 - 60 ppm.

Experimental Protocol for NMR Data Acquisition

Workflow: NMR Sample Preparation and Analysis

Caption: A standard operating procedure for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 5-Chloro-2,3-dimethoxyisonicotinic acid is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 5-Chloro-2,3-dimethoxyisonicotinic acid

m/zIon IdentityPredicted Relative Abundance
217/219[M]⁺ (Molecular Ion)Moderate
202/204[M - CH₃]⁺High
172/174[M - COOH]⁺Moderate
157/159[M - COOH - CH₃]⁺Moderate

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak will appear as a doublet (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, which is characteristic of compounds containing one chlorine atom.

  • Fragmentation Pathways: Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical from a methoxy group, the loss of the carboxylic acid group, and subsequent fragmentations.

Fragmentation Pathway Diagram

Fragmentation M [M]⁺ m/z 217/219 M_minus_CH3 [M - CH₃]⁺ m/z 202/204 M->M_minus_CH3 - •CH₃ M_minus_COOH [M - COOH]⁺ m/z 172/174 M->M_minus_COOH - •COOH M_minus_COOH_minus_CH3 [M - COOH - CH₃]⁺ m/z 157/159 M_minus_COOH->M_minus_COOH_minus_CH3 - •CH₃

Caption: Predicted major fragmentation pathways for 5-Chloro-2,3-dimethoxyisonicotinic acid in EI-MS.

Experimental Protocol for MS Data Acquisition (GC-MS)

Workflow: GC-MS Analysis

Caption: A typical workflow for the analysis of a small molecule by GC-MS.

Conclusion

While experimental spectroscopic data for 5-Chloro-2,3-dimethoxyisonicotinic acid is not currently available in the public domain, a comprehensive predictive analysis has been presented based on established spectroscopic principles and data from analogous structures. This guide provides researchers with a robust set of expected spectral data and detailed experimental protocols to facilitate the empirical characterization of this important pharmaceutical intermediate. The predictive data herein should serve as a valuable reference for the confirmation of the structure and purity of 5-Chloro-2,3-dimethoxyisonicotinic acid in future synthetic and analytical endeavors.

References

  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Iraqi Journal of Cancer and Medical Genetics. (2019). Synthesis, Characterization of 2-(5-Chloro 3,3-di- methyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxy- phenylimino)-propionaldehyd. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Synthetic Intermediate

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine derivative whose current primary role is recognized as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes.[1] However, the isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with diverse mechanisms of action, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] This guide posits that the therapeutic utility of 5-Chloro-2,3-dimethoxyisonicotinic acid may extend far beyond its current application. We will explore a primary, data-driven hypothesis for a novel therapeutic target and provide a comprehensive roadmap for its experimental validation.

Our central hypothesis is that 5-Chloro-2,3-dimethoxyisonicotinic acid possesses the structural motifs conducive to the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) , presenting a compelling opportunity for development in anemia associated with chronic kidney disease (CKD) and other hypoxia-related pathologies.[6][7][8]

Primary Hypothesized Target: HIF Prolyl Hydroxylase (HIF-PHD)

The Hypoxia-Inducible Factor (HIF) pathway is the master regulator of the cellular response to low oxygen levels (hypoxia). In normoxic conditions, HIF-α subunits are hydroxylated by HIF prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation. Under hypoxic conditions, the lack of oxygen as a co-substrate inactivates PHDs. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of genes that mediate adaptive responses, including erythropoiesis (via erythropoietin, EPO), angiogenesis, and iron metabolism.[8][9]

Inhibitors of HIF-PHD mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent production of endogenous EPO.[7][8] This mechanism forms the basis of a novel oral therapy for anemia in CKD.[6] The isonicotinic acid scaffold is a known feature in some HIF-PHD inhibitors, making this a rational and compelling target to investigate for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Mechanistic Pathway and Point of Intervention

The proposed mechanism involves the compound binding to the active site of the PHD enzyme, chelating the catalytic iron (Fe2+) and preventing the hydroxylation of proline residues on HIF-α. This intervention stabilizes HIF-α, initiating the downstream therapeutic cascade.

HIF_Pathway_Intervention cluster_0 Normoxia (High Oxygen) cluster_1 Hypoxia / HIF-PHD Inhibition HIFa_normoxia HIF-1α PHD PHD Enzyme HIFa_normoxia->PHD Hydroxylation (Pro-OH) Degradation Proteasomal Degradation VHL VHL Protein PHD->VHL Recognition VHL->Degradation Ubiquitination Compound 5-Chloro-2,3-dimethoxy- isonicotinic acid PHD_inhibited PHD Enzyme Compound->PHD_inhibited Inhibition HIFa_hypoxia HIF-1α (Stable) HIF_Complex HIF-1 Complex HIFa_hypoxia->HIF_Complex HIFb HIF-1β (ARNT) HIFb->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation EPO_Gene EPO Gene Transcription HIF_Complex->EPO_Gene Binds to HRE EPO_Protein Erythropoietin (EPO) Production EPO_Gene->EPO_Protein

Caption: Proposed mechanism of HIF-PHD inhibition by the compound.

Experimental Validation Workflow

A tiered approach is essential for validating HIF-PHD as a target. The workflow should progress from biochemical assays to cell-based systems and finally to in vivo models.

Tier 1: Biochemical Validation

Objective: To determine if 5-Chloro-2,3-dimethoxyisonicotinic acid directly interacts with and inhibits the PHD2 enzyme (the primary isoform responsible for HIF regulation).

Protocol 1: PHD2 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Principle: This assay measures the hydroxylation of a HIF-1α peptide substrate by recombinant human PHD2. An antibody specific to the hydroxylated peptide is used for detection.

  • Reagents:

    • Recombinant human PHD2 enzyme.

    • Biotinylated HIF-1α peptide substrate.

    • Alpha-ketoglutarate, Ascorbate, FeSO4 (enzyme co-factors).

    • Europium-labeled anti-hydroxylation antibody.

    • Streptavidin-conjugated acceptor bead (e.g., XL665).

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA).

    • 5-Chloro-2,3-dimethoxyisonicotinic acid (test compound).

    • Known HIF-PHD inhibitor (e.g., Roxadustat) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute in assay buffer.

    • In a 384-well plate, add 2 µL of compound dilution.

    • Add 4 µL of a master mix containing PHD2 enzyme and HIF-1α peptide.

    • Initiate the reaction by adding 4 µL of a co-factor solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add 10 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition1-10 µM (Hypothetical)
Positive Control IC50 IC50 of a known inhibitor (e.g., Roxadustat)~50 nM
Assay Window (S/B) Signal-to-background ratio> 5
Tier 2: Cell-Based Functional Assays

Objective: To confirm that the compound can stabilize HIF-1α in a cellular context and induce the expression of HIF target genes.

Protocol 2: HIF-1α Stabilization by Western Blot

  • Cell Line: Use a human cell line responsive to hypoxia, such as HEK293 or a renal cell line like HK-2.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl2 or Roxadustat).

    • Lyse the cells and prepare whole-cell extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Expected Outcome: A dose-dependent increase in the HIF-1α band intensity in compound-treated cells.

Protocol 3: EPO Gene Expression by qRT-PCR

  • Cell Line: Use a human hepatoma cell line like Hep3B, which is known to produce EPO.

  • Procedure:

    • Treat Hep3B cells with the test compound for 18-24 hours.

    • Isolate total RNA from the cells using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the human EPO gene and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine the fold change in EPO mRNA expression relative to the vehicle control.

  • Expected Outcome: A dose-dependent increase in EPO mRNA levels.

Validation_Workflow start Hypothesis: Compound inhibits HIF-PHD biochem Tier 1: Biochemical Assay (PHD2 HTRF) start->biochem Direct Interaction? cell_stabilization Tier 2: Cell-Based Assay (HIF-1α Western Blot) biochem->cell_stabilization IC50 < 10 µM cell_expression Tier 2: Cell-Based Assay (EPO qRT-PCR) cell_stabilization->cell_expression HIF-1α Stabilized invivo Tier 3: In Vivo Model (Rodent Anemia Model) cell_expression->invivo EPO Upregulated conclusion Target Validated invivo->conclusion Anemia Ameliorated

Caption: A tiered workflow for validating the HIF-PHD target.

Secondary and Alternative Therapeutic Targets

The versatility of the isonicotinic acid scaffold suggests other potential targets that warrant consideration.[4]

  • Anti-inflammatory Enzymes: Derivatives of isonicotinic acid have shown inhibitory activity against enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[4] Standard enzymatic and cell-based assays for these targets could be employed as secondary screens.

  • Antimicrobial Targets: Isoniazid, an isonicotinic acid derivative, is a cornerstone of tuberculosis therapy.[10] The subject compound could be screened against a panel of pathogenic bacteria and fungi to explore potential antimicrobial applications.[2]

  • Kinase Inhibition: The pyridine core is common in many kinase inhibitors. A broad-panel kinase screen (e.g., using services from companies like Eurofins or Promega) could rapidly identify potential oncology or immunology-related targets.

Conclusion and Future Directions

While 5-Chloro-2,3-dimethoxyisonicotinic acid is established as a valuable synthetic intermediate, its structural features, particularly the isonicotinic acid core, strongly suggest untapped therapeutic potential. The inhibition of HIF prolyl hydroxylase represents a compelling, rational, and testable hypothesis. The structured validation workflow presented here provides a clear path from biochemical confirmation to cellular activity and eventual in vivo proof-of-concept. Successful validation would position this compound as a candidate for development in the treatment of anemia and other conditions where modulation of the hypoxia response pathway is beneficial. Further exploration of its activity against inflammatory and microbial targets could unveil additional therapeutic avenues, transforming this chemical intermediate into a versatile clinical candidate.

References

  • MySkinRecipes. 5-Chloro-2,3-dimethoxyisonicotinic acid. Available from: [Link]

  • Indian Academy of Sciences. An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Available from: [Link]

  • Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available from: [Link]

  • PubMed. Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Available from: [Link]

  • PMC - NIH. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Available from: [Link]

  • Wikipedia. HIF prolyl-hydroxylase inhibitor. Available from: [Link]

  • MDPI. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • PubMed. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. Available from: [Link]

  • PubMed. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Available from: [Link]

  • PubMed. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. Available from: [Link]

  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Available from: [Link]

  • Medires Publishing. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. Available from: [Link]

  • Frontiers. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Available from: [Link]

  • Springer. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link]

  • PMC - PubMed Central. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available from: [Link]

Sources

Whitepaper: An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2,3-dimethoxyisonicotinic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-focused walkthrough for modeling the molecular interactions of 5-Chloro-2,3-dimethoxyisonicotinic acid using a synergistic in silico approach. We move beyond a simple recitation of steps to deliver a narrative grounded in scientific causality, emphasizing the rationale behind protocol choices in molecular docking and molecular dynamics (MD) simulations. This document is structured to empower researchers, scientists, and drug development professionals with a self-validating framework for computational analysis, from initial ligand and target preparation to the interpretation of complex simulation data. All methodologies are supported by authoritative references, ensuring a trustworthy and reproducible workflow.

Part 1: Foundational Strategy - The Molecule and the Model

The Subject Molecule: 5-Chloro-2,3-dimethoxyisonicotinic acid

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine carboxylic acid.[1][2][3] Its structure, featuring a chlorine atom and two methoxy groups on the isonicotinic acid scaffold, presents a unique electronic and steric profile. The chlorine atom, in particular, can profoundly influence a molecule's pharmacokinetic properties and binding affinity through halogen bonding and other interactions.[4] While its specific biological targets are not widely documented in public literature, its structural motifs are found in compounds targeting a range of enzymes. For the purpose of this guide, we will hypothesize its interaction with a relevant therapeutic target to demonstrate a realistic workflow. Based on its role as an intermediate in the synthesis of SGLT2 inhibitors for managing type 2 diabetes, we will select a representative protein from this class for our modeling studies.[5]

Chemical Properties Summary:

  • Molecular Formula: C₈H₈ClNO₄[1]

  • Molecular Weight: 217.6 g/mol [1]

  • Key Features: Pyridine ring (potential for π-π stacking), carboxylic acid (H-bond donor/acceptor, potential for salt bridge), methoxy groups (H-bond acceptors), chlorine atom (potential for halogen bonding).

The In Silico Philosophy: A Two-Pillar Approach

Computational modeling is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to predict molecular interactions and guide experimental efforts.[6][7][8] Our strategy integrates two powerful, complementary techniques:

  • Molecular Docking: A computational method used to predict the preferred orientation, or "pose," of a ligand when bound to a protein target.[7][9] It uses scoring functions to estimate the binding affinity for different poses, allowing for rapid screening and hypothesis generation.[8]

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulation provides a dynamic view of the protein-ligand complex over time.[6][10] By simulating the physical movements of atoms and molecules, it allows for the assessment of the stability of the predicted binding pose and a more detailed characterization of the intermolecular interactions.[10]

This combined approach provides a more robust and trustworthy prediction than either method in isolation. Docking provides the initial static snapshot, while MD simulation validates and refines this snapshot within a dynamic, solvated environment.

Part 2: The Workflow - From Structure to Simulation

A rigorous computational study is built on meticulous preparation. The quality of the input structures directly dictates the accuracy of the output.[11]

Ligand and Receptor Preparation Protocol

This protocol ensures that both the protein (receptor) and the small molecule (ligand) are in a chemically correct and computationally ready state.

Step-by-Step Methodology:

  • Receptor Acquisition & Cleanup:

    • Action: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use a representative SGLT2 structure.

    • Rationale: The PDB provides experimentally determined structures, which are the highest quality starting points for simulation.

    • Execution: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands.[12][13] Isolate the protein chain(s) of interest.

  • Receptor Preparation:

    • Action: Add polar hydrogens, assign atomic charges (e.g., AMBER ff14SB for the protein), and repair any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro or the Dock Prep tool in Chimera.[12][13]

    • Rationale: Crystal structures often omit hydrogen atoms to improve resolution.[14] Correct protonation states at physiological pH are critical for accurately modeling hydrogen bonds and electrostatic interactions.[15][16]

  • Ligand Structure Generation:

    • Action: Generate the 3D structure of 5-Chloro-2,3-dimethoxyisonicotinic acid using a chemical sketcher like ChemDraw or PubChem Sketcher. Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: A low-energy, 3D conformation is a necessary starting point for docking. Energy minimization removes steric clashes and finds a stable initial geometry.

  • Ligand Parameterization:

    • Action: Assign partial atomic charges and atom types to the ligand. For MD simulations, generate a complete topology and parameter file using a server like CGenFF or the antechamber module of AMBER.[17]

    • Rationale: Standard protein force fields do not contain parameters for drug-like molecules.[18] This step is crucial for ensuring the simulation software can accurately model the ligand's internal and interaction energies.[19]

Workflow Visualization: Preparation Phase

The following diagram illustrates the logical flow of the preparation steps for both the receptor and the ligand.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Remove Water & Heteroatoms PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH Repair Repair Missing Residues AddH->Repair ReceptorOut Prepared Receptor (PDBQT) Repair->ReceptorOut Sketch Generate 3D Structure Min Energy Minimization Sketch->Min Params Generate Topology & Parameters Min->Params LigandOut Prepared Ligand (PDBQT/MOL2) Params->LigandOut G cluster_md Molecular Dynamics Simulation Workflow Input Docked Complex (Pose 1) Solvate Solvate & Add Ions Input->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Temp) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, RMSF) Production->Analysis Output Stability & Interaction Data Analysis->Output

Caption: A streamlined workflow for Molecular Dynamics (MD) simulation.

Presentation of MD Simulation Data

Key metrics from the trajectory analysis provide evidence for the stability of the binding pose.

Analysis MetricResult (Example)Interpretation
Ligand RMSDPlateaued at ~1.5 Å after 10 nsThe ligand remains stably bound in the initial docking pose without significant deviation.
Protein Backbone RMSDPlateaued at ~2.0 Å after 15 nsThe overall protein structure is stable and does not undergo major unfolding or conformational changes.
Hydrogen Bond OccupancyASP-121 to Ligand: 85%The key hydrogen bond identified in docking is persistent and stable throughout the simulation.

Part 5: Synthesis and Conclusion

The successful completion of this in silico workflow provides a multi-faceted view of the molecular interactions of 5-Chloro-2,3-dimethoxyisonicotinic acid. The initial docking identified high-affinity binding poses, and the subsequent MD simulation provided strong evidence for the thermodynamic stability of the top-ranked pose. The persistent hydrogen bonds and stable RMSD values observed during the simulation validate the initial docking hypothesis.

This guide has detailed a robust, self-validating framework for computational molecular modeling. By grounding each step in clear scientific rationale and leveraging the complementary strengths of molecular docking and MD simulations, researchers can generate high-confidence hypotheses to guide and prioritize subsequent in vitro and in vivo experimental validation.

References

  • GROMACS Tutorials. [Link]

  • AutoDock Vina Manual. [Link]

  • GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex - Angelo Raymond Rossi. [Link]

  • GROMACS Tutorial - BioSoft. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed. [Link]

  • Tutorials and Webinars - Gromacs. [Link]

  • Protein-Ligand Complex - MD Tutorials. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]

  • A Review on In Silico molecular docking Studies - ijariie. [Link]

  • AutoDock Vina Documentation. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. [Link]

  • AutoDock Vina Manual | PDF | Docking (Molecular) | Mac Os X Snow Leopard - Scribd. [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on - Galaxy Training! [Link]

  • T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation. [Link]

  • Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking - International Journal of Pharmaceutical Sciences. [Link]

  • Review on molecular docking analysis of herbal compounds and their activity against SARS and JEV using In-silico and In vitro approaches - IP Int J Med Microbiol Trop Dis - IP International Journal of Medical Microbiology and Tropical Diseases. [Link]

  • Analysis Tools for MD Simulations - Theoretical and Computational Biophysics Group. [Link]

  • A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY - IJNRD. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • 6. Preparing the protein and ligand for docking - ScotChem. [Link]

  • AutoDock Vina Documentation - ResearchGate. [Link]

  • What is the best practices and presentation for analysis of multiple molecular dynamics simulations ? | ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid - MySkinRecipes. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-Chloro-2,3-dimethoxyisonicotinic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Role of 5-Chloro-2,3-dimethoxyisonicotinic acid in Modulating the Hypoxic Response

In the intricate landscape of cellular signaling, the response to low oxygen tension, or hypoxia, is a critical adaptive mechanism implicated in numerous physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. A master regulator of this response is the Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is continuously targeted for proteasomal degradation, a process initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[1][2] This hydroxylation allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of HIF-1α.[3]

5-Chloro-2,3-dimethoxyisonicotinic acid is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[2][4] The stabilized HIF-1α can then translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of a plethora of hypoxia-inducible genes.[4] This targeted modulation of the HIF-1α pathway makes 5-Chloro-2,3-dimethoxyisonicotinic acid a valuable tool for studying the downstream effects of HIF-1α activation and for the potential development of therapeutics targeting ischemia and other hypoxia-related diseases.

These application notes provide a comprehensive guide for the use of 5-Chloro-2,3-dimethoxyisonicotinic acid in cell culture, detailing its mechanism of action, providing protocols for its application, and outlining methods for assessing its biological activity.

Mechanism of Action: Stabilization of HIF-1α

The primary mechanism of action of 5-Chloro-2,3-dimethoxyisonicotinic acid is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes require oxygen as a co-substrate to hydroxylate HIF-1α.[1][2] In the presence of 5-Chloro-2,3-dimethoxyisonicotinic acid, the catalytic activity of PHDs is blocked, preventing the hydroxylation of proline residues on the HIF-1α subunit. This abrogation of hydroxylation prevents the recognition of HIF-1α by the VHL E3 ubiquitin ligase complex, thereby inhibiting its ubiquitination and subsequent degradation by the proteasome.[3] The net result is the stabilization and accumulation of HIF-1α, leading to the transcriptional activation of its target genes.

HIF1a_Stabilization cluster_normoxia Normoxia cluster_hypoxia_inhibitor Hypoxia or PHD Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Hydroxylation VHL VHL PHDs->VHL Binding O2 O2 O2->PHDs Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_stable HIF-1α Nucleus Nucleus HIF-1α_stable->Nucleus PHDs_inhibited PHDs Inhibitor 5-Chloro-2,3-dimethoxy- isonicotinic acid Inhibitor->PHDs_inhibited Inhibition ARE Antioxidant Response Element Nucleus->ARE Binding HIF-1β HIF-1β HIF-1β->Nucleus Gene_Expression Target Gene Expression ARE->Gene_Expression

Caption: HIF-1α stabilization pathway under normoxia and with a PHD inhibitor.

Experimental Protocols

Preparation of Stock Solutions

Due to the lack of specific solubility data for 5-Chloro-2,3-dimethoxyisonicotinic acid, it is recommended to perform initial solubility tests. A common solvent for small molecule inhibitors is dimethyl sulfoxide (DMSO).

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of 5-Chloro-2,3-dimethoxyisonicotinic acid powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture Treatment

The optimal concentration of 5-Chloro-2,3-dimethoxyisonicotinic acid to induce a biological response will be cell-type dependent and should be determined empirically through a dose-response experiment.

Materials:

  • Cultured cells of interest (e.g., HeLa, Hep3B, U2OS)[5]

  • Complete cell culture medium

  • 5-Chloro-2,3-dimethoxyisonicotinic acid stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a series of working solutions of 5-Chloro-2,3-dimethoxyisonicotinic acid by diluting the stock solution in complete cell culture medium. A suggested starting range for a dose-response experiment is 0.1 µM to 100 µM.

  • Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as the highest concentration of the compound used.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 5-Chloro-2,3-dimethoxyisonicotinic acid or the vehicle control.

  • Incubate the cells for the desired period. The optimal incubation time to observe HIF-1α stabilization is typically between 4 to 24 hours and should be determined experimentally.

ParameterRecommended RangeNotes
Cell Seeding Density Cell-type dependentAim for 70-80% confluency at the time of treatment.
Compound Concentration 0.1 µM - 100 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 4 - 24 hoursTime-course experiments are recommended to find the peak response time.
Vehicle Control DMSOUse the same final concentration of DMSO as in the highest compound treatment.
Assessment of HIF-1α Stabilization by Western Blot

Western blotting is a standard method to detect the accumulation of HIF-1α protein in response to treatment with 5-Chloro-2,3-dimethoxyisonicotinic acid.[5]

Materials:

  • Treated and control cell lysates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

Western_Blot_Workflow Cell_Culture Cell Seeding and Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis of HIF-1α.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures:

  • Skin contact: Immediately wash with plenty of soap and water.[8]

  • Eye contact: Rinse cautiously with water for several minutes.[6]

  • Inhalation: Move to fresh air.[6]

  • Ingestion: Rinse mouth and seek medical attention.[8]

Troubleshooting

IssuePossible CauseSolution
No HIF-1α stabilization observed Compound concentration is too low.Perform a dose-response experiment with a wider concentration range.
Incubation time is too short or too long.Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).
The chosen cell line does not express detectable levels of HIF-1α.Use a cell line known to express HIF-1α (e.g., HeLa, Hep3B).[5]
High background in Western blot Insufficient blocking or washing.Increase blocking time and the number of washes.
Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal concentration.
Cell death observed Compound is cytotoxic at the tested concentrations.Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration range.
DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.5%.

Conclusion

5-Chloro-2,3-dimethoxyisonicotinic acid represents a valuable chemical tool for the investigation of the HIF-1α signaling pathway. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound to stabilize HIF-1α in cell culture and explore its downstream biological consequences. Due to the limited specific data on this compound, it is imperative to empirically determine the optimal experimental conditions for each specific cell line and research question.

References

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]

  • A Novel Prolyl Hydroxylase Inhibitor Protects Against Cell Death After Hypoxia. PMC - NIH. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH. [Link]

  • Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production. PMC - NIH. [Link]

  • Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal | Oxford Academic. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. MySkinRecipes. [Link]

  • HIF-1α stabilization by mitochondrial ROS promotes Met-dependent invasive growth and vasculogenic mimicry in melanoma cells. FLORE. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays with 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-2,3-dimethoxyisonicotinic acid in high-throughput screening (HTS) assays. Recognizing that this compound is a key intermediate in the synthesis of pharmaceuticals, such as SGLT2 inhibitors for type 2 diabetes, this guide offers a framework for developing and implementing robust HTS campaigns to explore its potential biological activities.[1] We will delve into the strategic considerations for assay selection, provide detailed, step-by-step protocols for both biochemical and cell-based assays, and discuss the critical aspects of data analysis and hit validation. The methodologies outlined herein are designed to be adaptable, enabling researchers to effectively screen compound libraries and identify novel modulators of relevant biological targets.

Introduction: The Role of High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on a specific biological target or pathway.[2][3] This process utilizes automation, miniaturized assays, and sophisticated data analysis to identify "hits"—compounds that elicit a desired biological response.[3][4] These hits serve as the starting point for lead optimization and the development of new therapeutics.

The success of an HTS campaign hinges on the development of a robust and reliable assay. Key characteristics of a high-quality HTS assay include:

  • High Signal-to-Background Ratio: The ability to clearly distinguish between a positive and negative result.

  • Reproducibility: Consistent results across multiple experiments.

  • Scalability: The capacity to be automated and performed in a high-throughput format (e.g., 384- or 1536-well plates).[5]

  • Cost-Effectiveness: Efficient use of reagents and resources.

This guide will walk you through the process of developing HTS assays for 5-Chloro-2,3-dimethoxyisonicotinic acid, from initial target consideration to detailed experimental protocols.

Strategic Considerations for Assay Development

Given that 5-Chloro-2,3-dimethoxyisonicotinic acid is an intermediate in the synthesis of SGLT2 inhibitors, a logical starting point for an HTS campaign would be to investigate its activity against this target. However, the principles outlined here can be applied to any biological target of interest.

Target Selection and Rationale

The choice of a biological target is the first critical step. This decision is typically based on a deep understanding of the disease pathology and the role of specific proteins or pathways. For the purpose of this guide, we will consider two hypothetical scenarios for 5-Chloro-2,3-dimethoxyisonicotinic acid:

  • Scenario A: Biochemical Assay for a Kinase Target: Kinases are a major class of drug targets. We will outline a protocol for a generic kinase activity assay.

  • Scenario B: Cell-Based Reporter Assay for a Nuclear Receptor: Nuclear receptors are another important class of drug targets that regulate gene expression. We will describe a luciferase-based reporter assay.

Assay Format Selection

The choice of assay format depends on the nature of the biological target and the desired readout. Common HTS assay formats include:

  • Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with the target.[6] Examples include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and AlphaScreen®.

  • Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information.[2] Examples include reporter gene assays, cell viability assays, and high-content imaging.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the two hypothetical scenarios.

Scenario A: Biochemical HTS for a Kinase Inhibitor

This protocol describes a generic, fluorescence-based kinase activity assay. The principle is to measure the amount of ATP consumed during the kinase reaction, which is inversely proportional to the fluorescence signal.

G cluster_0 Assay Preparation cluster_1 Incubation & Detection cluster_2 Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Compound Plates dispense_compound Dispense 5-Chloro-2,3-dimethoxyisonicotinic acid and Library Compounds to Assay Plate prep_reagents->dispense_compound dispense_enzyme Dispense Kinase to Assay Plate dispense_compound->dispense_enzyme dispense_substrate Dispense Substrate/ATP Mix to Initiate Reaction dispense_enzyme->dispense_substrate incubate Incubate at Room Temperature dispense_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Fluorescence on Plate Reader add_detection->read_plate calculate_z Calculate Z' Factor read_plate->calculate_z normalize_data Normalize Data to Controls calculate_z->normalize_data identify_hits Identify Hits Based on Pre-defined Threshold normalize_data->identify_hits

Caption: Workflow for a biochemical kinase inhibitor HTS assay.

Materials:

  • 384-well, low-volume, white, solid-bottom plates

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Fluorescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 5-Chloro-2,3-dimethoxyisonicotinic acid (dissolved in DMSO)

  • Compound library plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution and library compounds into the appropriate wells of the 384-well assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known kinase inhibitor (positive control).

  • Reagent Preparation:

    • Prepare the kinase solution in kinase buffer at 2X the final desired concentration.

    • Prepare the substrate/ATP solution in kinase buffer at 2X the final desired concentration. The optimal concentrations of kinase, substrate, and ATP should be determined empirically during assay development.

  • Assay Execution:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the contents are mixed.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader according to the manufacturer's instructions.

  • Z' Factor Calculation: The Z' factor is a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Data Normalization: Raw fluorescence values are converted to percent inhibition.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-determined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Scenario B: Cell-Based Reporter HTS for a Nuclear Receptor Modulator

This protocol describes a luciferase reporter assay to identify modulators of a hypothetical nuclear receptor. The principle is that activation of the nuclear receptor drives the expression of a luciferase reporter gene, leading to a luminescent signal.

G cluster_0 Cell Preparation & Plating cluster_1 Compound Treatment & Incubation cluster_2 Detection & Data Analysis culture_cells Culture Reporter Cell Line seed_cells Seed Cells into 384-well Assay Plates culture_cells->seed_cells add_compound Add 5-Chloro-2,3-dimethoxyisonicotinic acid and Library Compounds seed_cells->add_compound incubate_cells Incubate Cells (18-24 hours) add_compound->incubate_cells add_luciferase Add Luciferase Substrate incubate_cells->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence normalize_data Normalize Data and Identify Hits read_luminescence->normalize_data

Caption: Workflow for a cell-based nuclear receptor reporter HTS assay.

Materials:

  • 384-well, white, clear-bottom tissue culture-treated plates

  • HEK293 cells (or other suitable cell line) stably expressing the nuclear receptor of interest and a luciferase reporter construct

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • 5-Chloro-2,3-dimethoxyisonicotinic acid (dissolved in DMSO)

  • Compound library plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Plating:

    • Harvest and resuspend the reporter cells in culture medium to a density of 2 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plate (5,000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of 5-Chloro-2,3-dimethoxyisonicotinic acid and library compounds in culture medium.

    • Add 5 µL of the compound solutions to the appropriate wells of the assay plate.

    • For controls, add medium with DMSO (negative control) and medium with a known agonist/antagonist (positive control).

  • Incubation:

    • Incubate the assay plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

  • Z' Factor Calculation: Similar to the biochemical assay, a Z' factor is calculated to assess assay quality.

  • Data Normalization: Data can be normalized to the positive control (for agonists) or the negative control (for antagonists).

    • % Activation (Agonist) = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)

    • % Inhibition (Antagonist) = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Identification: Hits are identified based on a pre-defined threshold for activation or inhibition.

Hit Confirmation and Triage

Following the primary screen, it is crucial to confirm the activity of the identified hits and eliminate false positives.[7] This process, often referred to as a "hit-to-lead" campaign, involves a series of secondary assays.[8]

Hit Confirmation
  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the confirmed hits.

Orthogonal Assays
  • Use a different assay format to confirm the activity of the hits. This helps to eliminate artifacts that may be specific to the primary assay technology.[7]

Selectivity Profiling
  • Test the hits against related targets to assess their selectivity. This is particularly important for target classes with high homology, such as kinases.

Data Management and Interpretation

A robust data management system is essential for HTS campaigns. This system should be capable of:

  • Storing and tracking large datasets.

  • Performing automated data analysis.

  • Visualizing results to facilitate hit selection.

Conclusion

This application note provides a comprehensive framework for developing and implementing high-throughput screening assays for 5-Chloro-2,3-dimethoxyisonicotinic acid. By following the detailed protocols and considering the strategic aspects of assay development, researchers can effectively screen for novel biological activities of this and other small molecules. The successful identification and validation of hits from these screens can provide valuable starting points for the discovery of new therapeutic agents.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (n.d.). National Institutes of Health. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). National Institutes of Health. [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). National Institutes of Health. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). MySkinRecipes. [Link]

  • Adaptation of High-Throughput Screening Methods and Assays for Biocontainment Laboratories. (n.d.). National Institutes of Health. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

Sources

The Synthetic Utility of 5-Chloro-2,3-dimethoxyisonicotinic Acid: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

5-Chloro-2,3-dimethoxyisonicotinic acid is a highly functionalized pyridine derivative that has emerged as a critical precursor in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the pyridine ring, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, with a focus on its role in the development of novel therapeutics.

The strategic placement of the chloro and methoxy substituents significantly influences the electronic properties of the pyridine ring, rendering it amenable to a range of synthetic manipulations. The carboxylic acid functionality at the 4-position serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry. This combination of features makes 5-chloro-2,3-dimethoxyisonicotinic acid a sought-after intermediate in the synthesis of biologically active molecules, including potent and selective inhibitors of key biological targets.

This document will detail a plausible synthetic route to 5-chloro-2,3-dimethoxyisonicotinic acid, drawing upon established methodologies for the synthesis of related substituted pyridines. Furthermore, it will provide comprehensive protocols for its application as a precursor in amide synthesis, a critical step in the development of numerous drug candidates, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.[1][2]

Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic Acid: A Proposed Pathway

Workflow for the Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic Acid

G A 2-Amino-5-chloropyridine B Diazotization (NaNO2, H2SO4) A->B Step 1 C 2-Hydroxy-5-chloropyridine B->C D Nitration (HNO3, H2SO4) C->D Step 2 E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction (Fe, HCl or H2, Pd/C) E->F Step 3 G 2-Hydroxy-3-amino-5-chloropyridine F->G H Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) G->H Step 4 I 5-Chloro-2,3-dihydroxypyridine H->I J Double O-Methylation (CH3I, NaH) I->J Step 5 K 5-Chloro-2,3-dimethoxypyridine J->K L Carboxylation (Proposed) (n-BuLi, CO2) K->L Step 6 M 5-Chloro-2,3-dimethoxyisonicotinic acid L->M

Caption: Proposed synthetic workflow for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Detailed Protocol for the Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic Acid (Proposed)

This protocol is a composite of established procedures for analogous transformations.[3] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Workup: Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • Nitration: To a stirred solution of 2-hydroxy-5-chloropyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a temperature maintained between 0 and 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for several hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

  • Reduction: Suspend 2-hydroxy-3-nitro-5-chloropyridine in a mixture of ethanol and water. Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the hot reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure and neutralize with a base to precipitate the amine.

Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine

  • Diazotization and Hydrolysis: Following a similar procedure to Step 1, diazotize 2-hydroxy-3-amino-5-chloropyridine and subsequently hydrolyze the diazonium salt to yield the dihydroxy-pyridine.

Step 5: Synthesis of 5-Chloro-2,3-dimethoxypyridine

  • O-Methylation: In an inert atmosphere, suspend sodium hydride in anhydrous DMF. To this suspension, add a solution of 5-chloro-2,3-dihydroxypyridine in DMF dropwise at 0 °C.

  • Reaction: After the addition, add methyl iodide and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 6: Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid (Proposed Carboxylation)

  • Lithiation: In an inert atmosphere, dissolve 5-chloro-2,3-dimethoxypyridine in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium.

  • Carboxylation: After stirring for a period to ensure complete lithiation, bubble dry carbon dioxide gas through the solution.

  • Workup: Allow the reaction to warm to room temperature and quench with water. Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

Application in Amide Synthesis: A Gateway to Novel Pharmaceuticals

The carboxylic acid moiety of 5-chloro-2,3-dimethoxyisonicotinic acid is a prime site for amide bond formation, a reaction of paramount importance in drug discovery. This transformation allows for the coupling of this precursor with a wide array of amines to generate diverse libraries of compounds for biological screening.

General Workflow for Amide Coupling

G A 5-Chloro-2,3-dimethoxyisonicotinic acid C Coupling Reagent (e.g., HATU, EDC/HOBt) A->C Activation B Amine (R-NH2) F Amide Product B->F C->F D Base (e.g., DIPEA) D->C E Solvent (e.g., DMF, DCM) E->A E->B E->C E->D

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side products.[4][5]

Materials and Reagents

ReagentM.W. ( g/mol )Equivalents
5-Chloro-2,3-dimethoxyisonicotinic acid217.611.0
Amine (R-NH2)-1.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.242.0
Anhydrous N,N-Dimethylformamide (DMF)--

Procedure

  • Reaction Setup: To a solution of 5-chloro-2,3-dimethoxyisonicotinic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mechanism Insight: The reaction proceeds through the formation of a highly reactive O-acylisouronium intermediate, which is then readily attacked by the amine to form the stable amide bond.[6] DIPEA acts as a non-nucleophilic base to facilitate the deprotonation of the carboxylic acid and neutralize the hexafluorophosphate anion.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[7]

Materials and Reagents

ReagentM.W. ( g/mol )Equivalents
5-Chloro-2,3-dimethoxyisonicotinic acid217.611.0
Amine (R-NH2)-1.1
EDC.HCl191.701.5
HOBt135.121.2
Triethylamine (TEA) or DIPEA101.192.0
Anhydrous Dichloromethane (DCM) or DMF--

Procedure

  • Reaction Setup: Dissolve 5-chloro-2,3-dimethoxyisonicotinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation and Coupling: Add the base (2.0 eq) followed by EDC.HCl (1.5 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with DCM and wash with water, 1N HCl, and saturated aqueous NaHCO3.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Mechanism Insight: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an active ester, which is less prone to racemization and side reactions. The amine then displaces HOBt to form the desired amide.

Conclusion: An Enabling Precursor for Chemical Innovation

5-Chloro-2,3-dimethoxyisonicotinic acid stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its utility as a precursor, particularly in the construction of complex amide-containing molecules, underscores its importance in the pharmaceutical industry. The protocols and synthetic strategies outlined in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile intermediate in their pursuit of novel chemical entities with therapeutic promise. As the demand for sophisticated molecular architectures continues to grow, the role of such well-designed precursors will undoubtedly become even more critical in the advancement of chemical and biomedical sciences.

References

  • Lansdell, M. I., et al. (2008). Design and synthesis of fluorescent SGLT2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4944-4947.
  • Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Indian Journal of Experimental Biology, 16(10), 1047-1051.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.
  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

  • AOBChem USA. (n.d.). 2,3-Dimethoxypyridine. Retrieved from [Link]

  • Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 15(20), 4431-4435.
  • Ali, M. A., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry, 22(13), 3499-3513.
  • Amer, A. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Tube. (2024, April 14).
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Singh, R. P., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(7), 847-857.
  • Basappa, et al. (2003). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 8(6), 493-499.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sharma, V., et al. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(5), 1867-1872.
  • Wang, X., et al. (2020). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Advances, 10(52), 31257-31265.
  • Ciba-Geigy AG. (1989). U.S. Patent No. 4,885,376. Washington, DC: U.S.
  • Bayer AG. (1989). U.S. Patent No. 4,804,763. Washington, DC: U.S.
  • Gsell, L., & Meyer, W. (1981). U.S. Patent No. 4,284,778. Washington, DC: U.S.
  • Ishikura, M., et al. (1984). A facile synthesis of 2-chloro-3-pyridinol. Synthesis, 1984(11), 936-938.
  • Shanghai Institute of Pharmaceutical Industry. (2010).
  • Sumitomo Chemical Company, Limited. (2000).
  • Lonza AG. (2006).
  • Shanghai Institute of Pharmaceutical Industry. (2010).
  • American Cyanamid Company. (1956).
  • Ciba-Geigy AG. (1980).

Sources

Application Note & Protocol: Strategies for the Dissolution of 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the dissolution of 5-Chloro-2,3-dimethoxyisonicotinic acid, a key building block in medicinal chemistry. Given the absence of exhaustive public solubility data for this specific molecule, this application note presents a systematic, principle-driven approach to solvent selection and solution preparation. We will explore methodologies ranging from the use of common organic solvents to pH-mediated aqueous solubilization, while addressing the critical aspect of compound stability. The protocols herein are designed to be self-validating, enabling researchers to identify the optimal dissolution strategy for their specific experimental context, be it for in vitro biological assays, synthetic chemistry, or analytical applications.

Introduction: Understanding the Molecule

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine carboxylic acid. Its structure, featuring a carboxylic acid group, a pyridine ring, two methoxy groups, and a chlorine atom, dictates its physicochemical properties and, consequently, its solubility. The carboxylic acid moiety introduces acidic properties and a potential for salt formation, while the substituted pyridine ring contributes to its aromatic and moderately polar nature. The presence of the chlorine and methoxy groups further influences its polarity and potential for intermolecular interactions. A clear understanding of these structural features is paramount for devising an effective dissolution strategy.

Physicochemical Properties Summary

While specific experimental solubility data is not widely available, we can infer a likely solubility profile based on its structural components and data from related isonicotinic acid derivatives.[1]

PropertyValue / Inferred CharacteristicRationale / Source
Molecular Formula C₈H₈ClNO₄Based on chemical structure.
Molecular Weight 217.61 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solidCommon for similar organic acids.
pKa Estimated to be in the range of 3-5Typical for carboxylic acids.[2]
Predicted Solubility - High in polar aprotic solvents (e.g., DMSO, DMF).- Moderate in polar protic solvents (e.g., ethanol, methanol).- Low in non-polar solvents (e.g., hexane, toluene).- pH-dependent in aqueous solutions.Inferred from the solubility of isonicotinic acid and its derivatives.[1][3]

Strategic Solvent Selection: A Decision-Making Workflow

The choice of solvent is critically dependent on the downstream application. For instance, a solvent suitable for a chemical reaction might be inappropriate for a cell-based assay due to toxicity. The following diagram outlines a logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Undissolved 5-Chloro-2,3-dimethoxyisonicotinic acid exp_type What is the downstream application? start->exp_type organic_synthesis Organic Synthesis / NMR exp_type->organic_synthesis Chemical Reaction biological_assay Biological Assay (in vitro) exp_type->biological_assay Biological Assay dmso_protocol Protocol 1: Use of Organic Solvents (e.g., DMSO, Ethanol) organic_synthesis->dmso_protocol aqueous_buffer Aqueous Buffer System Required? biological_assay->aqueous_buffer aqueous_buffer->dmso_protocol No/Tolerates Co-solvent base_protocol Protocol 2: pH-Mediated Aqueous Dissolution aqueous_buffer->base_protocol Yes final_check Verify compound stability and compatibility with assay. dmso_protocol->final_check base_protocol->final_check

Caption: Decision workflow for solvent selection.

Experimental Protocols

Protocol 1: Dissolution in Organic Solvents

This protocol is recommended for applications where an organic solvent is permissible, such as in stock solution preparation for biological assays or for use in organic synthesis. Dimethyl sulfoxide (DMSO) is often the solvent of choice due to its broad solvating power.[4][5][6]

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid

  • Anhydrous DMSO (or ethanol, DMF, DMA)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated balance and appropriate vials

Procedure:

  • Weighing: Accurately weigh the desired amount of 5-Chloro-2,3-dimethoxyisonicotinic acid into a clean, dry vial.

  • Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial. Start with a volume calculated to achieve a high concentration stock (e.g., 10-50 mM).

  • Initial Mixing: Vortex the vial for 30-60 seconds to facilitate initial dissolution.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but caution is advised to prevent degradation.

  • Dilution: Once a clear stock solution is obtained, it can be serially diluted with the same solvent or an appropriate assay buffer. Causality Insight: When diluting a DMSO stock into an aqueous buffer for biological assays, it is crucial to do so with vigorous mixing to avoid precipitation of the compound.[7][8] The final concentration of DMSO in the assay should be kept to a minimum (typically <1%, often <0.5%) to avoid solvent-induced artifacts.[9]

Protocol 2: pH-Mediated Aqueous Dissolution

This protocol leverages the acidic nature of the carboxylic acid group. By reacting with a base, the compound is converted to its more water-soluble carboxylate salt.[2][10][11] This method is ideal for preparing aqueous solutions when organic co-solvents must be avoided.

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired aqueous buffer

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Weigh the desired amount of the compound and add it to a volume of deionized water or buffer to create a suspension.

  • Basification: While stirring, add 1 M NaOH dropwise to the suspension. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • pH Monitoring: Monitor the pH of the solution continuously. Continue adding NaOH until all of the solid has dissolved. Note the final pH.

  • pH Adjustment (Optional): If a specific final pH is required, it can be carefully adjusted downwards using a dilute acid (e.g., 0.1 M HCl). However, be aware that lowering the pH too much may cause the compound to precipitate out of solution. It is recommended to determine the pH at which precipitation occurs.

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, adjust the final volume with the desired buffer or water.

Compound Stability Considerations

The presence of a chlorine atom on the pyridine ring introduces a potential for nucleophilic aromatic substitution, especially under harsh basic conditions or with certain nucleophiles.[12] While stable under normal conditions, prolonged exposure to high pH or elevated temperatures should be avoided.

  • Recommendation: Prepare fresh solutions for experiments whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to perform a stability study (e.g., using HPLC-MS) if solutions are to be stored for extended periods.

Conclusion

The successful dissolution of 5-Chloro-2,3-dimethoxyisonicotinic acid is an achievable prerequisite for its use in research and development. By understanding the chemical nature of the molecule and the requirements of the downstream application, an appropriate solvent system can be readily identified. For most applications, starting with a concentrated stock in DMSO offers a reliable and versatile approach. For aqueous systems, pH-mediated dissolution provides an effective alternative. In all cases, careful attention to technique and an awareness of potential stability issues will ensure reproducible and accurate experimental outcomes.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Alberta. (n.d.). Chemically active extraction. [Link]

  • ChemBK. (n.d.). pyridine-4-carboxylic acid. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3... [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • MDPI. (2021). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • National Institutes of Health (NIH). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • Autech. (n.d.). The Power of Polarity: Understanding DMSO's Role in Enhancing Chemical Reactions. [Link]

  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ResearchGate. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]

  • ResearchGate. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • MDPI. (2023). Bio-Assay-Guided Isolation of Fractions and Constituents with Antioxidant and Lipid-lowering Activity from Allium cepa. [Link]

  • Royal Society of Chemistry. (1995). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]

Sources

Application Notes and Protocols: Experimental Design for Efficacy Testing of 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isonicotinic Acid Derivative

5-Chloro-2,3-dimethoxyisonicotinic acid is a synthetic compound belonging to the isonicotinic acid derivative family. While its primary documented application is as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the management of type 2 diabetes, the inherent biological activity of the core structure warrants direct investigation. The structural similarity to precursors of potent antidiabetic agents suggests a strong hypothesis that 5-Chloro-2,3-dimethoxyisonicotinic acid may itself possess SGLT2 inhibitory properties.

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid as a potential therapeutic agent. The protocols herein are designed to first establish in vitro activity and mechanism of action, followed by in vivo validation of its antidiabetic potential in a relevant animal model. Each experimental choice is rationalized to ensure scientific integrity and generate robust, translatable data.

Part 1: In Vitro Efficacy Assessment - Elucidating SGLT2 Inhibition

The initial phase of efficacy testing focuses on determining if 5-Chloro-2,3-dimethoxyisonicotinic acid directly inhibits SGLT2-mediated glucose uptake in a relevant cell line. The human kidney proximal tubule cell line, HK-2, is an excellent model as it endogenously expresses SGLT2.[1][2] We will employ a fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG), to quantify glucose uptake.[1][2][3][4]

Scientific Rationale

This in vitro assay provides a direct measure of the compound's ability to block SGLT2 function at the cellular level. By quantifying the reduction in 2-NBDG uptake in the presence of the test compound, we can determine its inhibitory potency (IC50). The use of a known SGLT2 inhibitor, such as Dapagliflozin, as a positive control is crucial for validating the assay and benchmarking the efficacy of the test compound.[2]

Experimental Workflow: In Vitro SGLT2 Inhibition Assay

Caption: Workflow for in vitro SGLT2 inhibition screening.

Detailed Protocol: 2-NBDG Glucose Uptake Assay in HK-2 Cells

Materials:

  • HK-2 cell line

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well black, clear-bottom tissue culture plates

  • 5-Chloro-2,3-dimethoxyisonicotinic acid

  • Dapagliflozin (positive control)

  • DMSO (vehicle)

  • 2-NBDG

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm)

Procedure:

  • Cell Seeding:

    • Culture HK-2 cells to ~80% confluency.

    • Trypsinize and seed 5 x 10^4 cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid and Dapagliflozin in DMSO.

    • Perform serial dilutions in glucose-free medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment:

    • Wash the cells once with PBS.

    • Add 100 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare a 200 µM working solution of 2-NBDG in glucose-free medium.

    • Add 100 µL of the 2-NBDG solution to each well (final concentration 100 µM).

    • Incubate for 30-60 minutes at 37°C.[5][6]

  • Termination and Measurement:

    • Remove the 2-NBDG containing medium.

    • Wash the cells three times with 200 µL of ice-cold PBS per well.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis and Interpretation
ParameterDescription
% Inhibition Calculated for each concentration of the test compound relative to the vehicle control. Formula: (1 - (Fluorescence_compound / Fluorescence_vehicle)) * 100
IC50 Value The concentration of the compound that inhibits 50% of the SGLT2-mediated glucose uptake. Determined by plotting % inhibition against the log of compound concentration and fitting a sigmoidal dose-response curve.
Positive Control (Dapagliflozin) Should exhibit a dose-dependent inhibition of glucose uptake, with an IC50 value consistent with literature reports, thus validating the assay.[2]
Vehicle Control (DMSO) Represents 100% glucose uptake and serves as the baseline for calculating inhibition.

Part 2: In Vivo Efficacy Evaluation - Assessing Antidiabetic Activity in a Rodent Model

Following successful in vitro demonstration of SGLT2 inhibition, the next critical step is to evaluate the efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid in a relevant animal model of type 2 diabetes. The streptozotocin (STZ)-nicotinamide induced diabetic rat model is a well-established and widely used model that mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance and partial insulin deficiency.[7][8][9]

Scientific Rationale

This in vivo study will assess the compound's ability to lower blood glucose levels in a diabetic state. The primary endpoint will be the improvement in glucose tolerance, measured by an Oral Glucose Tolerance Test (OGTT).[10][11][12][13][14] Secondary endpoints will include monitoring fasting blood glucose, and other relevant biochemical markers. This comprehensive evaluation will provide crucial data on the compound's therapeutic potential in a whole-organism context.

Experimental Workflow: In Vivo Antidiabetic Efficacy Study

Caption: Workflow for in vivo antidiabetic efficacy testing.

Detailed Protocol: STZ-Nicotinamide Induced Diabetes and Efficacy Testing in Rats

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Nicotinamide

  • Citrate buffer (0.1 M, pH 4.5)

  • Glucose solution (for OGTT)

  • Glucometer and test strips

  • Oral gavage needles

  • 5-Chloro-2,3-dimethoxyisonicotinic acid

  • Dapagliflozin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Diabetes Induction:

    • Acclimatize rats for at least one week.

    • Fast the rats for 6-8 hours.[15]

    • Administer nicotinamide (230 mg/kg, i.p.).[15]

    • 15 minutes later, administer STZ (65 mg/kg, i.p. or i.v.) dissolved in cold citrate buffer.[9][15]

    • Provide 10% sucrose solution in drinking water for the first 48 hours to prevent hypoglycemia.[15]

    • After 7 days, confirm diabetes by measuring fasting blood glucose. Rats with glucose levels >180 mg/dL are considered diabetic and included in the study.[9]

  • Treatment:

    • Randomly assign diabetic rats to the following groups (n=8-10 per group):

      • Vehicle control

      • 5-Chloro-2,3-dimethoxyisonicotinic acid (low, medium, and high doses)

      • Dapagliflozin (e.g., 1 mg/kg, as a positive control)

    • Administer the compounds or vehicle daily by oral gavage for 4-6 weeks.

    • Monitor body weight, food, and water intake regularly.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform OGTT at the end of the treatment period.

    • Fast the rats overnight (12-16 hours).[10][11]

    • Administer the final dose of the respective treatments.

    • After 30-60 minutes, administer a glucose solution (2 g/kg) orally.[14]

    • Collect blood samples from the tail vein at 0 (baseline), 30, 60, 90, and 120 minutes post-glucose administration.[11]

    • Measure blood glucose levels at each time point.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples for biochemical analysis.

    • Euthanize the animals and collect relevant tissues (e.g., pancreas, kidney) for histopathological examination.

Data Analysis and Interpretation
ParameterDescription
OGTT Area Under the Curve (AUC) The primary measure of glucose tolerance. A significant reduction in the AUC for the treated groups compared to the vehicle control indicates improved glucose clearance.
Fasting Blood Glucose A key indicator of glycemic control. A significant decrease in fasting blood glucose in treated groups is a positive outcome.
Body Weight SGLT2 inhibitors are often associated with modest weight loss.[16] Monitoring body weight changes can provide additional insights into the compound's metabolic effects.
Biochemical Markers Measurement of serum insulin, HbA1c, lipid profile (total cholesterol, triglycerides), and kidney function markers (BUN, creatinine) can provide a broader understanding of the compound's metabolic and potential off-target effects.[17][18][19]
Statistical Analysis Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the control group. A p-value < 0.05 is typically considered statistically significant.[20][21][22][23]

Conclusion and Future Directions

The experimental design outlined in this guide provides a robust framework for the initial efficacy assessment of 5-Chloro-2,3-dimethoxyisonicotinic acid as a potential antidiabetic agent. Positive results from these studies, demonstrating both in vitro SGLT2 inhibition and in vivo glucose-lowering effects, would provide a strong rationale for further preclinical development. Subsequent investigations could include more extensive dose-response studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in other animal models of type 2 diabetes. The ultimate goal is to generate a comprehensive data package to support the advancement of this promising compound into clinical trials for the benefit of patients with type 2 diabetes.

References

  • Lu, Y. T., et al. (2019). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Product Communications, 9(1), 13-21. [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Product Communications, 9(1), 13-21. [Link]

  • Aban, I. B., & George, B. (2015). Statistical considerations for preclinical studies. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 22(6), 1163–1170. [Link]

  • Gheibi, S., et al. (2018). Experimental model of Streptozotocin-Nicotinamide induced Diabetes Mellitus type II in Sprague-Dawley rats: Step by step protocol and the encountered issues. Romanian Journal of Medical and Dental Education, 28(2), 22-26. [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. Retrieved from [Link]

  • Bio-protocol. (2017). 2.5. Oral Glucose Tolerance Test (OGTT). Bio-protocol, 7(11), e2313. [Link]

  • Lu, Y. T., et al. (2019). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Journal of Integrative Biology, 9(1), 13-21. [Link]

  • Semantic Scholar. (n.d.). [PDF] A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Retrieved from [Link]

  • Saleh, A., et al. (2024). Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. Medicina, 60(1), 132. [Link]

  • Al-Kury, L. T., et al. (2023). Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors. Cardiovascular Drugs and Therapy, 37(2), 363-376. [Link]

  • Pharmacology Discovery Services. (n.d.). Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Retrieved from [Link]

  • West Virginia University Institutional Animal Care and Use Committee. (n.d.). Model Guidance Sheet: Use of Streptozotocin (STZ) for Diabetes Induction in Animals. Retrieved from [Link]

  • Singh, M., et al. (2015). Statistical Considerations for Preclinical Studies. Journal of Pharmacology and Experimental Therapeutics, 353(2), 223-231. [Link]

  • Grempler, R., et al. (2012). A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans. Drug design, development and therapy, 6, 239–250. [Link]

  • Georgiev, G., et al. (2023). Metabolic Markers Associated with Progression of Type 2 Diabetes Induced by High-Fat Diet and Single Low Dose Streptozotocin in Rats. Metabolites, 13(7), 820. [Link]

  • Arakawa, K., et al. (2023). Mouse Models with SGLT2 Mutations: Toward Understanding the Role of SGLT2 beyond Glucose Reabsorption. International Journal of Molecular Sciences, 24(7), 6293. [Link]

  • The Phee. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. The Phee. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • de Lemos, E. T., et al. (2015). Nicotinamide attenuates streptozotocin-induced diabetes complications and increases survival rate in rats: role of autonomic nervous system. BioMed research international, 2015, 810352. [Link]

  • Assay Genie. (n.d.). 2-NBDG Glucose Uptake Assay Kit (Cell-Based) (#BN00906). Retrieved from [Link]

  • Ware, M. J. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. University of Arkansas, Fayetteville. [Link]

  • BioIVT. (n.d.). SGLT2 Transporter Assay. Retrieved from [Link]

  • Sorrells, J. E., et al. (2021). Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues. bioRxiv. [Link]

  • Kim, J. Y., et al. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition, 41(12), 1691-1695. [Link]

  • Monnier, V. M., & Sell, D. R. (2006). BIOMARKERS IN DIABETES: HEMOGLOBIN A1c, VASCULAR AND TISSUE MARKERS. Transactions of the American Clinical and Climatological Association, 117, 237–253. [Link]

  • Taliyan, R., et al. (2013). Animal models and biomarkers of neuropathy in diabetic rodents. Journal of pharmacology & pharmacotherapeutics, 4(1), 1–7. [Link]

  • Al-Kury, L. T., et al. (2023). Animal model criteria matrix with suggested suitable SGLT2i modeling pathways. ResearchGate. [Link]

  • Lu, Y. T., et al. (2019). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, April 1). Oral Glucose Tolerance Test. MMPC.org. [Link]

  • Pillai, K. S., et al. (2024, November 28). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. [Link]

  • Wang, J., et al. (2020). Dynamic Phenotypes and Molecular Mechanisms to Understand the Pathogenesis of Diabetic Nephropathy in Two Widely Used Animal Models of Type 2 Diabetes Mellitus. Frontiers in Endocrinology, 11, 133. [Link]

  • PharmiWeb.com. (2021, April 5). Statistical Considerations of Pre-Clinical Research Studies. PharmiWeb.com. [Link]

  • Solvo Biotechnology. (n.d.). SGLT2 transporter, SGLT2 uptake assay. Retrieved from [Link]

  • Reverte, V., et al. (2020). Animal Models and Renal Biomarkers of Diabetic Nephropathy. Journal of Clinical Medicine, 9(8), 2635. [Link]

  • Hawley, S. A., et al. (2022). Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Al-Zubaidi, A., et al. (2023). A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells. BMC Pharmacology and Toxicology, 24(1), 47. [Link]

Sources

Application Notes and Protocols: 5-Chloro-2,3-dimethoxyisonicotinic Acid in the Development of Novel Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the investigation of 5-Chloro-2,3-dimethoxyisonicotinic acid as a potential plant growth regulator (PGR). While specific bioactivity data for this molecule is not extensively documented in public literature, its structural similarity to the picolinic acid class of synthetic auxins provides a strong rationale for its mechanism of action and a clear path for experimental validation. This document outlines the presumed molecular mechanism, detailed protocols for synthesis and bioactivity screening, and best practices for research and development. The provided methodologies are based on established principles for auxin mimics and are intended to serve as a robust starting point for researchers.

Introduction: The Scientific Rationale

Picolinic acid derivatives represent a significant class of synthetic auxin herbicides and plant growth regulators.[1][2][3] These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), a master regulator of plant growth and development.[4][5] The core principle of their utility lies in their dose-dependent effects: at low concentrations, they can stimulate growth processes such as cell elongation and division, while at higher concentrations, they overwhelm the plant's hormonal balance, leading to phytotoxicity.[5][6]

5-Chloro-2,3-dimethoxyisonicotinic acid, a substituted picolinic acid, is hypothesized to function as an auxin mimic. The strategic placement of chloro and methoxy groups on the pyridine ring is anticipated to modulate its binding affinity to auxin receptors and its metabolic stability within the plant, offering potential for novel selectivity and efficacy profiles. These notes will guide the user through the process of validating this hypothesis and characterizing the compound's potential as a PGR.

Presumed Mechanism of Action: An Auxin Mimic

Synthetic auxins like the picolinic acids exert their effects by hijacking the plant's natural auxin signaling pathway.[7] The central event is the binding of the auxin mimic to an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB) proteins.[7][8] This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This stabilized complex is then targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive promoters in the nucleus, activating the transcription of genes that drive downstream physiological effects like cell elongation and, at high concentrations, ethylene production and senescence.[1][4]

Auxin_Signaling_Pathway Auxin 5-Chloro-2,3-dimethoxy- isonicotinic acid (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Proteasome 26S Proteasome Auxin->Proteasome Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to TIR1_AFB->Proteasome Ubiquitination & Targeting for Degradation Aux_IAA->Proteasome Ubiquitination & Targeting for Degradation ARF ARF (Auxin Response Factor) Proteasome->ARF Releases Repression AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Response Physiological Response (e.g., Cell Elongation) Gene_Expression->Response

Caption: Proposed auxin signaling pathway for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Synthesis and Formulation

Proposed Synthesis Protocol

Step 1: Synthesis of a Substituted Pyridine Intermediate

A multi-step synthesis starting from commercially available precursors would likely be required to construct the 5-chloro-2,3-dimethoxy-4-substituted pyridine core. This could involve reactions such as chlorination, methoxylation, and functional group interconversions on a pyridine ring.

Step 2: Oxidation to Isonicotinic Acid

The final step would likely involve the oxidation of a substituent at the 4-position (e.g., a methyl or hydroxymethyl group) to the carboxylic acid.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents should be used where necessary.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The final product should be purified by column chromatography or recrystallization, and its structure confirmed by NMR and mass spectrometry.

Formulation for Biological Assays

For biological testing, a stock solution of the compound should be prepared.

  • Primary Stock Solution (e.g., 100 mM): Accurately weigh the synthesized 5-Chloro-2,3-dimethoxyisonicotinic acid and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO). Adjust the final volume with DMSO to achieve the target concentration. Store at -20°C.

  • Working Solutions: Prepare fresh dilutions of the primary stock solution in the appropriate aqueous buffer or plant growth medium for each experiment. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Experimental Protocols for Bioactivity Screening

The following protocols are designed to assess the dose-dependent effects of 5-Chloro-2,3-dimethoxyisonicotinic acid on plant growth.

In Vitro Bioassay: Arabidopsis thaliana Root Elongation

This assay is a rapid and sensitive method to determine auxin-like activity.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Petri dishes (100 mm)

  • Test compound stock solution

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in 50% bleach with 0.05% Triton X-100, and then rinse 5 times with sterile distilled water.

  • Plating: Suspend sterilized seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days in the dark.

  • Media Preparation: Prepare MS agar plates containing a range of concentrations of 5-Chloro-2,3-dimethoxyisonicotinic acid (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Include a solvent control (DMSO at the highest concentration used).

  • Seed Sowing: Pipette stratified seeds onto the surface of the prepared plates, arranging them in rows.

  • Incubation: Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per concentration using image analysis software (e.g., ImageJ).

In Planta Bioassay: Tomato Seedling Foliar Spray

This assay assesses the compound's effects on a whole plant system, which is more indicative of its potential performance in an agricultural context.

Materials:

  • Tomato seeds (e.g., Solanum lycopersicum cv. 'Moneymaker')

  • Potting mix

  • Pots (e.g., 4-inch)

  • Test compound

  • Surfactant (e.g., Tween-20)

  • Spray bottle

Procedure:

  • Plant Growth: Sow tomato seeds in pots and grow in a greenhouse or growth chamber until they reach the 2-3 true leaf stage.

  • Treatment Solution Preparation: Prepare spray solutions containing various concentrations of the test compound (e.g., 0, 1, 10, 50, 100, 250, 500 µM) in water with 0.02% Tween-20 to ensure adhesion to the leaves.

  • Application: Spray the foliage of the tomato seedlings until runoff. Ensure even coverage. Include a control group sprayed only with the water-surfactant solution.

  • Observation: Observe the plants daily for 2-3 weeks. Record phenotypic changes, including:

    • Epinasty (downward curling of leaves)

    • Stem elongation or stunting

    • Chlorosis (yellowing) or necrosis (tissue death)

    • Overall plant height and biomass (at the end of the experiment).

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Screening cluster_inplanta In Planta Testing Synthesis Chemical Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification Formulation Stock Solution Preparation (in DMSO) Purification->Formulation Arabidopsis_Assay Arabidopsis Root Elongation Assay Formulation->Arabidopsis_Assay Tomato_Assay Tomato Seedling Foliar Spray Assay Formulation->Tomato_Assay Dose_Response_Curve Generate Dose-Response Curve (IC50 / EC50) Arabidopsis_Assay->Dose_Response_Curve Dose_Response_Curve->Tomato_Assay Inform Concentration Range Phenotypic_Analysis Phenotypic Analysis (Epinasty, Height, Biomass) Tomato_Assay->Phenotypic_Analysis Conclusion Determine PGR or Herbicidal Potential Phenotypic_Analysis->Conclusion

Caption: General experimental workflow for evaluating the compound.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Data from Arabidopsis Root Elongation Assay

Concentration (µM)Mean Root Length (mm) ± SE% Inhibition/Stimulation vs. Control
0 (Control)25.4 ± 1.20%
0.0128.1 ± 1.5+10.6% (Stimulation)
0.122.3 ± 1.1-12.2% (Inhibition)
115.8 ± 0.9-37.8% (Inhibition)
108.2 ± 0.5-67.7% (Inhibition)
1002.1 ± 0.2-91.7% (Inhibition)

Interpretation: The hypothetical data in Table 1 suggests a classic auxin-like dose response. A low concentration (0.01 µM) shows slight growth stimulation, while higher concentrations lead to progressively stronger root growth inhibition. This is a hallmark of auxin mimics.

Troubleshooting and Best Practices

  • Solubility Issues: If the compound precipitates in aqueous media, consider using a co-solvent or adjusting the pH of the medium. Always run a solvent control to account for any effects of the solvent itself.

  • Contamination: Use sterile techniques for all in vitro assays to prevent microbial growth, which can interfere with plant growth.

  • Replication: For all experiments, use a sufficient number of biological replicates (e.g., multiple plants or plates) and technical replicates to ensure the statistical significance of your results.

  • Positive Controls: Include a known synthetic auxin (e.g., 2,4-D or picloram) as a positive control to validate the experimental system.

Conclusion

The structural features of 5-Chloro-2,3-dimethoxyisonicotinic acid make it a compelling candidate for a novel plant growth regulator with potential auxin-like activity. The protocols and insights provided in these application notes offer a scientifically grounded framework for its synthesis, characterization, and biological evaluation. By systematically applying these methodologies, researchers can effectively determine the efficacy and potential applications of this compound in agriculture and plant science.

References

  • Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids . Molecules. 2024. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity , and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity , and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. Available at: [Link]

  • New auxin analogs with growth -promoting effects in intact plants reveal a chemical strategy to improve hormone delivery | PNAS. Available at: [Link]

  • Lecture Auxin Type Plant Growth Regulators (Hormonal). Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Structures of various picolinic acid auxin herbicides and... - ResearchGate. Available at: [Link]

  • Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-Chloro-2,3-dimethoxyisonicotinic acid using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive protocols for the quantitative analysis of 5-Chloro-2,3-dimethoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. Given the compound's chemical nature—a substituted aromatic carboxylic acid—two robust and validated analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, offering in-depth explanations of methodological choices to ensure accuracy, precision, and reliability in quantification.

Introduction and Physicochemical Analysis

5-Chloro-2,3-dimethoxyisonicotinic acid is a pyridinecarboxylic acid derivative. Its structure, featuring a carboxylic acid group, a chlorinated aromatic ring, and methoxy groups, dictates its physicochemical properties and informs the strategy for its quantification.

  • Polarity and Solubility: The carboxylic acid group imparts significant polarity and allows for solubility in polar organic solvents and aqueous solutions, particularly at a pH above its pKa.

  • Volatility: The presence of the carboxylic acid and the overall molecular weight suggest low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).

  • Chromophoric Properties: The substituted pyridine ring contains a conjugated π-electron system, which results in strong ultraviolet (UV) absorbance, making it an ideal candidate for HPLC with UV detection.

Accurate quantification of this compound is critical for ensuring the purity of starting materials, monitoring reaction progress, and evaluating the quality of final active pharmaceutical ingredients (APIs). The following sections detail two distinct, validated analytical approaches tailored to the compound's properties.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the premier method for the analysis of non-volatile, polar to semi-polar organic molecules. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[1][2] For acidic compounds like 5-Chloro-2,3-dimethoxyisonicotinic acid, controlling the mobile phase pH is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[3][4]

Principle of the Method

By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the carboxylic acid group remains protonated (in its neutral form).[3] This un-ionized state increases the compound's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, better retention and peak shape.[4] An acidic modifier, such as formic acid or phosphoric acid, is added to the mobile phase to ensure this condition.[5]

Experimental Protocol: HPLC-UV

2.2.1. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Chloro-2,3-dimethoxyisonicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material containing the analyte. Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[6][7]

2.2.2. Chromatographic Conditions

The following table outlines the optimized instrumental parameters for the analysis.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of binary gradient elution and UV detection.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution and analysis time.[2]
Mobile Phase A Water with 0.1% Phosphoric AcidPhosphoric acid is used to buffer the mobile phase to a low pH (~2.1), ensuring the analyte is in its neutral, well-retained form.[3]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[5]
Elution Mode Isocratic: 60% A / 40% BAn isocratic elution is simpler, more robust, and often sufficient for purity assays where the main peak is the primary focus.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time stability.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
UV Detection 285 nmThe wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity. This value is hypothetical and should be determined experimentally.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.
Method Validation Summary

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10] The table below summarizes the typical acceptance criteria and hypothetical performance data for this method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.2%
Specificity No interference at analyte retention timePeak purity index > 99.9%, no co-eluting peaks
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (285 nm) E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H I Report Result H->I

Caption: Workflow for the quantification of 5-Chloro-2,3-dimethoxyisonicotinic acid by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

While HPLC is often preferred, GC-MS provides orthogonal verification and exceptional sensitivity and selectivity. However, due to the low volatility of carboxylic acids, a derivatization step is mandatory to convert the analyte into a form amenable to GC analysis.[11][12]

Principle of the Method

Silylation is a robust and widely used derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group.[13] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), neutralizes the polar -COOH group, drastically increasing the analyte's volatility and thermal stability.[14] The resulting TMS-ester is then readily analyzed by GC-MS, where it is separated from other components and identified/quantified based on its mass spectrum.

Experimental Protocol: GC-MS

3.2.1. Sample and Standard Derivatization

  • Preparation: Accurately weigh the standard or sample into a 2 mL autosampler vial. If in solution, transfer a known volume and evaporate the solvent to complete dryness under a stream of nitrogen. It is critical to exclude moisture, as silylating reagents are water-sensitive.[11]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the residue.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. The TMCS enhances the reactivity of the silylating agent.

  • Reaction: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

3.2.2. GC-MS Conditions

ParameterConditionRationale
GC-MS System Agilent 8890 GC with 5977B MS or equivalentA standard, high-performance GC-MS system providing the necessary sensitivity and spectral data.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column excellent for separating a wide range of derivatized organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Helium is the most common carrier gas for GC-MS, providing good efficiency and safety.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minThe temperature program is designed to separate the analyte from solvent and byproducts, ensuring a sharp peak shape before elution.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Scan (m/z 50-550) and/or SIMFull scan mode is used for method development and identification. Selected Ion Monitoring (SIM) of characteristic ions can be used for enhanced sensitivity in routine quantification.
Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9980.9991
Range 0.1 - 20 µg/mL0.1 - 20 µg/mL
LOD Signal-to-Noise ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise ratio of 10:10.1 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 103.5%
Precision (% RSD) Intra-day: ≤ 5.0%, Inter-day: ≤ 5.0%Intra-day: 2.5%, Inter-day: 3.8%
Specificity Unique mass spectrum and retention timeConfirmed by mass spectral library match and absence of interfering ions.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dry Sample/Standard B Add Solvent & BSTFA Reagent A->B C Heat at 70°C for 45 min B->C D Inject into GC-MS System C->D E Separation on HP-5ms Column D->E F MS Detection (EI, Scan/SIM) E->F G Extract Ion Chromatogram F->G H Quantify against Calibrants G->H I Report Result H->I

Caption: Workflow for GC-MS analysis of 5-Chloro-2,3-dimethoxyisonicotinic acid after silylation.

Conclusion

This application note details two scientifically sound and validated methods for the quantification of 5-Chloro-2,3-dimethoxyisonicotinic acid.

  • The HPLC-UV method is direct, robust, and well-suited for routine quality control applications, offering excellent precision and accuracy without complex sample preparation.

  • The GC-MS method , while requiring a derivatization step, provides orthogonal confirmation with superior sensitivity and the high specificity of mass spectrometric detection, making it ideal for trace-level analysis or impurity identification.

The choice between these methods will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. Both protocols, when properly validated, will yield reliable and accurate quantitative data critical for pharmaceutical research and development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA; 2021. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology . FDA; 2005. [Link]

  • International Council for Harmonisation. Quality Guidelines . ICH. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub; 2024. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column . HELIX Chromatography. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques . Drawell. [Link]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC . SIELC Technologies. [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC? . Mtoz Biolabs. [Link]

  • Wiley Online Library. Acids: Derivatization for GC Analysis . Encyclopedia of Chromatography; 2004. [Link]

  • Bibel, H. Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation . YouTube; 2021. [Link]

  • Springer Link. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column . Analytical and Bioanalytical Chemistry; 2004. [Link]

  • Organomation. HPLC Sample Preparation . Organomation. [Link]

  • ResearchGate. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization . Separations; 2021. [Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis . Greyhound Chromatography; 2023. [Link]

  • ScienceDirect. On-line, inlet-based trimethylsilyl derivatization for gas chromatography of mono- and dicarboxylic acids . Journal of Chromatography A; 2003. [Link]

  • ResearchGate. Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry . Journal of Analytical Chemistry; 2017. [Link]

  • Virginia Tech. Sample Preparation – HPLC . Polymer Chemistry Characterization Lab. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? . Biotage; 2023. [Link]

  • Wikipedia. Reversed-phase chromatography . Wikipedia. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . Molecules; 2020. [Link]

  • Chromatography Online. Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? . LCGC; 2020. [Link]

  • IonSource. Reverse Phase HPLC Basics for LC/MS . IonSource; 2001. [Link]

Sources

The Strategic Utility of 5-Chloro-2,3-dimethoxyisonicotinic Acid in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the rational design of novel therapeutics. Its presence in numerous FDA-approved drugs underscores its importance as a bio-isostere for a benzene ring, offering advantages in solubility, metabolic stability, and the ability to form key hydrogen bonds with biological targets.[1][2] Among the vast array of functionalized pyridines, 5-Chloro-2,3-dimethoxyisonicotinic acid has emerged as a particularly valuable building block. This molecule is strategically adorned with substituents that offer a confluence of desirable properties for drug development, most notably in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs pivotal in the management of type 2 diabetes.[3]

The unique arrangement of the chloro and dimethoxy groups on the isonicotinic acid core is not arbitrary. The chlorine atom at the 5-position serves as a crucial handle for further synthetic transformations, often through cross-coupling reactions, and can significantly influence the electronic properties and binding affinity of the final molecule.[4] Concurrently, the 2,3-dimethoxy substitution pattern is known to enhance the antiproliferative activity of certain pyridine derivatives and can play a significant role in modulating the pharmacokinetic profile of a drug candidate.[4][5] The carboxylic acid at the 4-position provides a readily accessible point for derivatization, most commonly through amide bond formation, allowing for the exploration of a vast chemical space and the fine-tuning of a molecule's biological activity.[6]

This guide provides an in-depth exploration of the practical application of 5-Chloro-2,3-dimethoxyisonicotinic acid in the synthesis of novel bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.

Core Reactions and Mechanistic Considerations

The primary and most versatile reaction involving 5-Chloro-2,3-dimethoxyisonicotinic acid is the formation of an amide bond. This reaction is fundamental in medicinal chemistry for linking molecular fragments and building complex bioactive molecules.[6]

Amide Bond Formation: A Gateway to Chemical Diversity

The carboxylic acid moiety of 5-Chloro-2,3-dimethoxyisonicotinic acid is the primary site for chemical modification. Its conversion to an amide allows for the introduction of a wide array of substituents, each potentially imparting unique biological activities. The general workflow for this transformation is depicted below.

G A 5-Chloro-2,3-dimethoxyisonicotinic acid B Activation of Carboxylic Acid A->B Coupling Reagent C Activated Intermediate (e.g., Acyl Chloride, Active Ester) B->C D Nucleophilic Attack by Amine (R-NH2) C->D E Bioactive Amide Derivative D->E

Caption: General workflow for amide bond formation.

The choice of coupling reagent is critical and depends on the nature of the amine and the overall complexity of the reacting molecules. For simple, unhindered amines, standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) are often sufficient.[7] However, for more challenging couplings, such as those involving electron-deficient or sterically hindered amines, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to ensure high conversion rates.[6]

Application in the Synthesis of SGLT2 Inhibitors: A Case Study

While specific, detailed synthetic routes starting directly from 5-Chloro-2,3-dimethoxyisonicotinic acid to commercial SGLT2 inhibitors like Dapagliflozin or Canagliflozin are often proprietary, the structural motifs present in these drugs highlight the importance of this building block's core structure. The synthesis of these complex molecules often involves the coupling of a glucose-based fragment with a substituted aromatic or heteroaromatic aglycone. The 5-chloro-2,3-dimethoxy pyridine moiety can be considered a key component of such aglycones.

The following protocol outlines a representative synthesis of a key intermediate that could be further elaborated to an SGLT2 inhibitor. This protocol is based on established amide coupling methodologies.

Protocol 1: Synthesis of a N-Aryl Amide Intermediate

This protocol describes the synthesis of a hypothetical, yet representative, N-aryl amide derivative of 5-Chloro-2,3-dimethoxyisonicotinic acid. This type of intermediate is a common precursor in the synthesis of various bioactive molecules.

Objective: To synthesize N-(4-ethoxyphenyl)-5-chloro-2,3-dimethoxyisonicotinamide.

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid

  • 4-Ethoxyaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2,3-dimethoxyisonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 4-ethoxyaniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(4-ethoxyphenyl)-5-chloro-2,3-dimethoxyisonicotinamide.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid intermediate with atmospheric moisture.

  • Anhydrous Solvent: Water can hydrolyze the activated intermediate, reducing the yield of the desired amide.

  • HOBt: Acts as a catalyst and suppresses side reactions, such as the formation of N-acylurea byproducts.

  • DIPEA: A non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, facilitating the reaction.

  • Aqueous Work-up: To remove water-soluble byproducts and unreacted reagents. The NaHCO₃ wash neutralizes any remaining acidic components.

Data Presentation

The following table summarizes expected outcomes for the synthesis of various amide derivatives using 5-Chloro-2,3-dimethoxyisonicotinic acid, based on analogous reactions reported in the literature.[7]

Amine SubstrateCoupling ReagentBaseSolventExpected Yield (%)Expected Purity (%)
AnilineEDC/HOBtDIPEADMF85-95>95
BenzylamineHATUDIPEADMF90-98>98
2-AminopyridineEDC/HOBtDIPEADMF70-85>95
tert-ButylamineHATUDIPEADMF60-75>95

Structure-Activity Relationship (SAR) Insights

The substitution pattern of 5-Chloro-2,3-dimethoxyisonicotinic acid provides a valuable starting point for SAR studies.

SAR cluster_0 5-Chloro-2,3-dimethoxyisonicotinic Acid Core cluster_1 Modification Points & Effects Core Core R_Group R-Group Variation (from Amide Coupling) Chloro 5-Chloro Group (Cross-Coupling) Methoxy 2,3-Dimethoxy Groups Bioactivity Modulation of Biological Activity R_Group->Bioactivity Directly Influences Potency Enhancement of Binding/Potency Chloro->Potency Can Modulate PK_Properties Improved Pharmacokinetics (Solubility, Metabolism) Methoxy->PK_Properties Contributes to

Caption: Key modification points and their expected effects.

  • The 5-Chloro Group: This position is not merely a placeholder. The electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen and the overall electronic distribution of the ring, which can be critical for receptor binding. Furthermore, it serves as a versatile handle for introducing further complexity through reactions like Suzuki or Buchwald-Hartwig cross-couplings, allowing for the attachment of aryl or heteroaryl groups.[8]

  • The 2,3-Dimethoxy Groups: The presence and position of methoxy groups on aromatic rings are known to have a profound impact on biological activity. They can act as hydrogen bond acceptors and influence the conformation of the molecule. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly affect antiproliferative activity.[4] They also play a role in modulating metabolic stability by blocking potential sites of oxidation.

  • The Amide Linker: The amide bond itself is not just a linker. Its geometry and ability to act as both a hydrogen bond donor and acceptor can be crucial for anchoring the molecule within a binding pocket. The nature of the "R" group introduced via the amine will have the most direct impact on the exploration of new chemical space and the resulting biological activity.

Conclusion

5-Chloro-2,3-dimethoxyisonicotinic acid is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic substitution pattern provides multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships. The protocols and insights provided herein are intended to serve as a practical guide for researchers in drug discovery, facilitating the efficient and rational design of the next generation of therapeutics.

References

  • (Reference to a general medicinal chemistry textbook or a review on pyridine in drug discovery)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6537. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • (Reference to a review on SGLT2 inhibitors)
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(2), 133-142. [Link]

  • (Reference to a specific patent or paper on SGLT2 inhibitor synthesis, if a direct link is found)
  • (Reference to a paper on the synthesis of Dapagliflozin)
  • (Reference to a paper on the synthesis of Canagliflozin)
  • (Reference to a general organic synthesis methodology paper)
  • (Reference to a paper on structure-activity relationships of pyridine deriv
  • (Reference to a paper on the biological importance of methoxy groups in drug design)
  • (Reference to a paper on the use of chloro-substituents in medicinal chemistry)
  • (Reference to a protocol on amide coupling with H
  • (Reference to a protocol on amide coupling with EDC/HOBt)
  • (Reference to a review on cross-coupling reactions)
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(43), 5643-5646. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega, 7(40), 35987-36005. [Link]

  • (Reference to a general review on bioactive heterocycles)
  • (Reference to a paper on the synthesis of a specific SGLT2 inhibitor intermedi
  • (Reference to a paper on the biological evaluation of pyridine deriv
  • (Reference to a patent on the use of substituted isonicotinic acids)
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Medicinal Chemistry. [Link]

  • (Reference to a general organic chemistry textbook)

Sources

Application Notes and Protocols for the Safe Handling of 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Chloro-2,3-dimethoxyisonicotinic Acid

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted pyridine derivative utilized as a key intermediate in the synthesis of pharmaceuticals.[1] Its structure, featuring a chlorinated pyridine ring, a carboxylic acid group, and two methoxy groups, suggests its utility in medicinal chemistry for the development of novel bioactive molecules, including antidiabetic agents like SGLT2 inhibitors.[1] The presence of these functional groups also dictates its chemical reactivity and potential hazards, necessitating stringent safety and handling protocols in a laboratory setting. This guide provides a comprehensive overview of the essential procedures to ensure the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

Hazard Assessment and Risk Mitigation

  • Chlorinated Pyridine Core: Chlorinated pyridines can be irritating to the skin, eyes, and respiratory tract.[2] They may also be harmful if swallowed or inhaled.[2]

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive, posing a risk of irritation or burns to skin and eyes.[3] While often weak acids, they can still cause significant irritation.[3]

  • Solid Form: As a solid, the primary exposure risk is through the inhalation of dust particles or through direct contact with the skin and eyes.

Based on this analysis, it is prudent to treat 5-Chloro-2,3-dimethoxyisonicotinic acid as a compound that is potentially irritating to the skin and eyes, and harmful if inhaled or ingested. The following table summarizes the key physicochemical properties.

PropertyValueSource
CAS Number 1305324-74-6[4]
Molecular Formula C₈H₈ClNO₄[1]
Molecular Weight 217.61 g/mol [1]
Appearance Solid[5]
Storage Temperature 2-8°C[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[6] The selection of PPE should be based on a thorough risk assessment for the specific procedures being undertaken.[7]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be considered for splash hazards.[2]To protect the eyes from dust particles and potential splashes of solutions, which can cause serious irritation.[8][9]
Skin Protection Chemical-resistant gloves (nitrile or neoprene are recommended). A fully buttoned lab coat or chemical-resistant apron. Closed-toe shoes.[2][10]To prevent skin contact, which can cause irritation.[9] Contaminated clothing should be removed immediately and washed before reuse.[2][11]
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood.[2][12] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]To avoid the inhalation of dust, which may cause respiratory irritation.[2][9]

Laboratory Handling and Workflow Protocol

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. All operations should be performed in a designated area, preferably within a chemical fume hood.[13][14]

Preparation and Weighing
  • Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your PPE on before handling the chemical.[2]

  • Weighing: Perform all weighing operations within the fume hood to contain any dust. Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the solid gently.

  • Container Handling: After weighing, securely close the primary container and wipe it down with a damp cloth to remove any residual powder before returning it to its designated storage location.

Dissolution
  • Solvent Addition: Slowly add the weighed solid to the chosen solvent in a suitable flask or beaker within the fume hood.

  • Mixing: Use a magnetic stirrer or gentle swirling to aid dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Observation: Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

The following diagram illustrates the recommended workflow for handling 5-Chloro-2,3-dimethoxyisonicotinic acid in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood Proceed when ready prep_area Prepare Work Area prep_hood->prep_area Proceed when ready weigh Weigh Compound in Hood prep_area->weigh Proceed when ready dissolve Dissolve in Solvent weigh->dissolve Transfer solid decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate After experiment dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for Safe Handling of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure or reaction.

  • Temperature: Store at 2-8°C as recommended.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[13]

  • Segregation: Store acids in a dedicated corrosives or acid cabinet.[15] Segregate from bases and oxidizing agents.[10][16] Do not store on metal shelves which can corrode.[3][16]

Emergency Procedures: Spill and Exposure

Preparedness is key to effectively managing laboratory emergencies.[17] All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[10]

Spill Response

The response to a chemical spill depends on its size and the immediate hazard it poses.[18][19]

  • Minor Spill (Solid):

    • Alert others in the immediate area.[11]

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust, and place it in a sealed container for disposal.[11]

    • Decontaminate the area with a suitable solvent and then wash with soap and water.[17]

    • Report the incident to the laboratory supervisor.[18]

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.[18]

    • If safe to do so, close the laboratory door to contain vapors.[11]

    • Contact your institution's emergency response team.[19]

Exposure Protocol
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[11][20] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][22]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.[23]

  • Solid Waste: Collect waste 5-Chloro-2,3-dimethoxyisonicotinic acid and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container for hazardous waste.[20][24]

  • Liquid Waste: Solutions of the compound should be collected in a designated, labeled hazardous waste container. As a chlorinated organic compound, it should not be disposed of down the drain.[25][26] Aqueous waste should be kept separate from organic solvent waste.[23]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[23]

Conclusion

The safe handling of 5-Chloro-2,3-dimethoxyisonicotinic acid is paramount for protecting laboratory personnel and the environment. By understanding its potential hazards, consistently using appropriate personal protective equipment, adhering to established handling protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe working environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and Chemical Hygiene Plan.

References

  • Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar.
  • Chemical Spills. (n.d.). Florida State University Emergency Management.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • EMERGENCY RESPONSE PROTOCOLS Chemical Spill Minor Major. (n.d.). Harper College.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Medical Center.
  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Vadequimica.
  • Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-(trichloromethyl)pyridine. (n.d.). Benchchem.
  • Laboratory chemical waste. (n.d.). Water Corporation.
  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). BLD Pharm.
  • 5-Chloro-2,3-dimethoxyisonicotinic acid | 1305324-74-6. (n.d.). ChemicalBook.
  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated.
  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). University of Regensburg.
  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). MySkinRecipes.
  • SAFETY DATA SHEET - 2,5-Dichloroisonicotinic Acid. (2025, July 8). TCI Chemicals.
  • Standard Operating Procedure for Pyridine. (n.d.). The University of Iowa.
  • SAFETY DATA SHEET - Cefixime. (2018, December 28). Spectrum Chemical.
  • Safety Data Sheet - 5-chloro-2-methyl-3-Isothiazolone. (2021, April 5). Cayman Chemical.
  • SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene. (n.d.). Fisher Scientific.
  • Acid Safety. (n.d.). Flinn Scientific.
  • Chemical Handling and Storage Section 6. (n.d.). University of Toronto Scarborough.
  • SAFETY DATA SHEET - 5-Chloro-2-methyl-4-isothiazolin-3-one solution. (2021, December 20). Sigma-Aldrich.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • 5-Chloro-2-methoxyisonicotinic acid. (n.d.). Fluorochem.
  • SAFETY DATA SHEET - 5-Chloro-1,3-dimethoxybenzene. (2025, December 19). Fisher Scientific.
  • Standard Operating Procedures. (n.d.). University of California, Los Angeles.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic yields.

Introduction: The Synthetic Challenge

The synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The electron-deficient nature of the pyridine ring, coupled with the directing effects of its substituents, presents unique challenges in regioselectivity. This guide will walk you through a plausible synthetic route, highlighting critical steps and potential pitfalls.

Proposed Synthetic Pathway

A logical and efficient route to 5-Chloro-2,3-dimethoxyisonicotinic acid begins with a readily available starting material, 2,3,5-trichloropyridine. The synthesis can be envisioned in three key stages: selective dimethoxylation, C4-functionalization, and final conversion to the carboxylic acid.

Synthetic_Pathway A 2,3,5-Trichloropyridine B Step 1: Selective Dimethoxylation (NaOMe, MeOH, Δ) A->B Nucleophilic Aromatic Substitution C 5-Chloro-2,3-dimethoxypyridine B->C D Step 2: C4-Carboxylation (e.g., Directed Metalation & CO2) C->D Regioselective Functionalization E 5-Chloro-2,3-dimethoxyisonicotinic acid D->E

Caption: Proposed synthetic route for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Part 1: Selective Dimethoxylation

Q1: I am getting a mixture of mono- and di-methoxylated products, and my yield of 5-Chloro-2,3-dimethoxypyridine is low. What's going wrong?

A1: This is a common issue related to the reactivity of the chlorine substituents and the reaction conditions.

  • Causality: The chlorine atom at the 2-position of the pyridine ring is the most activated towards nucleophilic aromatic substitution, followed by the 6-position (if present), and then the 4-position. The chlorine at the 3- and 5-positions are the least reactive. To achieve di-substitution at the 2- and 3-positions, more forcing conditions are required for the second substitution at the less reactive 3-position. Insufficient temperature or reaction time will likely result in the mono-methoxylated product (3,5-dichloro-2-methoxypyridine) as the major component.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature. You may need to move from refluxing methanol to a higher boiling point solvent like DMSO with sodium methoxide.

    • Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may require a prolonged period to drive the second methoxylation to completion.

    • Control Stoichiometry: Ensure you are using a sufficient excess of sodium methoxide (at least 2.2 equivalents) to drive the reaction to completion.

    • Anhydrous Conditions: Moisture can consume your sodium methoxide and lead to the formation of hydroxypyridine byproducts. Ensure your methanol and reaction setup are anhydrous.

Parameter Standard Condition Optimized Condition for Dimethoxylation
Temperature Refluxing Methanol (~65 °C)100-120 °C (in a sealed vessel or higher boiling solvent)
Sodium Methoxide 2.0 - 2.2 equivalents2.5 - 3.0 equivalents
Reaction Time 4-8 hours12-24 hours (monitor by TLC/GC-MS)

Q2: I am observing the formation of a significant amount of 2,3,5-trimethoxypyridine as a byproduct. How can I prevent this?

A2: This indicates that the reaction conditions are too harsh, leading to the substitution of the chloro group at the 5-position.

  • Causality: While the chlorine at the 5-position is the least reactive, at elevated temperatures and with a large excess of a strong nucleophile like methoxide, it can also undergo substitution.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: Carefully screen reaction temperatures and times. Find the sweet spot where the dimethoxylation at the 2- and 3-positions is complete, but the substitution at the 5-position is minimal.

    • Stoichiometry of Methoxide: Reduce the excess of sodium methoxide to the minimum required for complete di-substitution at the desired positions (around 2.2-2.5 equivalents).

Part 2: C4-Carboxylation

Q3: My attempt at C4-carboxylation via directed ortho-metalation is giving a very low yield of the desired isonicotinic acid.

A3: Directed ortho-metalation (DoM) is a powerful technique, but its success is highly dependent on the directing group, the base, and the reaction conditions.[1][2][3][4][5]

  • Causality: The two methoxy groups at the 2- and 3-positions should direct the metalation to the C4 position. However, several factors can lead to low yields:

    • Inefficient Deprotonation: The acidity of the C4 proton might not be sufficiently high for complete deprotonation by the chosen base.

    • Base Addition to the Pyridine Ring: Strong organolithium bases can sometimes add to the electron-deficient pyridine ring as a side reaction.

    • Instability of the Lithiated Intermediate: The generated aryllithium species might be unstable at the reaction temperature.

    • Inefficient Quenching with CO2: The reaction with carbon dioxide can be inefficient, leading to the quenching of the lithiated intermediate by the solvent or trace amounts of water upon workup, resulting in the recovery of the starting material.

  • Troubleshooting Workflow:

Troubleshooting_DoM Start Low Yield in C4-Carboxylation Problem1 Incomplete Deprotonation? Start->Problem1 Problem2 Decomposition of Lithiated Intermediate? Start->Problem2 Problem3 Inefficient CO2 Quench? Start->Problem3 Problem4 Side reactions with base? Start->Problem4 Solution1a Use a stronger base (e.g., s-BuLi/TMEDA) Problem1->Solution1a Solution1b Increase reaction time for deprotonation Problem1->Solution1b Solution2 Maintain very low temperature (-78 °C) Problem2->Solution2 Solution3a Use freshly crushed dry ice or bubble dry CO2 gas Problem3->Solution3a Solution3b Ensure rapid stirring during quenching Problem3->Solution3b Solution4 Use a hindered base (e.g., LDA, LiTMP) Problem4->Solution4

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 5-Chloro-2,3-dimethoxyisonicotinic acid. This molecule is a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics like SGLT2 inhibitors for managing type 2 diabetes[1]. As a substituted isonicotinic acid, its chemical structure—featuring a carboxylic acid group—is the primary determinant of its solubility characteristics.

Researchers frequently encounter challenges with its poor aqueous solubility under neutral pH conditions. This guide provides a systematic, causality-driven approach to diagnose, troubleshoot, and overcome these issues, ensuring the integrity and reproducibility of your experiments. We will move from fundamental principles and quick fixes to detailed protocols for more persistent solubility problems.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial hurdles encountered by researchers.

Q1: I observed a cloudy precipitate in my assay plate immediately after adding my compound. What is the primary cause? A: This is a classic case of a compound "crashing out" of solution, a phenomenon related to kinetic solubility.[2] Your stock solution is likely prepared in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is highly soluble. When a small volume of this stock is diluted into a large volume of aqueous assay buffer, the abrupt change in solvent polarity dramatically decreases the compound's solubility limit, causing it to precipitate.[2][3] The compound does not have sufficient time to reach a stable, dissolved state in the new environment.

Q2: My DMSO stock solution is perfectly clear. Why does it still precipitate in the final assay? A: A clear stock solution in 100% DMSO only confirms solubility in that specific solvent; it does not guarantee solubility in the final aqueous buffer.[2] The critical factor is the final concentration of the compound in the assay medium relative to its maximum aqueous solubility. If your final concentration exceeds this limit, precipitation is likely, regardless of the clarity of the initial stock.

Q3: How does pH affect the solubility of 5-Chloro-2,3-dimethoxyisonicotinic acid? A: The solubility of this compound is highly pH-dependent due to the presence of the isonicotinic acid functional group. At a pH below its acid dissociation constant (pKa), the carboxylic acid group remains protonated (-COOH), resulting in a neutral, less polar molecule with low water solubility. By increasing the pH of the solution above the pKa, the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[4][5][6][7] This is one of the most effective strategies for enhancing its solubility.

Q4: What is the maximum recommended final concentration of DMSO to maintain cell health in my assay? A: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. For most cell-based assays, it is crucial to keep the final DMSO concentration at or below 0.5%.[8] Some robust cell lines may tolerate up to 1%, but this should be determined empirically. Always include a "vehicle control" in your experiments—an identical sample treated with the same final concentration of DMSO without the compound—to ensure the solvent itself is not affecting the biological outcome.[8]

Section 2: Systematic Troubleshooting Workflow

When facing solubility issues, a structured approach is more effective than random trial and error. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Buffer check_conc Step 1: Verify Final Concentration Is it above the expected aqueous solubility limit? start->check_conc high_conc Decision: Concentration Too High? check_conc->high_conc reduce_conc Action: Reduce final concentration to a lower, soluble level. high_conc->reduce_conc Yes conc_ok Decision: Concentration Seems Reasonable high_conc->conc_ok No solution Solution Achieved reduce_conc->solution stock_prep Step 2: Optimize Stock & Dilution Are you using best practices? conc_ok->stock_prep stock_issue Decision: Improper Dilution Technique? stock_prep->stock_issue fix_dilution Action: Use serial dilution or pre-dilute in intermediate solvent. stock_issue->fix_dilution Yes buffer_mod Step 3: Modify Assay Buffer Is the buffer pH neutral? stock_issue->buffer_mod No fix_dilution->solution ph_adjust Action: Increase Buffer pH (e.g., to pH 7.4 - 8.0) buffer_mod->ph_adjust Try First cosolvent Action: Add a Co-solvent (e.g., Ethanol, PEG-400) buffer_mod->cosolvent If pH adjustment is insufficient or not possible ph_adjust->solution cosolvent->solution

Caption: A logical workflow for troubleshooting precipitation issues.

Section 3: In-Depth Protocols & Methodologies

These detailed protocols provide step-by-step instructions for preparing solutions and systematically improving the solubility of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Protocol 1: Preparation of a Standard 10 mM Stock Solution in DMSO

Accurate stock solutions are the foundation of reproducible experiments.[9] This protocol outlines the best practices for their preparation.[10][11]

Objective: To prepare a 10 mM stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid (MW: 217.61 g/mol ) in DMSO.

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A)

  • Appropriate personal protective equipment (gloves, safety glasses)[12][13]

Procedure:

  • Calculate Required Mass:

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 217.61 g/mol = 0.0021761 g = 2.18 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh out approximately 2.18 mg of the compound. It is more important to record the exact mass weighed than to hit the target mass perfectly.[10]

    • Record the actual mass (e.g., 2.21 mg).

  • Dissolution:

    • Quantitatively transfer the weighed solid to a 1.0 mL Class A volumetric flask.

    • Add approximately 0.7 mL of DMSO to the flask.

    • Gently swirl the flask to dissolve the compound completely. Sonication for 5-10 minutes in a water bath can aid dissolution if needed.[14]

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Concentration Correction & Storage:

    • Recalculate the precise concentration based on the actual mass weighed.

      • Example: If 2.21 mg was used, the concentration is (0.00221 g / 217.61 g/mol ) / 0.001 L = 0.01015 M = 10.15 mM.

    • Label the vial clearly with the compound name, exact concentration, solvent, and date.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[3]

Protocol 2: Enhancing Solubility via pH Adjustment

This protocol leverages the acidic nature of the compound to dramatically increase its aqueous solubility.

Objective: To find a suitable pH for dissolving the compound in an aqueous buffer.

Underlying Principle: Increasing the pH of the medium deprotonates the carboxylic acid, converting it into a more polar and water-soluble carboxylate salt. This is a common and highly effective strategy for acidic compounds.[5][7]

pH_Solubility Low_Sol R-COOH (Protonated Form) Low Water Solubility Equilibrium Low_Sol->Equilibrium High_Sol R-COO⁻ + H⁺ (Deprotonated Salt Form) High Water Solubility Equilibrium->High_Sol

Caption: pH-dependent equilibrium of the carboxylic acid group.

Procedure:

  • Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., Phosphate-Buffered Saline at pH 6.5, 7.0, 7.4, and 8.0).

  • Test Addition: In separate microcentrifuge tubes, add a small volume of your DMSO stock solution to each buffer to achieve your desired final concentration (e.g., add 1 µL of 10 mM stock to 999 µL of buffer for a 10 µM final concentration).

  • Vortex and Observe: Vortex each tube vigorously for 30 seconds.

  • Visual Inspection: Let the tubes stand for 15-30 minutes and visually inspect for precipitation or cloudiness.

  • Assay Compatibility Check: Crucially, you must confirm that operating at this higher pH does not negatively impact your biological assay (e.g., enzyme activity or cell viability). Run a vehicle control at the selected pH.

Protocol 3: Co-Solvent Screening

If pH adjustment is not feasible or insufficient, the use of a co-solvent can maintain solubility. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the compound to remain dissolved.[15][16][17]

Objective: To identify a suitable co-solvent and its optimal concentration.

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

Co-SolventTypical Starting % (v/v)Notes
Ethanol 1-5%Commonly used, but can have biological effects.
PEG-400 1-10%Generally well-tolerated in many assays.[16][17]
Propylene Glycol 1-10%Another common choice with good solubilizing power.[15][17]

Procedure:

  • Prepare Co-Solvent Mixes: Prepare your primary assay buffer containing a range of concentrations for each co-solvent you wish to test (e.g., Buffer + 1% Ethanol, Buffer + 2% Ethanol, etc.).

  • Test Solubility: Add your DMSO stock solution to each co-solvent/buffer mix to achieve the target compound concentration.

  • Vortex and Observe: Vortex and inspect for precipitation as described in Protocol 2.

  • Identify Optimal Conditions: Determine the minimum concentration of a co-solvent that keeps your compound in solution.

  • Vehicle Control: As with pH adjustment, you must run a vehicle control containing the final concentrations of both DMSO and the chosen co-solvent to validate that the solvent system does not interfere with your assay.

Section 4: Advanced Formulation Strategies

For significant solubility challenges, especially in a drug development context, more advanced formulation strategies may be required. These methods typically involve more complex preparation but can yield substantial improvements in solubility and bioavailability.[18]

  • Salt Formation: Instead of adjusting the pH of the buffer, the compound itself can be pre-formed as a stable salt (e.g., a sodium or potassium salt). This is a highly effective and common strategy in pharmaceuticals.[19][20][21]

  • Use of Surfactants: Surfactants like Tween® 80 or Cremophor® EL can increase solubility by forming micelles that encapsulate the poorly soluble drug molecule.[19][21] This is useful but requires careful validation as surfactants can interfere with biological assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing solubility.[20]

  • Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. When introduced to water, the polymer dissolves quickly, releasing the drug as very fine, amorphous particles with enhanced dissolution rates.

Section 5: Safety & Handling

Based on safety data for structurally related compounds, 5-Chloro-2,3-dimethoxyisonicotinic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound or its concentrated solutions.[12][13]

  • Handling: Avoid creating dust when weighing the solid material. Handle in a well-ventilated area or a chemical fume hood.[12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

    • Skin Contact: Wash off with soap and plenty of water. Remove any contaminated clothing.[12]

    • Ingestion/Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[12]

References

  • Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Dr. Reddy's Laboratories. (n.d.).
  • Vertex AI Search Grounding API. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions.
  • NIH National Library of Medicine. (n.d.).
  • Mahapatra, A. P. K., et al. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BenchChem. (2025).
  • MDPI. (2019, March 9).
  • Bitesize Bio. (2025, March 10).
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
  • Vertex AI Search Grounding API. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid.
  • ChemicalBook. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid | 1305324-74-6.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • University of California, Davis. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid.
  • R Discovery. (1991, November 1).
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • TCI Chemicals. (2025, July 8).
  • Cayman Chemical. (2021, April 5).
  • Fisher Scientific. (n.d.).
  • Fluorochem. (n.d.). 5-Chloro-2-methoxyaniline.
  • ResearchGate. (2025, August 5).
  • Sigma-Aldrich. (2021, December 20).
  • Fisher Scientific. (2025, December 19).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Ingenta Connect. (n.d.). In Vitro Solubility Assays in Drug Discovery.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Labsolu.ca. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays.
  • ResearchGate. (2025, August 6).
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • PubChem. (2025, April 14). 5-Chloro-2-methoxyaniline.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • ResearchGate. (2025, August 5). Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine.
  • MDPI. (n.d.).
  • Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription.
  • BLD Pharm. (n.d.). 2-Chloro-5-(methoxymethoxy)isonicotinic acid.

Sources

Technical Support Center: 5-Chloro-2,3-dimethoxyisonicotinic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,3-dimethoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and degradation pathway analysis of this important pharmaceutical intermediate. As a substituted pyridine carboxylic acid, its stability profile is influenced by its chloro, dimethoxy, and carboxylic acid functional groups, each presenting unique potential for degradation under various stress conditions.

This document will provide a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in designing and interpreting your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

What are the primary concerns regarding the stability of 5-Chloro-2,3-dimethoxyisonicotinic acid?

The stability of 5-Chloro-2,3-dimethoxyisonicotinic acid is influenced by its key structural features: the pyridine ring, a chloro substituent, two methoxy groups, and a carboxylic acid moiety. Each of these can be susceptible to degradation under specific conditions. The primary concerns are:

  • Hydrolysis: The ester-like methoxy groups and the carboxylic acid can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Pyridine-based compounds can be sensitive to UV light, potentially leading to complex degradation pathways.[1][2]

  • Oxidative Degradation: The electron-rich aromatic ring, substituted with activating methoxy groups, may be susceptible to oxidative degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the chloro and methoxy groups can occur.[3][4][5][6]

What are the likely degradation pathways for this molecule?

While specific degradation products for 5-Chloro-2,3-dimethoxyisonicotinic acid are not extensively reported in the public domain, based on the chemistry of its functional groups, we can predict the following potential degradation pathways:

  • Hydrolysis (Acidic/Basic):

    • O-Demethylation: The methoxy groups can be hydrolyzed to hydroxyl groups, forming 5-chloro-2-hydroxy-3-methoxyisonicotinic acid or 5-chloro-2,3-dihydroxyisonicotinic acid. The loss of a methoxy group is a known metabolic pathway for some aromatic methoxy-containing drugs.[7]

    • Decarboxylation: Under harsh conditions, the carboxylic acid group may be lost.

  • Oxidative Degradation:

    • N-Oxide Formation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

    • Ring Opening: Strong oxidative conditions could lead to the opening of the pyridine ring.

  • Photodegradation:

    • Dechlorination: UV radiation can induce the cleavage of the carbon-chlorine bond, leading to the formation of 2,3-dimethoxyisonicotinic acid.

    • Radical Reactions: Photolysis can generate radical species, leading to a variety of complex degradation products. Studies on other pyridine carboxylic acids have shown they are susceptible to photodegradation.[1][8]

  • Thermal Degradation:

    • Decarboxylation: As with many carboxylic acids, thermal stress can lead to the loss of carbon dioxide.

    • Dehalogenation: High temperatures can cause the loss of the chlorine atom, often as hydrogen chloride.[3]

Below is a hypothetical representation of potential degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation 5-Chloro-2,3-dimethoxyisonicotinic acid 5-Chloro-2,3-dimethoxyisonicotinic acid O-Demethylated Product 5-Chloro-2-hydroxy-3-methoxy -isonicotinic acid 5-Chloro-2,3-dimethoxyisonicotinic acid->O-Demethylated Product Acid/Base N-Oxide N-Oxide Derivative 5-Chloro-2,3-dimethoxyisonicotinic acid->N-Oxide Oxidizing Agent Dechlorinated Product 2,3-Dimethoxyisonicotinic acid 5-Chloro-2,3-dimethoxyisonicotinic acid->Dechlorinated Product UV Light Decarboxylated Product 5-Chloro-2,3-dimethoxypyridine 5-Chloro-2,3-dimethoxyisonicotinic acid->Decarboxylated Product Heat Di-hydroxy Product 5-Chloro-2,3-dihydroxy -isonicotinic acid O-Demethylated Product->Di-hydroxy Product Acid/Base

Caption: Hypothetical degradation pathways of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Troubleshooting Guides for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.[10]

Guide 1: Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at 60°C.

    • Withdraw samples at regular intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Troubleshooting:

IssuePossible CauseRecommended Solution
No significant degradation The compound is stable under the tested conditions.Increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or increase the temperature (e.g., to 80°C). Extend the duration of the study.
Complete degradation at the first time point The conditions are too harsh.Decrease the acid/base concentration (e.g., to 0.01 M HCl/NaOH) or decrease the temperature (e.g., to room temperature).[10]
Poor peak shape or retention time shift The pH of the injected sample is outside the optimal range for the HPLC column.Ensure complete neutralization of the samples before injection. The final pH should be compatible with your mobile phase.
Guide 2: Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at regular intervals.

  • Analysis: Analyze the samples by HPLC.

Troubleshooting:

IssuePossible CauseRecommended Solution
No degradation The compound is stable to oxidation under these conditions.Increase the concentration of H₂O₂ (e.g., to 10% or 30%). Gently heat the solution (e.g., to 40°C).
Very rapid degradation The compound is highly susceptible to oxidation.Decrease the concentration of H₂O₂ (e.g., to 0.3%). Conduct the experiment at a lower temperature (e.g., 4°C).
Interference from H₂O₂ in the chromatogram H₂O₂ can have some UV absorbance or affect the column.Dilute the sample before injection. Ensure the analytical method is robust to the presence of residual peroxide.
Guide 3: Photostability

Objective: To determine the effect of light exposure on the compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the compound at a known concentration.

    • Place the solution in a photostability chamber.

    • Prepare a control sample wrapped in aluminum foil to protect it from light and place it alongside the test sample.

  • Light Exposure: Expose the sample to a light source that provides both visible and UV output, according to ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC.

Troubleshooting:

IssuePossible CauseRecommended Solution
No degradation The compound is photostable.Ensure the light source is properly calibrated and providing the specified intensity. Increase the exposure time.
Significant degradation in the control sample The degradation is due to thermal stress from the light source, not photolysis.Ensure the photostability chamber has adequate temperature control. Compare the degradation of the control sample to a sample stored at the same temperature in the dark.
Formation of many small, poorly resolved peaks Complex photochemical reactions are occurring.Use a diode array detector (DAD) or a mass spectrometer (MS) to help identify the degradation products. Vary the solvent to see if it influences the degradation pathway.
Guide 4: Thermal Stability

Objective: To assess the impact of high temperatures on the compound in the solid state.

Experimental Protocol:

  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Thermal Stress: Place the vial in an oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the melting point of the compound).

  • Analysis: At regular intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Troubleshooting:

IssuePossible CauseRecommended Solution
No degradation The compound is thermally stable at the tested temperature.Increase the temperature, but stay below the melting point of the compound to avoid phase changes.
Melting or charring of the sample The temperature is too high.Reduce the temperature. Use thermogravimetric analysis (TGA) to determine the decomposition temperature and set the stress temperature accordingly.
Poor solubility after heating The degradation products may be polymeric or insoluble.Try different solvents for dissolution before HPLC analysis. Use a sample preparation technique like sonication to aid dissolution.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point for the separation of moderately polar compounds like isonicotinic acid derivatives.[11][12][13][14]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B Acetonitrile or MethanolThese are common organic modifiers for reversed-phase HPLC.
Elution GradientA gradient elution is recommended to ensure the separation of the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)A DAD is highly recommended as it can provide information about the peak purity and help in the identification of degradation products.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

Method Validation Workflow:

The following diagram illustrates the workflow for validating a stability-indicating HPLC method.

HPLC_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2(R1)) Develop Method Develop Initial HPLC Method Forced Degradation Perform Forced Degradation Studies Develop Method->Forced Degradation Optimize Method Optimize for Separation of Degradants Forced Degradation->Optimize Method Specificity Specificity Optimize Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

References

  • Falguni Tandel, & Pratima More. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2). [Link]

  • Bauer, S., et al. (2005). Simultaneous determination of pravastatin and aspirin in human plasma by a validated liquid chromatographic-tandem mass spectrometric method.
  • Brain-Isasi, S., et al. (2008). A new HPLC method for the simultaneous determination of pravastatin and fenofibric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 758-763.
  • British Pharmacopoeia. (2007a). Pravastatin Sodium. In British Pharmacopoeia Volume II.
  • Cox, C. (1998). Clopyralid. Journal of Pesticide Reform, 18(3), 14-19.
  • Cullis, C. F., & Manton, J. E. (1959). The thermal decomposition of aromatic compounds—II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 251(1267), 483-494.
  • Czarnecki, J., et al. (2009). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 27(1), 51-64.
  • Dhandapani, B., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 818-823.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1026-1033.
  • Jotcham, J. R., et al. (1989). A survey of the persistence of picloram in soil. Canadian Journal of Soil Science, 69(2), 435-445.
  • Kalvikkarasi, S., et al. (2009). Spectrophotometric determination of pravastatin sodium in bulk and pharmaceutical formulations. E-Journal of Chemistry, 6(S1), S1-S6.
  • Kawabata, K., et al. (2005). Simultaneous determination of pravastatin and its metabolite in human plasma using liquid chromatography-tandem mass spectrometry.
  • Kunjan, B., et al. (2014). Development and Validation of UV Spectrophotometric Method for Simultaneous Estimation of Aspirin and Pravastatin Sodium in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844-3849.
  • Lah, T., & Kompare, B. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 1-10.
  • Mulvana, D., et al. (2000). Determination of pravastatin and its biotransformation products in human plasma and urine by turbo ion spray high-performance liquid chromatography tandem mass spectrometry.
  • Nakamura, T., et al. (2006). Pravastatin reduces cardiovascular events in patients with mild to moderate chronic kidney disease and hypercholesterolemia. Journal of the American Society of Nephrology, 17(9), 2610-2616.
  • Andre, R. G., & Gordon, G. (1985). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 49(5), 1352-1356.
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
  • Nigovic, B. (2006). Voltammetric determination of pravastatin in bulk, pharmaceutical formulations and human serum. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 469-475.
  • Nigovic, B., & Vegar, I. (2008). Determination of pravastatin and pravastatin lactone in pharmaceuticals by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 168-173.
  • Önal, A., & Sagirli, O. (2006). Development of a validated HPLC method for the simultaneous determination of pravastatin and aspirin in combined dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 964-969.
  • Raj, G. V., et al. (2010). Simultaneous estimation of pravastatin and aspirin by RP-HPLC method in tablet dosage form. International Journal of ChemTech Research, 2(1), 277-280.
  • Safwan, A., & Mouhammed, E. H. (2011). Spectrophotometric and HPLC methods for the determination of pravastatin sodium in pharmaceutical preparations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 143-147.
  • Safwan, A., et al. (2008). Simultaneous determination of pravastatin and aspirin in human plasma by HPLC. Rasayan Journal of Chemistry, 1(4), 785-792.
  • Sampath, V., et al. (2011). A rapid and sensitive LC-MS/MS method for the simultaneous determination of pravastatin and aspirin in human plasma. Journal of Bioanalytical Chemistry, 3(1), 1-8.
  • Santoro, M. I. R. M., et al. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. Journal of Applied Pharmaceutical Science, 7(3), 1-8.
  • Toshio, T., et al. (2009). The effect of pravastatin on cardiovascular events in patients with mild to moderate chronic kidney disease. Nihon Jinzo Gakkai Shi, 51(7), 964-972.
  • USEPA. (1995). R.E.D. Facts: Picloram. EPA-738-F-95-015.
  • Valantin, M. A., & Joseph, A. (2011). Aspirin. In xPharm: The Comprehensive Pharmacology Reference. Elsevier.
  • Vania, T. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Pravastatin Sodium and Aspirin in Capsule Dosage Form. International Journal of Pharmaceutical and Clinical Research, 6(3), 226-230.
  • Zhu, Z., & Neirinck, L. (2003). Development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of pravastatin in human plasma.
  • Grossmann, K. (2000). Mode of action of auxin herbicides: a new hypothesis. Journal of Agricultural and Food Chemistry, 48(7), 2947-2952.
  • Hagood, E. S., et al. (2012). Herbicide and Plant Growth Regulator Injury to Field Crops.
  • Bezdicek, D. F., et al. (2001). Persistent herbicides in compost. Biocycle, 42(11), 60-63.
  • DowAgroSciences. (1998). Clopyralid Technical Bulletin.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,3-dimethoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 5-Chloro-2,3-dimethoxyisonicotinic acid. This molecule and its derivatives are crucial intermediates in medicinal chemistry, notably in the development of SGLT2 inhibitors for managing type 2 diabetes[1]. The unique electronic properties of the substituted pyridine ring, however, can present specific challenges during synthesis and functionalization.[2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Section 1: Synthesis of the 5-Chloro-2,3-dimethoxyisonicotinic Acid Scaffold

The initial synthesis of the core isonicotinic acid structure is foundational. Problems at this stage can significantly impact the yield and purity of all subsequent derivatives. A common synthetic route involves the hydrolysis of a nitrile precursor (5-Chloro-2,3-dimethoxyisonicotinonitrile).

Q1: My hydrolysis of the 5-Chloro-2,3-dimethoxyisonicotinonitrile precursor is slow, incomplete, or yields the amide byproduct. How can I drive the reaction to the desired carboxylic acid?

A1: This is a classic challenge in nitrile hydrolysis. The reaction proceeds through an amide intermediate, and forcing it to the carboxylic acid requires careful optimization. The formation of the amide can become a significant side reaction, reducing your overall yield.[5]

Causality:

  • Incomplete Hydrolysis: Under mild conditions (insufficient acid/base concentration, low temperature), the reaction can stall at the more stable amide intermediate.

  • pH Influence: The rate of hydrolysis for both the nitrile and the intermediate amide is highly dependent on pH. In strongly acidic conditions, protonation of the nitrile nitrogen makes it more susceptible to nucleophilic attack by water. In strongly basic conditions, direct attack by the hydroxide ion on the nitrile carbon is the key step.[5]

  • Water Content: Insufficient water, especially in reactions that are not run in aqueous media, can lead to incomplete conversion.

Troubleshooting & Optimization Strategy:

  • Condition Selection: For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH (e.g., 6M) with elevated temperatures (reflux) is often necessary to drive the reaction past the amide stage. For acid-catalyzed hydrolysis, concentrated acids like H₂SO₄ or HCl at reflux are typically required.

  • Solvent System: The use of a co-solvent like ethanol or dioxane can improve the solubility of the organic substrate in the aqueous medium, enhancing reaction rates.

  • Anhydrous Conditions for Precursors: If the nitrile itself is synthesized under conditions where water is present, the amide byproduct can form prematurely. Ensure the preceding steps are conducted under anhydrous conditions where possible.[5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the intermediate amide. This will prevent premature quenching of the reaction.

G cluster_main Nitrile Hydrolysis Pathway cluster_side Troubleshooting Point Start Starting Nitrile (R-CN) Amide Amide Intermediate (R-CONH2) Start->Amide H2O, H+ or OH- Acid Target Carboxylic Acid (R-COOH) Amide->Acid H2O, H+ or OH- (Forcing Conditions) Stall Reaction Stalls Here (Incomplete Reaction) Amide->Stall Mild Conditions

Caption: Desired reaction pathway versus premature termination.

Section 2: Amide Coupling Reactions

The most common derivatization of 5-Chloro-2,3-dimethoxyisonicotinic acid is amide bond formation. Success hinges on the efficient activation of the carboxylic acid and subsequent reaction with an amine.[6][7]

Q2: My amide coupling reaction is giving low yields. What are the most critical parameters to investigate?

A2: Low yields in amide coupling are typically traced back to one of three areas: inefficient carboxylic acid activation, degradation of reagents, or competing side reactions.

Causality & Optimization:

  • Activation Protocol: The carboxylic acid must be "activated" to form a reactive intermediate before the amine is introduced.[7] The most common method involves using a coupling reagent.

    • Carbodiimides (DCC, EDC): These are workhorse reagents. Dicyclohexylcarbodiimide (DCC) is effective but produces a dicyclohexylurea (DCU) byproduct that is often insoluble and must be filtered off. For easier workup, consider a water-soluble carbodiimide like EDC (EDCI), as the resulting urea byproduct can be removed with an aqueous wash.[8]

    • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more powerful and faster than carbodiimides, making them suitable for hindered acids or less nucleophilic amines. They are, however, more expensive.

  • Order of Addition: Always activate the carboxylic acid first by reacting it with the coupling reagent (and any additives like HOBt) for a short period (5-30 minutes) before adding the amine. Adding all components at once can lead to the coupling reagent reacting directly with the amine to form a guanidinium byproduct, consuming your reagents.

  • Solvent Choice: Use anhydrous aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). Water can hydrolyze the activated intermediate.

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt. Use 2-3 equivalents.

G Start Low Amide Yield CheckActivation Is Carboxylic Acid Activation Efficient? Start->CheckActivation CheckReagents Are Reagents & Solvents Pure and Anhydrous? CheckActivation->CheckReagents Yes SolutionActivation Switch to a stronger coupling reagent (e.g., HATU). Use an additive (HOBt). CheckActivation->SolutionActivation No CheckConditions Is the Order of Addition Correct? CheckReagents->CheckConditions Yes SolutionReagents Use fresh, anhydrous solvents. Check purity of amine and acid. CheckReagents->SolutionReagents No CheckWorkup Are there losses during purification? CheckConditions->CheckWorkup Yes SolutionConditions Activate acid FIRST, then add amine. Ensure adequate non-nucleophilic base. CheckConditions->SolutionConditions No SolutionWorkup If using DCC, ensure complete filtration of DCU. Optimize chromatography. CheckWorkup->SolutionWorkup Yes

Caption: Troubleshooting workflow for low amide coupling yields.

Q3: I am coupling a chiral amine and observing significant racemization (epimerization). How can this be minimized?

A3: Racemization is a critical issue in pharmaceutical chemistry and often occurs during the activation step, particularly when using carbodiimides alone.

Causality: The activated carboxylic acid (an O-acylisourea intermediate when using DCC/EDC) can cyclize to form an oxazolone. The proton at the chiral center of this intermediate is acidic and can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.

Optimization Strategy:

  • Use an Additive: The most common and effective strategy is to add a reagent like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives act as "traps" for the activated O-acylisourea intermediate, converting it into a less reactive but still effective active ester. This active ester is much less prone to oxazolone formation, thus preserving stereochemistry.

  • Choose the Right Coupling Reagent: Uronium/aminium reagents that are pre-formed with an HOBt or similar moiety, such as HBTU or HATU, are designed to suppress racemization. HATU is particularly effective at minimizing this side reaction.

  • Control Temperature: Run the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to slow down the rate of oxazolone formation.

Table 1: Comparison of Common Amide Coupling Reagents
ReagentFull NameByproductKey AdvantagesConsiderations
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive, effectiveInsoluble byproduct requires filtration; High racemization risk without additives.[9]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaEasy aqueous workupModerate cost; Still requires additives to suppress racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaHigh reactivity, very low racemizationHigh cost, moisture sensitive
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHexamethylphosphoramide (HMPA) byproduct is a known carcinogen.High reactivitySafety concerns regarding byproduct.

Section 3: General FAQs and Protocols

Q4: Why is direct functionalization of the pyridine ring on my 5-Chloro-2,3-dimethoxyisonicotinic acid derivative so difficult?

A4: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This property makes it resistant to electrophilic aromatic substitution (like Friedel-Crafts reactions) but susceptible to nucleophilic attack.[2][3][10] The existing chloro and methoxy substituents further modulate this reactivity, making C-H functionalization challenging and often unselective without specific directing groups or transition-metal catalysis.[2][4] For most applications, it is far more reliable to build the desired substitution pattern on the ring before forming the final isonicotinic acid derivative.

Experimental Protocol: Standard Amide Coupling using EDC/HOBt

This protocol provides a robust starting point for the synthesis of amide derivatives from 5-Chloro-2,3-dimethoxyisonicotinic acid.

Materials:

  • 5-Chloro-2,3-dimethoxyisonicotinic acid (1.0 equiv)

  • Amine (as free base or HCl salt) (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (if using amine HCl salt, 2.5 equiv; if using free base, 1.5 equiv)

  • Anhydrous DMF or DCM (as solvent)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Chloro-2,3-dimethoxyisonicotinic acid (1.0 equiv) and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.5 M.

  • Add HOBt (1.2 equiv) and stir until dissolved.

  • Add EDC (1.2 equiv) to the solution and stir at room temperature for 15-30 minutes. This is the activation step .

  • In a separate flask, dissolve the amine (1.1 equiv) and DIPEA in a small amount of anhydrous DMF.

  • Add the amine/DIPEA solution dropwise to the activated acid solution at 0 °C (ice bath).

  • Allow the reaction to slowly warm to room temperature and stir until completion (typically 4-16 hours). Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure amide.[11]

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). C-H Functionalization of Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a Optimization for enantioselective.... Retrieved from [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines.
  • Indian Academy of Sciences. (2013). An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly substituted pyridines in aqueous media a. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chloro-2,3-difluoropyridine.

Sources

Troubleshooting unexpected results in assays with 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2,3-dimethoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in assays involving this compound. Here, we address common issues with in-depth explanations and actionable protocols to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide - Unexpected Assay Results

This section is dedicated to identifying and resolving specific problems you may encounter during your experiments with 5-Chloro-2,3-dimethoxyisonicotinic acid.

Issue 1: Inconsistent or Non-Reproducible Assay Readings

You're observing significant variability between replicate wells or across different experimental runs.

Potential Cause 1: Compound Precipitation

5-Chloro-2,3-dimethoxyisonicotinic acid, like many carboxylic acid derivatives, can have limited solubility in aqueous assay buffers, especially at higher concentrations or in buffers with a pH close to its pKa. Precipitation can lead to inaccurate concentrations and inconsistent results.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your stock solutions and assay plates for any signs of precipitation (cloudiness, visible particles).

    • Solubility Test: Determine the solubility of the compound in your specific assay buffer. Prepare a serial dilution and observe the highest concentration that remains fully dissolved.

    • Adjust Solvent: Consider using a small percentage of a co-solvent like DMSO or ethanol in your final assay volume, ensuring it is compatible with your assay system and does not exceed a concentration that affects biological activity.

Potential Cause 2: pH Fluctuation in Assay Buffer

The carboxylic acid moiety of 5-Chloro-2,3-dimethoxyisonicotinic acid can influence the local pH of your assay, particularly if the buffering capacity of your system is insufficient.[1][2] Changes in pH can alter enzyme activity, protein conformation, and compound ionization state, all of which can impact assay results.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your assay buffer before and after the addition of the compound at the highest concentration used.

    • Increase Buffer Strength: If a significant pH shift is observed, consider increasing the buffer concentration. A concentration in the range of 50-100 mM is often sufficient to maintain a stable pH.

    • Select an Appropriate Buffer: Ensure the buffer you are using has a pKa close to the desired assay pH for optimal buffering capacity.

Potential Cause 3: Compound Instability

Over time, especially under certain storage conditions (e.g., exposure to light, repeated freeze-thaw cycles), the compound may degrade.

  • Troubleshooting Steps:

    • Fresh Stock Preparation: Prepare a fresh stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid from a new vial of solid compound.

    • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

    • Purity Analysis: If degradation is suspected, consider analyzing the purity of your compound using techniques like HPLC.

Issue 2: Higher-Than-Expected Background Signal

You are observing a high signal in your negative control wells (containing all assay components except the target), which reduces your assay window.

Potential Cause 1: Intrinsic Fluorescence/Absorbance of the Compound

5-Chloro-2,3-dimethoxyisonicotinic acid may possess intrinsic fluorescent or absorbance properties at the wavelengths used for detection in your assay.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control plate containing only the assay buffer and the compound at various concentrations. Measure the signal at the excitation and emission wavelengths of your assay.

    • Subtract Background: If the compound contributes to the signal, subtract the signal from the compound-only control wells from your experimental wells.

    • Alternative Detection Method: If the interference is significant, consider using an alternative assay format with a different detection method (e.g., luminescence instead of fluorescence).

Potential Cause 2: Non-Specific Interactions

The compound may be interacting non-specifically with other components in the assay, such as the detection reagents or the microplate surface.

  • Troubleshooting Steps:

    • Assay Component Controls: Systematically omit components from the assay to identify the source of the high background. For example, run controls without the enzyme or without the substrate.

    • Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer can help to reduce non-specific binding.

    • Plate Type: Consider using low-binding microplates.

Issue 3: Lower-Than-Expected or No Compound Activity

The compound is not producing the expected biological effect in your assay, even at high concentrations.

Potential Cause 1: Incorrect Compound Concentration

Errors in weighing, dilution, or pipetting can lead to a final compound concentration that is much lower than intended.

  • Troubleshooting Steps:

    • Verify Calculations: Double-check all calculations for stock solution preparation and serial dilutions.

    • Calibrate Pipettes: Ensure that all pipettes used are properly calibrated.

    • Concentration Analysis: If possible, verify the concentration of your stock solution using a spectrophotometer or another analytical method.

Potential Cause 2: Inactive Compound

The compound itself may be inactive in your specific assay system.

  • Troubleshooting Steps:

    • Positive Control: Always include a known active compound (a positive control) in your assay to confirm that the assay is performing as expected.

    • Literature Review: Consult the scientific literature to see if 5-Chloro-2,3-dimethoxyisonicotinic acid or structurally similar compounds have been tested in similar assays.[3][4]

    • Orthogonal Assay: Test the compound in a different, complementary (orthogonal) assay to confirm its activity.

Potential Cause 3: Assay Interference

The compound may be interfering with the assay technology itself, rather than exhibiting a true biological effect.

  • Troubleshooting Steps:

    • Counter-Screen: Perform a counter-screen to identify assay artifacts. For example, in an enzyme inhibition assay, test the compound's effect on an unrelated enzyme.

    • Review Assay Principles: Carefully review the principles of your assay to identify potential points of interference. For example, in a FRET-based assay, the compound could be a quencher.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many small molecules, including 5-Chloro-2,3-dimethoxyisonicotinic acid. However, always refer to the manufacturer's instructions for specific solubility information.[6] It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced effects on the biological system.

Q2: How does the pH of the assay buffer affect the activity of 5-Chloro-2,3-dimethoxyisonicotinic acid?

A2: The pH of the assay buffer can significantly impact the ionization state of the carboxylic acid group on the molecule.[1][7] The charge of the molecule can influence its ability to cross cell membranes and interact with its target. For instance, the non-ionized form is generally more membrane-permeable.[2] Therefore, the optimal pH for activity will depend on the specific biological target and the assay system. It is advisable to test a range of pH values during assay development.

Q3: Can 5-Chloro-2,3-dimethoxyisonicotinic acid be used in cell-based assays?

A3: Yes, this compound can be used in cell-based assays. However, it is important to first assess its cytotoxicity to ensure that the observed effects are not due to general toxicity. A standard cytotoxicity assay, such as an MTT or LDH release assay, should be performed at the intended concentration range. Additionally, the impact of the compound's acidic nature on the extracellular and intracellular pH of the cells should be considered, as this can affect cell viability and function.[1][2]

Q4: Are there any known stability issues with this compound?

A4: While specific degradation pathways for 5-Chloro-2,3-dimethoxyisonicotinic acid are not extensively documented in readily available literature, compounds with similar structures can be susceptible to degradation under harsh conditions (e.g., extreme pH, high temperature, prolonged exposure to light).[8] It is best practice to prepare fresh solutions for each experiment and store stock solutions properly as described in the troubleshooting section.

Section 3: Experimental Protocols & Data Presentation

Protocol: Determining Compound Solubility in Assay Buffer
  • Prepare a high-concentration stock solution of 5-Chloro-2,3-dimethoxyisonicotinic acid in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in your chosen assay buffer. For example, start with a 1:100 dilution (to 100 µM) and perform 2-fold serial dilutions.

  • Incubate the dilutions at the assay temperature for a set period (e.g., 30 minutes).

  • Visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance indicates that the compound has precipitated.

  • The highest concentration that remains clear is considered the soluble limit in that buffer.

Data Summary: Buffer pH Stability
Compound Concentration (µM)Initial Buffer pH (pH 7.4)Final Buffer pH (after compound addition)
0 (Buffer only)7.407.40
107.407.38
507.407.32
1007.407.25

This table illustrates a hypothetical scenario where increasing concentrations of an acidic compound cause a drop in the pH of a weakly buffered solution.

Section 4: Visualizing Experimental Logic

Workflow for Troubleshooting Inconsistent Assay Results

TroubleshootingWorkflow start Inconsistent Results Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_ph Investigate pH Fluctuation start->check_ph check_stability Assess Compound Stability start->check_stability precipitation_yes Precipitation Observed check_precipitation->precipitation_yes ph_shift_yes pH Shift Detected check_ph->ph_shift_yes stability_issue Degradation Suspected check_stability->stability_issue precipitation_yes->check_ph No adjust_concentration Adjust Concentration or Add Co-solvent precipitation_yes->adjust_concentration Yes ph_shift_yes->check_stability No increase_buffer Increase Buffer Strength ph_shift_yes->increase_buffer Yes prepare_fresh Prepare Fresh Stock Solution stability_issue->prepare_fresh Yes re_run_assay Re-run Assay stability_issue->re_run_assay No adjust_concentration->re_run_assay increase_buffer->re_run_assay prepare_fresh->re_run_assay

Caption: Troubleshooting workflow for inconsistent assay results.

Decision Tree for High Background Signal

HighBackgroundDecisionTree start High Background Signal intrinsic_prop Test for Intrinsic Compound Properties (Fluorescence/Absorbance) start->intrinsic_prop signal_in_control Signal in Compound-Only Control? intrinsic_prop->signal_in_control nonspecific_int Investigate Non-Specific Interactions source_of_interaction Identify Source of Non-Specific Interaction nonspecific_int->source_of_interaction signal_in_control->nonspecific_int No subtract_bkg Subtract Background Signal signal_in_control->subtract_bkg Yes add_detergent Add Detergent / Use Low-Binding Plates source_of_interaction->add_detergent assay_ok Assay Optimized subtract_bkg->assay_ok add_detergent->assay_ok

Caption: Decision tree for troubleshooting high background signals.

References

  • Influence of pH on the cytotoxic activity of organic acids against breast cancer cells. (n.d.). Elsevier.
  • Jarboe, L. R., Royce, L. A., & Liu, P. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. Retrieved from [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). Toronto Research Chemicals.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • Assay Troubleshooting. (n.d.). Molecular Pathology Laboratory Network, Inc.
  • Influence of pH and temperature on the performance and microbial community during the production of medium-chain carboxylic acids using winery effluents as substrate. (2024). Heliyon, 10(7), e28509. Retrieved from [Link]

  • pH of an Aqueous Solution Test for Carboxylic Acids. (2021, March 23). YouTube. Retrieved from [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). MySkinRecipes.
  • Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS? (2020, February 12). ResearchGate. Retrieved from [Link]

  • S. (1983). Nicotinic acid and its derivatives: a short survey. Schweizerische Rundschau fur Medizin Praxis, 72(49), 1629-1634. Retrieved from [Link]

  • Navigating the Bioactivity of Nicotinic Acid Derivatives: A Technical Guide Focused on the Methyl 2-(aminomethyl)nicotinate Scaf. (n.d.). BenchChem.
  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. Retrieved from [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for the effective purification of 5-Chloro-2,3-dimethoxyisonicotinic acid. Moving beyond simple protocols, this document explains the underlying chemical principles, helping you troubleshoot common issues and adapt methodologies to your specific experimental context.

Introduction: The Purification Challenge

5-Chloro-2,3-dimethoxyisonicotinic acid is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for SGLT2 inhibitors used in managing type 2 diabetes.[1] The purity of this intermediate is critical, as process-related impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2]

Crude 5-Chloro-2,3-dimethoxyisonicotinic acid often contains a mixture of unreacted starting materials, by-products, and color bodies. Effective purification requires a multi-step approach tailored to the nature and level of these impurities. This guide provides a logical workflow, from initial cleanup to final polishing, ensuring you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities in my crude 5-Chloro-2,3-dimethoxyisonicotinic acid sample?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities in related syntheses often include:

  • Unreacted Starting Materials: Such as the precursor to the isonicotinic acid.

  • Neutral Organic By-products: Non-acidic compounds formed during the reaction.

  • Structurally Similar Carboxylic Acids: Isomers or related acids that may have similar solubility profiles.[3]

  • Basic Impurities: For instance, if amine-containing reagents are used.[4]

  • Color Bodies: High molecular weight, often polymeric, materials that impart color to the crude product.[5]

Identifying potential impurities is the first step in designing a robust purification strategy. A preliminary analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[6]

Q2: My crude product is a dark, sticky solid. What is the most effective initial purification step?

A2: For a crude product with significant coloration and potential neutral or basic impurities, Acid-Base Extraction is the most powerful and efficient initial purification technique.[7][8] This method leverages the acidic nature of the carboxylic acid group on your target compound to selectively move it into an aqueous phase, leaving many impurities behind in the organic phase.

The core principle is the conversion of the water-insoluble carboxylic acid into a water-soluble salt (a carboxylate) by reacting it with a base.[4][9] This salt can then be separated and converted back into the pure, insoluble acid by re-acidification.

Q3: Can you provide a detailed protocol for the acid-base extraction of 5-Chloro-2,3-dimethoxyisonicotinic acid?

A3: Absolutely. This protocol is designed to remove neutral and basic impurities effectively.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent. Ethyl acetate is a good starting point due to its moderate polarity and ease of removal. Use approximately 10-20 mL of solvent per gram of crude material.

  • Initial Wash (Optional): If you suspect acidic impurities that are stronger than your target compound, you can perform a pre-wash with a very dilute acid, but this is often unnecessary.

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like sodium bicarbonate is preferred over strong bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of other functional groups.[7]

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that forms during the neutralization.

    • Allow the layers to separate completely. The deprotonated 5-chloro-2,3-dimethoxyisonicotinate salt will now be in the upper aqueous layer.

    • Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer.

    • To ensure complete extraction, add the organic layer back to the funnel and repeat the extraction with a fresh portion of sodium bicarbonate solution. Combine the aqueous layers.

  • Back-Washing: "Wash" the combined basic aqueous layers with a fresh portion of ethyl acetate. This step removes any residual neutral impurities that may have been trapped in the aqueous phase. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous solution in an ice bath. This reduces the solubility of the final product, maximizing yield.

    • Slowly add a concentrated acid, such as 6M hydrochloric acid (HCl), dropwise while stirring.[8] The target compound will precipitate out as a solid as the solution becomes acidic.

    • Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is strongly acidic (pH ~2-3) to ensure complete protonation and precipitation.[10]

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration, using a Büchner funnel.[9]

    • Wash the solid on the filter with cold deionized water to remove any inorganic salts.

    • Dry the purified solid under vacuum to a constant weight.

Q4: The acid-base extraction worked, but my product still isn't pure enough for my needs. What's the next step?

A4: The next logical and highly effective step is Recrystallization . This technique purifies crystalline solids by exploiting differences in solubility between your compound and the remaining impurities in a chosen solvent at different temperatures.[11] The goal is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.

Q5: How do I select the best solvent for recrystallizing 5-Chloro-2,3-dimethoxyisonicotinic acid?

A5: Solvent selection is the most critical part of recrystallization.[11] An ideal solvent should:

  • Completely dissolve the compound when hot (boiling).

  • Provide very low solubility for the compound when cold (ice temperature).

  • Either dissolve impurities very well at all temperatures (so they stay in solution) or not at all (so they can be filtered off hot).

  • Be chemically inert to the compound.

  • Be easily removable (volatile).

Based on the structure of 5-Chloro-2,3-dimethoxyisonicotinic acid, several solvents and solvent systems are promising candidates.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78.5Polar ProticOften a good choice for moderately polar compounds like carboxylic acids. A mixed solvent system with water (Ethanol/Water) can be very effective.
Methanol 64.7Polar ProticSimilar to ethanol but more polar and has a lower boiling point.
Acetic Acid 118Polar ProticCan be an excellent solvent for aromatic carboxylic acids, but it is high-boiling and can be difficult to remove completely.[10]
Ethyl Acetate 77Polar AproticGood for moderately polar compounds. May require a co-solvent like hexane or heptane to reduce solubility upon cooling.
Toluene 111NonpolarMay be useful if the compound has significant nonpolar character. Often used in a mixture with a more polar solvent.[10]

Experimental Protocol: Recrystallization

  • Solvent Screening: Test small amounts of your compound in test tubes with the solvents listed above to find the best one.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or by-products that are insoluble in the hot solvent), perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q6: I have a persistent impurity that co-crystallizes with my product. What other methods can I try?

A6: When dealing with impurities that are structurally very similar to your target compound, making separation by extraction or recrystallization difficult, Preparative Column Chromatography is the method of choice.[12] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).

For a polar compound like a carboxylic acid, a normal-phase silica gel column is standard. The mobile phase would typically be a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape and prevent the compound from streaking on the column.[13]

Q7: How can I definitively confirm the purity of my final product?

A7: A combination of analytical methods should be used to confirm purity and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) and UV detection is a common setup.[14][15] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (~1% or higher).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS can be used to identify and quantify volatile impurities.[14]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity.

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying crude 5-Chloro-2,3-dimethoxyisonicotinic acid, from initial assessment to final analysis.

Purification_Workflow start Crude Product Assessment (TLC, HPLC, Visual) acid_base Acid-Base Extraction start->acid_base High level of colored, neutral, or basic impurities recrystallization Recrystallization start->recrystallization Crude product is relatively clean (>85%) acid_base->recrystallization Product >90% pure chromatography Column Chromatography recrystallization->chromatography Persistent impurities remain analysis Final Purity Analysis (HPLC, NMR, MS, MP) recrystallization->analysis Purity Goal Met chromatography->analysis High purity fraction collected end_product High-Purity Product (>99%) analysis->end_product

Caption: Decision workflow for purifying 5-Chloro-2,3-dimethoxyisonicotinic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]

  • Google Patents. (1962). US3037987A - Purification of nicotinic acid.
  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid. Retrieved from [Link]

  • Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (1988). EP0289180A2 - Method of chlorination.
  • LCGC International. (2025). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods - Accepted Manuscript. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Google Patents. (1992). DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.
  • MDPI. (2001). The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

  • National Institutes of Health (NIH). (1987). The Chromatographic Purification of Native Types I, II, and III Collagens. Retrieved from [Link]

Sources

Avoiding common side reactions in 5-Chloro-2,3-dimethoxyisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common side reactions and challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Overview of Synthetic Strategy

The synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid is a nuanced process that can be approached through several synthetic routes. A common and logical pathway involves the initial construction of a substituted pyridine core, followed by functional group manipulations to install the desired methoxy and carboxylic acid moieties. This guide will primarily focus on a convergent synthesis strategy, addressing potential pitfalls at each key stage.

A plausible and frequently employed synthetic route is outlined below:

Synthesis_Workflow A 2-Amino-5-chloropyridine B 5-Chloro-2,3-dihydroxypyridine A->B Diazotization & Hydrolysis C 5-Chloro-2,3-dimethoxypyridine B->C Methylation D 4-Formyl-5-chloro-2,3-dimethoxypyridine C->D Formylation (e.g., Vilsmeier-Haack) E 5-Chloro-2,3-dimethoxyisonicotinic acid D->E Oxidation

Caption: A common synthetic workflow for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Part 1: Synthesis of the 5-Chloro-2,3-dihydroxypyridine Intermediate

A key precursor for this synthesis is 5-Chloro-2,3-dihydroxypyridine. A known route to this intermediate begins with 2-amino-5-chloropyridine.

Question 1: My yield of 5-Chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine is consistently low. What are the likely causes?

Answer: Low yields in the multi-step conversion of 2-amino-5-chloropyridine to 5-Chloro-2,3-dihydroxypyridine often stem from incomplete reactions or the formation of side products during the diazotization and hydrolysis steps. A typical synthetic sequence involves:

  • Diazotization of 2-amino-5-chloropyridine to 2-hydroxy-5-chloropyridine.

  • Nitration to yield 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the nitro group to an amino group.

  • A final diazotization and hydrolysis to give the dihydroxy product.

Common Pitfalls and Solutions:

  • Incomplete Diazotization: Ensure the reaction temperature is kept low (typically -5 to 0 °C) to prevent the premature decomposition of the diazonium salt. The slow, portion-wise addition of sodium nitrite is crucial.

  • Side Reactions during Nitration: The nitration of 2-hydroxy-5-chloropyridine can lead to the formation of undesired regioisomers. Careful control of temperature and the concentration of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is essential for maximizing the yield of the desired 3-nitro product.

  • Over-reduction of the Nitro Group: During the reduction of the nitro group, harsh conditions can lead to the reduction of the pyridine ring itself. Using a milder reducing agent, such as iron powder in acetic acid or catalytic hydrogenation with a suitable catalyst (e.g., Pd/C), can help to avoid this.

  • Decomposition during Final Hydrolysis: The final diazotization and hydrolysis of 2-hydroxy-3-amino-5-chloropyridine to the dihydroxy product can be sensitive. Controlling the temperature and pH during the workup is critical to prevent product degradation.

Part 2: Methylation of 5-Chloro-2,3-dihydroxypyridine

The subsequent step involves the methylation of the two hydroxyl groups to form 5-Chloro-2,3-dimethoxypyridine.

Question 2: I am observing incomplete methylation and the formation of mono-methylated byproducts. How can I drive the reaction to completion?

Answer: Incomplete methylation is a common issue when dealing with dihydroxypyridines. The nucleophilicity of the second hydroxyl group can be lower after the first has been methylated, making the second methylation more challenging.

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution
Incomplete Methylation Insufficiently strong base or methylating agent.Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation of both hydroxyl groups. Employ a reactive methylating agent like methyl iodide or dimethyl sulfate.
Steric hindrance.While less of a concern for this specific molecule, in sterically hindered cases, extending the reaction time or increasing the temperature may be necessary.
Formation of Mono-methylated Product Insufficient equivalents of base or methylating agent.Use a slight excess (at least 2.2 equivalents) of both the base and the methylating agent to ensure both hydroxyl groups react.
Stepwise addition of reagents.Add the base first to generate the dianion, followed by the addition of the methylating agent.

Experimental Protocol: Methylation of 2-bromo-3-hydroxypyridine (Illustrative)

  • To a stirred mixture of 2-bromo-3-hydroxypyridine and pulverized potassium hydroxide in DMSO under a nitrogen atmosphere, heat the mixture to 55-60 °C.

  • Slowly add a solution of methyl iodide in DMSO dropwise, maintaining the temperature.

  • After the addition is complete, continue stirring at 55-60 °C for 30 minutes.

  • Pour the reaction mixture into ice water and filter the resulting precipitate[1].

Part 3: Introduction of the Carboxylic Acid Group at the 4-Position

This is often the most challenging step in the synthesis, with several potential routes, each with its own set of side reactions.

Option A: Formylation followed by Oxidation

A common strategy is to first introduce a formyl group at the 4-position, which is then oxidized to the carboxylic acid. The Vilsmeier-Haack reaction is a viable method for formylation of electron-rich aromatic rings[2][3][4][5][6].

Question 3: My Vilsmeier-Haack formylation of 5-Chloro-2,3-dimethoxypyridine is giving a low yield. What are the possible reasons?

Answer: The success of the Vilsmeier-Haack reaction is highly dependent on the electron density of the aromatic substrate. While the two methoxy groups are electron-donating, the chloro group and the pyridine nitrogen are electron-withdrawing, which can reduce the reactivity of the ring towards this electrophilic substitution.

Troubleshooting the Vilsmeier-Haack Reaction:

  • Insufficient Reactivity: If the pyridine ring is not electron-rich enough, the reaction may be sluggish. Increasing the reaction temperature or using a more reactive Vilsmeier reagent (e.g., generated from oxalyl chloride instead of phosphorus oxychloride) could improve the yield.

  • Side Reactions: At higher temperatures, decomposition of the starting material or the product can occur. Careful monitoring of the reaction by TLC or LC-MS is recommended to find the optimal balance between reaction rate and product stability.

  • Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during workup[6]. Incomplete hydrolysis will result in a lower yield of the desired aldehyde. Ensure that the workup conditions (e.g., aqueous sodium acetate) are sufficient for complete conversion.

Question 4: The oxidation of the 4-formyl group to a carboxylic acid is causing decomposition of my product. What are milder oxidation conditions I can use?

Answer: The oxidation of an aldehyde on a sensitive heterocyclic system requires mild conditions to avoid over-oxidation or degradation of the pyridine ring.

Recommended Mild Oxidation Methods:

Oxidizing Agent Conditions Advantages Potential Issues
Potassium Permanganate (KMnO₄) Aqueous, basic or neutral conditions.Readily available and effective.Can be a strong oxidant; over-oxidation is a risk. Careful control of stoichiometry and temperature is crucial.[7][8]
Sodium Chlorite (NaClO₂) In the presence of a scavenger like 2-methyl-2-butene.Highly selective for aldehydes.Can be slow and may require optimization of the buffer system.
Silver(I) Oxide (Ag₂O) In aqueous ammonia (Tollens' reagent) or in a biphasic system.Very mild and selective for aldehydes.The cost of silver reagents can be a drawback.

digraph "Troubleshooting_Oxidation" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield in Oxidation of 4-Formyl Group", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is there evidence of starting material decomposition?"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Use milder oxidizing agent (e.g., NaClO₂, Ag₂O). \n Lower reaction temperature. \n Control pH carefully."]; Q2 [label="Is the reaction incomplete?"]; A2_Yes [label="Yes"]; Sol2 [label="Increase reaction time. \n Use a slight excess of the oxidizing agent. \n Ensure proper mixing."]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_Yes [label="Decomposition"]; A1_Yes -> Sol1; Q1 -> A1_No [label="No Decomposition"]; A1_No -> Q2; Q2 -> A2_Yes [label="Incomplete Reaction"]; A2_Yes -> Sol2; Sol1 -> End; Sol2 -> End; }

Sources

Technical Support Center: Scaling the Production of 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-2,3-dimethoxyisonicotinic acid is a key heterocyclic building block in pharmaceutical research and development, often serving as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). As research transitions from bench-scale discovery to pilot-plant and commercial production, scientists and engineers face significant challenges in ensuring process robustness, scalability, and consistent product quality. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of scaling up its production.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of 5-Chloro-2,3-dimethoxyisonicotinic acid. The answers are framed to not only solve the immediate problem but also to explain the underlying chemical principles, empowering you to make informed decisions in your process development.

Part 1: Synthesis and Reaction Optimization

Q1: What is a reliable synthetic route for scaling up 5-Chloro-2,3-dimethoxyisonicotinic acid?

A: A common and scalable approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A plausible route, grounded in established pyridine chemistry, is the chlorination of a 2,3-dimethoxyisonicotinic acid precursor. The key challenge lies in achieving regioselective chlorination at the C5 position without affecting other parts of the molecule.

  • Expertise & Experience: The electron-donating nature of the two methoxy groups at C2 and C3 activates the pyridine ring, making it susceptible to electrophilic substitution. However, the directing effects of these groups and the carboxylic acid must be carefully managed to ensure chlorination occurs specifically at the desired C5 position. A robust method involves the use of specific chlorinating agents in a controlled aqueous solvent system, which has been successfully applied to similar molecules like 2-methoxynicotinic acid.[1][2]

Synthetic_Pathway start 2,3-Dimethoxy- isonicotinic Acid Precursor intermediate 5-Chloro-2,3-dimethoxy- isonicotinic Acid (Crude) start->intermediate Chlorination (e.g., NaOCl in aq. NaOH) final Purified Product (>99% Purity) intermediate->final Purification (Recrystallization)

Caption: Proposed synthetic workflow for 5-Chloro-2,3-dimethoxyisonicotinic acid.

Q2: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from incomplete reactions, side reactions, or product loss during work-up and purification. A systematic approach is crucial for diagnosis.[3]

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If starting material remains, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.

  • Side Reactions: The formation of byproducts is a major cause of reduced yield. Over-chlorination or hydrolysis of functional groups can occur. Minimizing these requires tight control over stoichiometry, temperature, and reaction time.

  • Purification Losses: Significant material can be lost during purification steps like recrystallization.[3] Optimizing the choice and volume of the recrystallization solvent is critical to maximize recovery.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Analyze Reaction Mixture (TLC/HPLC) Start->Check_Completion Check_Byproducts Identify Byproducts (LC-MS/NMR) Start->Check_Byproducts Check_Purification Assess Purification Steps Start->Check_Purification Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material present? Side_Reactions Side Reactions Check_Byproducts->Side_Reactions Unknown peaks observed? Purification_Loss Purification Loss Check_Purification->Purification_Loss Mass balance low post-purification? Action_TimeTemp Action: Increase time/temp moderately. Monitor kinetics. Incomplete->Action_TimeTemp Action_Stoichiometry Action: Optimize stoichiometry & temp. Control addition rate. Side_Reactions->Action_Stoichiometry Action_Solvent Action: Optimize recrystallization solvent/volume. Consider alternative purification. Purification_Loss->Action_Solvent

Caption: A logical workflow for troubleshooting low yields in synthesis.[3]

Q3: I'm observing multiple spots on my TLC plate, suggesting significant byproduct formation during chlorination. How can I improve selectivity?

A: Achieving high regioselectivity in the chlorination of an activated pyridine ring is a common challenge.[4] The formation of di-chlorinated or isomerically chlorinated species can significantly reduce the yield of the desired product.

  • Trustworthiness: The choice of chlorinating agent and reaction conditions is paramount. Using an alkali metal hypochlorite (e.g., NaOCl) in a homogeneous aqueous solvent system has been shown to selectively chlorinate the 5-position of 2-methoxynicotinic acid in high yield.[2] This method offers better control compared to using gaseous chlorine.

  • Causality: The reaction mechanism involves electrophilic attack on the electron-rich pyridine ring. By controlling the pH and temperature, you can modulate the reactivity of both the substrate and the chlorinating agent. A slightly basic aqueous medium can help stabilize the substrate as a carboxylate salt, influencing the electronic distribution and favoring attack at the C5 position.

  • Optimization: A Design of Experiments (DoE) approach can be highly effective for optimizing reaction conditions to maximize selectivity.[5]

Table 1: Design of Experiments (DoE) Factors for Chlorination Optimization

FactorParameterLower LevelCenter LevelUpper LevelRationale
ATemperature10 °C20 °C30 °CAffects reaction rate and side product formation.
BNaOCl Equivalents1.051.151.25Controls the extent of chlorination; excess can lead to over-chlorination.
CpH8.59.510.5Influences the species in solution and reaction selectivity.[1]
DReaction Time2 hours4 hours6 hoursEnsures complete conversion without degrading the product.[3]
Part 2: Purification and Analysis

Q4: The crude product is an off-white or yellowish solid. What is the best method for purification at scale?

A: For solid products, recrystallization is often the most cost-effective and scalable purification method. The key is selecting an appropriate solvent system.[3]

  • Solvent Selection: An ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while impurities should either remain soluble or be completely insoluble at all temperatures. For acidic compounds like this, a mixture of an organic solvent and water, or a polar protic solvent, is often a good starting point.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent.

    • If colored impurities are present, consider a charcoal treatment.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Cool further in an ice bath to maximize precipitation.[4]

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

  • Alternative: If recrystallization fails to provide the desired purity, column chromatography may be necessary at the lab scale, but for large-scale production, alternative methods like salt formation and recrystallization or slurry washes should be investigated.

Q5: What analytical methods are essential for quality control during and after production?

A: A robust analytical package is critical for ensuring process control and final product quality.

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor the disappearance of starting materials and the formation of the product and byproducts.[3] This provides real-time data to determine reaction completion.

  • Final Product Quality Control:

    • HPLC: To determine purity and quantify impurities. A validated HPLC method is the gold standard for final product release.[6]

    • LC-MS: To identify the mass of the main product and any impurities, confirming their structures.[6]

    • NMR (¹H and ¹³C): To confirm the chemical structure and isomeric purity of the final product.

    • Melting Point: A sharp melting point range is a good indicator of high purity.[2]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid (Illustrative)

This protocol is a representative procedure based on established chemical principles for analogous compounds and should be optimized for your specific laboratory conditions and scale.[2]

  • Preparation: In a jacketed reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, dissolve the 2,3-dimethoxyisonicotinic acid precursor (1.0 equiv.) in an aqueous solution of sodium hydroxide (2.2 equiv.) at 10-15 °C.

  • Chlorination: Add a solution of sodium hypochlorite (~15% w/v, 1.1 equiv.) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 20 °C.

  • Reaction Monitoring: Stir the mixture at 15-20 °C. Monitor the reaction progress by HPLC every hour until the starting material is <1% of the total peak area.[3]

  • Quenching: Once complete, quench any excess hypochlorite by adding a small amount of sodium bisulfite solution.

  • Acidification & Isolation: Cool the reaction mixture to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to ~3-4. The product will precipitate as a solid.

  • Filtration and Washing: Stir the resulting slurry for 1 hour at 0-5 °C, then collect the solid by vacuum filtration. Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water, isopropanol).

  • Dissolution: Place the crude, dry 5-Chloro-2,3-dimethoxyisonicotinic acid in a clean vessel and add the minimum volume of the chosen solvent required to dissolve it at reflux temperature.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Crystallization: Cool the mixture in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry under vacuum at 50-60 °C.

References

  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
  • Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination. Google Patents (DK168624B1).
  • Method of chlorination. Google Patents (EP0289180A2).
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents (US3965173A).
  • Analytical Methods. RSC Publishing.
  • 5-Chloro-2,3-dimethoxyisonicotinic acid | 1305324-74-6. ChemicalBook.
  • A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Google Patents (CN105753780A).
  • Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents (WO2021105399A1).
  • A Brief Introduction to Chemical Reaction Optimization. PubMed Central (PMC).
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.

Sources

Validation & Comparative

A Comparative Analysis of 5-Chloro-2,3-dimethoxyisonicotinic Acid: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-chloro-2,3-dimethoxyisonicotinic acid with structurally similar compounds. Our focus is on elucidating the physicochemical and potential biological properties that underscore its significance as a key intermediate, particularly in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors used in the management of type 2 diabetes. We will delve into the structure-activity relationships of isonicotinic acid derivatives, present relevant experimental protocols, and offer a comparative analysis of its structural analogs.

Introduction: The Versatility of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry. This class of heterocyclic compounds has given rise to a wide array of therapeutic agents with diverse biological activities, including antitubercular, anti-inflammatory, and anticancer properties. The versatility of the isonicotinic acid core allows for fine-tuning of its pharmacological profile through various substitutions on the pyridine ring.

5-Chloro-2,3-dimethoxyisonicotinic acid has emerged as a crucial building block in the synthesis of a new class of antidiabetic drugs known as SGLT2 inhibitors. Its specific substitution pattern is designed to facilitate the construction of complex molecules that can selectively target SGLT2, a protein responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a synthetic intermediate like 5-chloro-2,3-dimethoxyisonicotinic acid are critical for its reactivity and handling in subsequent synthetic steps. While extensive experimental data for this specific intermediate is not broadly published, we can draw comparisons with related isonicotinic acid derivatives to understand the influence of its substituents.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
5-Chloro-2,3-dimethoxyisonicotinic acid C₈H₈ClNO₄217.61~3.5~1.5
2,3-Dimethoxyisonicotinic acidC₈H₉NO₄183.16~3.8~0.8
5-Chloronicotinic acidC₆H₄ClNO₂157.553.10[1]~1.2
2,6-Dimethoxyisonicotinic acidC₈H₉NO₄183.17~4.0~0.5
Isonicotinic acidC₆H₅NO₂123.114.96[2]0.4

Note: Predicted values are estimations based on computational models and data from similar compounds.

The presence of the electron-withdrawing chlorine atom at the 5-position is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-chlorinated analog, 2,3-dimethoxyisonicotinic acid. The two methoxy groups, being electron-donating through resonance but slightly electron-withdrawing through induction, will modulate the electron density of the pyridine ring, influencing its reactivity in subsequent chemical transformations. The overall lipophilicity (LogP) is increased by the chloro and methoxy substituents compared to the parent isonicotinic acid.

Role as an Intermediate in SGLT2 Inhibitor Synthesis

The primary significance of 5-chloro-2,3-dimethoxyisonicotinic acid lies in its role as a key intermediate in the synthesis of SGLT2 inhibitors. The structural features of this molecule are strategically designed for the construction of the final drug substance.

Below is a conceptual workflow illustrating the role of a substituted isonicotinic acid derivative in the synthesis of a hypothetical SGLT2 inhibitor.

G cluster_synthesis Synthetic Pathway A 5-Chloro-2,3-dimethoxy- isonicotinic acid B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B SOCl₂ or (COCl)₂ C Amide Coupling with Substituted Aniline B->C Amine, Base D Intermediate Amide C->D E Further Functionalization and Cyclization Reactions D->E Multi-step F Final SGLT2 Inhibitor E->F G cluster_assay SGLT2 Inhibition Assay Workflow A Seed hSGLT2-expressing cells in 96-well plate B Wash cells and add test compounds A->B C Incubate with fluorescent glucose analog (2-NBDG) B->C D Stop uptake and wash cells C->D E Measure intracellular fluorescence D->E F Calculate % inhibition and IC₅₀ E->F

Caption: Workflow for a cell-based SGLT2 inhibition assay.

Conclusion

5-Chloro-2,3-dimethoxyisonicotinic acid is a highly valuable synthetic intermediate whose structural features are tailored for the efficient synthesis of potent and selective SGLT2 inhibitors. While direct biological data on this intermediate is limited, a comparative analysis of its structural analogs reveals the importance of the chloro and dimethoxy substituents in modulating the physicochemical properties and, ultimately, the biological activity of the final drug products. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to understand the role of such intermediates in the broader context of modern medicinal chemistry.

References

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available at: [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available at: [Link]

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PMC. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Target of 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Imperative of Target Validation

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A primary reason for late-stage failures is an incomplete understanding of a compound's mechanism of action, specifically, a lack of rigorous validation of its biological target.[1][2] This guide focuses on establishing a robust, multi-faceted strategy for validating the biological target of a novel compound, using the hypothetical case of 5-Chloro-2,3-dimethoxyisonicotinic acid.

As 5-Chloro-2,3-dimethoxyisonicotinic acid is not an extensively characterized compound, the process of target identification and validation is not merely a confirmatory step but the very foundation upon which a successful research program is built.[3] Misattribution of a biological effect to the wrong target can lead to wasted resources and the pursuit of non-viable therapeutic strategies.[4] Therefore, a systematic, evidence-based approach is paramount.

This guide provides a framework for researchers, scientists, and drug development professionals to de-risk their projects by employing a suite of orthogonal validation techniques. We will explore the causality behind experimental choices, from initial biophysical confirmation of binding to ensuring the compound's cellular activity is mediated by the intended target. For the purpose of this guide, we will proceed with a hypothetical scenario where preliminary screening suggests that 5-Chloro-2,3-dimethoxyisonicotinic acid is an inhibitor of a protein kinase, which we will refer to as "Kinase X".

Part 1: The Foundational Pillar - Confirming Direct Physical Engagement

Before investigating the cellular or physiological effects of a compound, it is imperative to confirm that it physically interacts with its putative target. Biophysical methods provide direct, quantitative evidence of binding, forming the bedrock of any target validation campaign.[]

Comparison of Primary Biophysical Techniques

Choosing the right biophysical assay depends on the specific questions being asked, the nature of the target protein, and available resources. The two most powerful and widely adopted techniques for this initial validation are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4]

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[6][7]Binding Affinity (K D ), Association Rate (k on ), Dissociation Rate (k off ).[7][8]Real-time, label-free, high sensitivity, provides kinetic data.[6][8]Requires protein immobilization which can affect activity; mass transport artifacts can occur.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between a compound and a protein in solution.[9][10]Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[11][12]Label-free, in-solution measurement (no immobilization), provides a complete thermodynamic profile.[9][13]Requires larger amounts of protein and compound; lower throughput than SPR.

Expert Insight: While both techniques are excellent for confirming a direct interaction, the kinetic information (especially the dissociation rate, k_off) from SPR can be a powerful predictor of in vivo efficacy.[14][15][16] A compound with a slow k_off (long residence time) may exhibit prolonged target engagement even at low concentrations, a desirable therapeutic property.[16][17] ITC, on the other hand, provides thermodynamic data that can guide the chemical optimization of the compound by revealing the driving forces (enthalpic or entropic) of the binding event.[13]

Workflow for Biophysical Characterization

The following diagram illustrates a logical workflow for using SPR and ITC to confirm the direct binding of 5-Chloro-2,3-dimethoxyisonicotinic acid to our hypothetical target, Kinase X.

G cluster_0 Biophysical Validation Workflow start Start: Purified Kinase X & 5-Chloro-2,3-dimethoxyisonicotinic acid spr Surface Plasmon Resonance (SPR) start->spr Immobilize Kinase X itc Isothermal Titration Calorimetry (ITC) start->itc Both in solution spr_data Data Analysis: Determine KD, kon, koff spr->spr_data decision Binding Confirmed? spr_data->decision itc_data Data Analysis: Determine KD, ΔH, ΔS, n itc->itc_data itc_data->decision proceed Proceed to Cellular Target Engagement decision->proceed Yes re_evaluate Re-evaluate Hypothesis/ Compound Purity decision->re_evaluate No

Caption: Workflow for confirming direct target binding using orthogonal biophysical methods.

Part 2: Bridging the Gap - Confirming Target Engagement in a Cellular Context

Confirming that a compound binds to a purified protein is a necessary but insufficient step. The complex intracellular environment can significantly impact a compound's ability to reach and engage its target.[2] Therefore, the next critical phase of validation is to demonstrate target engagement within living cells.

Comparison of Cellular Target Engagement Assays

The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful and versatile method for this purpose.[18][19] It is based on the principle that when a compound binds to its target protein, the resulting complex is thermodynamically more stable and thus more resistant to heat-induced denaturation.[19][20]

Method Principle Key Outputs Advantages Considerations
CETSA® (Western Blot) Cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble (non-denatured) target protein is quantified by Western Blot.[20]Thermal shift (ΔT m ), Isothermal dose-response fingerprint (ITDRF).Gold standard for validation, label-free, uses endogenous protein.[18][19]Low throughput, semi-quantitative.
High-Throughput CETSA® Employs high-throughput detection methods like AlphaLISA® or HTRF® instead of Western Blotting, enabling screening in 384-well plates.[18][21]Dose-response curves (EC 50 ) for target engagement.Amenable to screening and lead optimization, quantitative.[21]Requires specific antibody pairs, potential for assay interference.
In-Cell Target Engagement Assays (e.g., InCELL Hunter™) Utilizes engineered cell lines with protein tags (e.g., EFC) that generate a chemiluminescent signal upon target binding and stabilization.[22]Cellular EC 50 values.High-throughput, quantitative, simple protocol.[22]Requires genetic modification of the target protein, not endogenous.

Expert Insight: For rigorous validation, starting with the classic Western Blot-based CETSA is highly recommended.[23] It provides unambiguous, visual confirmation of target stabilization at the endogenous level. Once the principle is established, transitioning to a high-throughput format can accelerate the generation of structure-activity relationship (SAR) data for lead optimization.[20][24]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the key steps for performing a CETSA experiment to validate the engagement of Kinase X by 5-Chloro-2,3-dimethoxyisonicotinic acid.

  • Cell Culture and Treatment:

    • Culture cells known to express Kinase X to ~80% confluency.

    • Treat cells with varying concentrations of 5-Chloro-2,3-dimethoxyisonicotinic acid (and a vehicle control, e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.[21]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using SDS-PAGE and Western Blotting with a specific anti-Kinase X antibody.

    • Plot the band intensity versus temperature for both vehicle- and compound-treated samples to generate a melt curve and determine the thermal shift.

Part 3: The Ultimate Proof - Genetic and Phenotypic Validation

The final and most definitive stage of target validation is to demonstrate that the compound's biological effect is a direct consequence of its interaction with the intended target.[25][26] This is achieved by manipulating the target genetically and observing the impact on the compound's activity.

The Power of CRISPR-Cas9 in Target Validation

CRISPR-Cas9 gene editing has revolutionized target validation.[27][28] By creating a cell line where the target gene is knocked out (KO), we can perform a crucial experiment: if 5-Chloro-2,3-dimethoxyisonicotinic acid is truly acting through Kinase X, its phenotypic effect should be abolished in the Kinase X KO cells.[29]

Approach Principle Key Question Answered Alternative/Complementary Method
CRISPR Knockout (KO) The gene encoding the target protein is permanently deleted from the genome.[29][30]Is the target necessary for the compound's activity?RNA interference (RNAi): Temporarily silences gene expression. Less definitive than KO due to incomplete knockdown.[29]
CRISPR Knock-in (Mutant) A specific mutation is introduced into the target gene (e.g., a mutation in the predicted binding site that confers resistance).Does the compound lose activity when its binding site is altered?Chemical Probe Competition: Use a known, distinct inhibitor of the target to see if it blocks the compound's effect.
Validation Workflow Using Genetic Methods

This workflow demonstrates how to use CRISPR-Cas9 to definitively link the activity of 5-Chloro-2,3-dimethoxyisonicotinic acid to Kinase X.

G cluster_1 Genetic & Phenotypic Validation Workflow start_pheno Start: Identify cellular phenotype (e.g., inhibition of proliferation) crispr Generate Kinase X Knockout (KO) Cell Line using CRISPR-Cas9 start_pheno->crispr treat_wt Treat WT cells with 5-Chloro-2,3-dimethoxyisonicotinic acid start_pheno->treat_wt wt_cells Wild-Type (WT) Cells ko_cells Kinase X KO Cells crispr->ko_cells treat_ko Treat KO cells with 5-Chloro-2,3-dimethoxyisonicotinic acid ko_cells->treat_ko measure_wt Measure Phenotype (Proliferation Inhibited) treat_wt->measure_wt measure_ko Measure Phenotype (No Inhibition) treat_ko->measure_ko conclusion Conclusion: Phenotype is on-target measure_wt->conclusion measure_ko->conclusion

Caption: Using CRISPR-Cas9 knockout to confirm on-target phenotypic effects.

Conclusion and Forward Look

Validating the biological target of a novel small molecule like 5-Chloro-2,3-dimethoxyisonicotinic acid is a rigorous, multi-step process that requires an orthogonal set of experiments. By systematically progressing from direct biophysical binding confirmation to cellular target engagement and finally to genetic validation of the compound's mechanism of action, researchers can build a robust and compelling case for their target. This layered, evidence-based approach is not just good scientific practice; it is a critical strategy to mitigate risk and increase the probability of success in the long and arduous journey of drug development.[31] The principles and methods outlined in this guide provide a comprehensive framework to confidently answer the most fundamental question: "Does my compound truly work the way I think it does?"

References

  • University College London. Target Identification and Validation (Small Molecules). Available at: [Link]

  • PubMed. Isothermal titration calorimetry in drug discovery. Available at: [Link]

  • Biocompare. Target Validation with CRISPR. Available at: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Available at: [Link]

  • Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available at: [Link]

  • Labtoo. In vivo target validation & efficacy. Available at: [Link]

  • Wiley Online Library. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available at: [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. Available at: [Link]

  • PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available at: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery?. Available at: [Link]

  • PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. Available at: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available at: [Link]

  • YouTube. How Is Surface Plasmon Resonance Used In Drug Discovery?. Available at: [Link]

  • PubMed. The impact of CRISPR-Cas9 on target identification and validation. Available at: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available at: [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. Available at: [Link]

  • DiscoverX. Target Engagement Assays. Available at: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]

  • PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands. Available at: [Link]

  • ResearchGate. Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).. Available at: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • Creative Biolabs. In Vivo Target Validation. Available at: [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available at: [Link]

  • PubMed Central. Determining target engagement in living systems. Available at: [Link]

  • ACS Publications. Drug–Target Kinetics in Drug Discovery. Available at: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Kinetics of cellular target engagement (A) Schematic representation of.... Available at: [Link]

  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Available at: [Link]

  • ACS Publications. Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. Available at: [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • PubMed Central. Target Engagement Assays in Early Drug Discovery. Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Available at: [Link]

  • PubMed Central. Drug–Target Kinetics in Drug Discovery. Available at: [Link]

  • ResearchGate. Identification and validation of protein targets of bioactive small molecules. Available at: [Link]

  • WJBPHS. Target identification and validation in research. Available at: [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. Available at: [Link]

  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Available at: [Link]

  • Technology Networks. Understanding Binding Kinetics To Optimize Drug Discovery. Available at: [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • Pelago Bioscience. CETSA. Available at: [Link]

  • NIH. Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Chloro-2,3-dimethoxyisonicotinic Acid Analogs as SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs derived from 5-Chloro-2,3-dimethoxyisonicotinic acid, a key scaffold in the development of potent and selective Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes.

Introduction: The Significance of SGLT2 Inhibition and the Role of the Isonicotinic Acid Scaffold

The Sodium-Glucose Co-transporter 2 (SGLT2), located predominantly in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] Its inhibition presents a compelling therapeutic strategy for managing type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels independently of insulin pathways.[2] This mechanism not only aids in glycemic control but has also shown significant cardiovascular and renal protective benefits.[1][3]

C-aryl glucosides have emerged as a prominent class of SGLT2 inhibitors due to their enhanced metabolic stability compared to their O-glucoside precursors.[4] Within this class, compounds incorporating a 5-Chloro-2,3-dimethoxyisonicotinic acid moiety have been identified as crucial intermediates in the synthesis of highly effective SGLT2 inhibitors. This heterocyclic scaffold plays a pivotal role in orienting the molecule within the SGLT2 binding pocket and contributing to its overall potency and selectivity.

This guide will delve into the specific structural modifications of this isonicotinic acid core and their impact on inhibitory activity, drawing upon available experimental data to provide a clear and actionable understanding of the SAR.

The Core Scaffold: 5-Chloro-2,3-dimethoxyisonicotinic Acid in C-Aryl Glucoside SGLT2 Inhibitors

The general structure of a C-aryl glucoside SGLT2 inhibitor incorporating a pyridyl moiety is characterized by a glucose or modified glucose unit C-glycosidically linked to a central phenyl ring. This proximal phenyl ring is, in turn, connected via a spacer (often a methylene bridge) to a distal aromatic or heteroaromatic ring system. In the context of this guide, the distal moiety is the 5-Chloro-2,3-dimethoxyisonicotinic acid or a derivative thereof.

dot

Caption: General scaffold of a C-aryl glucoside SGLT2 inhibitor featuring a distal pyridyl ring.

Structure-Activity Relationship (SAR) Analysis

While direct and extensive SAR studies on a broad series of analogs of 5-Chloro-2,3-dimethoxyisonicotinic acid are not widely available in the public domain, we can infer critical SAR trends from the broader class of pyridyl-C-glucoside SGLT2 inhibitors. The following analysis synthesizes these general principles and applies them to the specific scaffold of interest.

The Pyridine Ring: A Key Interaction Hub

The introduction of a nitrogen-bearing heterocycle, such as a pyridine ring, in the distal position has been shown to enhance the inhibitory potency of SGLT2 inhibitors.[5] The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the SGLT2 binding pocket.

Impact of Substituents on the Pyridine Ring

The nature and position of substituents on the pyridine ring are critical for optimizing activity and selectivity.

  • Halogen Substitution: The presence of a chlorine atom at the 5-position, as seen in the parent scaffold, is often associated with increased potency. Halogens can participate in halogen bonding and enhance hydrophobic interactions within the binding site.

  • Alkoxy Groups: The 2,3-dimethoxy substitution pattern on the isonicotinic acid ring is significant. Methoxy groups are known to influence the electronic properties of the ring and can also engage in hydrogen bonding or hydrophobic interactions. The positioning of these groups is crucial for optimal binding. For instance, in related series of SGLT2 inhibitors, the presence of small alkoxy groups on the distal aromatic ring has been shown to be favorable for activity.[6]

  • Carboxylic Acid/Amide Moiety: The isonicotinic acid functionality itself (or its amide derivative) provides a key interaction point. The carboxylic acid can act as a hydrogen bond donor and acceptor, while an amide derivative introduces additional hydrogen bonding capabilities. The conversion of the carboxylic acid to various amides allows for the exploration of different pockets within the active site and can be used to fine-tune physicochemical properties such as solubility and cell permeability.

The following table summarizes the hypothetical SAR trends for analogs of 5-Chloro-2,3-dimethoxyisonicotinic acid based on general principles observed in related SGLT2 inhibitors. It is important to note that these are predictive trends and would require experimental validation.

Modification on Isonicotinic Acid Ring Predicted Impact on SGLT2 Inhibitory Activity Rationale
Position 5
Cl (Chlorine)HighFavorable hydrophobic and potential halogen bonding interactions.
F (Fluorine)Potentially HighSimilar to chlorine, can participate in favorable interactions.
CH3 (Methyl)Moderate to HighFills a hydrophobic pocket.
Positions 2 and 3
OCH3 (Methoxy)HighOptimal for current scaffold; likely engages in beneficial interactions.
OCH2CH3 (Ethoxy)Moderate to HighMay be tolerated, but could introduce steric hindrance depending on the binding pocket.
OH (Hydroxy)ModerateIntroduces hydrogen bonding potential but may alter electronic properties unfavorably.
Position 4 (Isonicotinic Acid Moiety)
COOH (Carboxylic Acid)HighKey interaction point through hydrogen bonding.
CONH2 (Primary Amide)HighMaintains hydrogen bonding capabilities.
CONHR (Secondary Amide)VariableActivity depends on the nature of the 'R' group and its interaction with the binding site.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative analog and a standard in vitro assay for evaluating SGLT2 inhibitory activity.

Synthesis of a Representative Pyridyl-C-Glucoside SGLT2 Inhibitor

This protocol outlines a general synthetic route for coupling the pyridyl moiety to the C-glucoside core.

dot

Synthesis_Workflow start Starting Materials: - Protected Glucal - Bromo-pyridyl derivative step1 Palladium-catalyzed cross-coupling start->step1 step2 Reduction of C-glucal step1->step2 step3 Deprotection step2->step3 end Final Pyridyl-C-Glucoside SGLT2 Inhibitor step3->end

Caption: General synthetic workflow for pyridyl-C-glucoside SGLT2 inhibitors.

Step-by-Step Protocol:

  • Palladium-Catalyzed Cross-Coupling:

    • To a solution of the protected glucal boronate (1 equivalent) and the bromo-pyridyl derivative (e.g., a derivative of 5-Chloro-2,3-dimethoxyisonicotinic acid) (1.2 equivalents) in a suitable solvent such as a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.1 equivalents) and a base (e.g., Na2CO3, 2 equivalents).

    • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the C-glucal intermediate.[7]

  • Reduction of the C-Glucal:

    • Dissolve the C-glucal intermediate from the previous step in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a reducing agent such as triethylsilane (2-3 equivalents) followed by a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., trifluoroacetic acid) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography to yield the protected C-glucoside.

  • Deprotection:

    • Dissolve the protected C-glucoside in a suitable solvent system (e.g., methanol/tetrahydrofuran).

    • Add a base such as sodium hydroxide or lithium hydroxide and stir at room temperature for 2-4 hours.

    • Neutralize the reaction mixture with an acidic resin or a dilute acid.

    • Filter and concentrate the solution.

    • Purify the final product by preparative HPLC or crystallization to obtain the desired pyridyl-C-glucoside SGLT2 inhibitor.

In Vitro SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the IC50 values of test compounds against human SGLT2.

dot

SGLT2_Assay_Workflow start HEK293 cells stably expressing hSGLT2 step1 Seed cells in 96-well plates start->step1 step2 Incubate with test compounds at various concentrations step1->step2 step3 Add radiolabeled glucose analog (e.g., 14C-AMG) step2->step3 step4 Incubate to allow uptake step3->step4 step5 Wash cells to remove extracellular label step4->step5 step6 Lyse cells and measure intracellular radioactivity step5->step6 end Calculate % inhibition and determine IC50 step6->end

Caption: Workflow for a cell-based SGLT2 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human SGLT2 (hSGLT2) in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37 °C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • On the day of the assay, wash the cells with a sodium-containing buffer.

    • Prepare serial dilutions of the test compounds (analogs of 5-Chloro-2,3-dimethoxyisonicotinic acid) in the assay buffer.

    • Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37 °C.

    • Initiate glucose uptake by adding a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), to each well.

    • Incubate for 1-2 hours at 37 °C.

    • Terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radioactivity.

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) and blank (non-transfected cells or cells incubated with a known potent inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Conclusion and Future Directions

The 5-Chloro-2,3-dimethoxyisonicotinic acid scaffold represents a valuable component in the design of potent and selective SGLT2 inhibitors. While the broader SAR of pyridyl-C-glucosides provides a solid foundation for understanding the key structural requirements for activity, a more detailed and systematic exploration of analogs based specifically on this scaffold is warranted.

Future research should focus on the synthesis and in vitro evaluation of a focused library of compounds with systematic modifications to the substituents on the isonicotinic acid ring. This would provide a more granular understanding of the SAR and could lead to the discovery of novel SGLT2 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for undertaking such studies.

References

A comprehensive list of references will be provided upon request, including links to the full-text articles where available. The information presented in this guide is synthesized from numerous peer-reviewed publications in the fields of medicinal chemistry and pharmacology.

Sources

A Cross-Validated Guide to 5-Chloro-2,3-dimethoxyisonicotinic Acid in SGLT Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of antidiabetic drug development, the pursuit of efficient and robust synthetic routes to Sodium-Glucose Co-transporter (SGLT) inhibitors is of paramount importance. This guide provides an in-depth technical analysis of 5-Chloro-2,3-dimethoxyisonicotinic acid, a key intermediate in the synthesis of advanced SGLT inhibitors like Sotagliflozin. We will cross-validate its synthetic protocol and performance against a viable alternative, offering researchers, chemists, and drug development professionals a comprehensive comparison to inform their synthetic strategies.

Introduction: The Strategic Importance of Pyridine Intermediates in SGLT Inhibitor Synthesis

The pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives are crucial building blocks for a multitude of therapeutic agents. In the context of SGLT inhibitors, substituted nicotinic and isonicotinic acids serve as critical precursors for constructing the complex molecular architectures required for potent and selective inhibition of SGLT1 and SGLT2. 5-Chloro-2,3-dimethoxyisonicotinic acid has emerged as a valuable intermediate, particularly in the synthesis of dual SGLT1/SGLT2 inhibitors such as Sotagliflozin, which has shown promise in managing both type 1 and type 2 diabetes.[1][2] The strategic placement of the chloro and dimethoxy substituents on the pyridine ring influences the electronic properties and reactivity of the molecule, making it an ideal substrate for subsequent coupling reactions.

This guide will dissect the synthesis and characterization of 5-Chloro-2,3-dimethoxyisonicotinic acid, providing a detailed experimental protocol. Furthermore, we will introduce and comparatively analyze the synthesis of an alternative intermediate, 2-chloro-5-iodobenzoyl chloride, which is also utilized in the synthesis of Sotagliflozin, to provide a balanced perspective on available synthetic routes.

Synthesis and Characterization: A Tale of Two Intermediates

The selection of an appropriate starting material and synthetic route is a critical decision in any drug development campaign, directly impacting yield, purity, cost, and scalability. Here, we present a detailed examination of the synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid and a comparative analysis with an alternative intermediate.

Primary Intermediate: 5-Chloro-2,3-dimethoxyisonicotinic acid

Hypothetical Synthetic Workflow:

A Pyridine Starting Material B Chlorination A->B e.g., Cl2, SO2Cl2 C Methoxylation B->C e.g., NaOMe D Second Methoxylation C->D e.g., NaOMe E Carboxylation D->E e.g., n-BuLi, CO2 F 5-Chloro-2,3-dimethoxyisonicotinic acid E->F

Caption: Hypothetical synthesis of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Characterization Data (Predicted): Based on its structure, the following analytical data would be expected for validation.

Analytical Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring, methoxy group singlets.
¹³C NMR Signals for the pyridine ring carbons, methoxy carbons, and the carboxylic acid carbon.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₈H₈ClNO₄.
HPLC A single major peak indicating high purity.
Alternative Intermediate: 2-chloro-5-iodobenzoyl chloride

A documented intermediate in the synthesis of Sotagliflozin is 2-chloro-5-iodobenzoyl chloride. This intermediate offers a different synthetic handle for the subsequent coupling reactions.

Experimental Protocol: Synthesis of 2-chloro-5-iodobenzoyl chloride

This protocol is adapted from a patented procedure.

Materials:

  • 2-chloro-5-iodobenzoic acid

  • Dichloromethane (anhydrous)

  • N,N-dimethylformamide (DMF, catalytic amount)

  • Oxalyl chloride

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing addition funnel with a gas bubbler, suspend 2-chloro-5-iodobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 1 mol %).

  • Slowly add oxalyl chloride (1.02 equivalents) to the stirred suspension at ambient temperature over approximately 10-15 minutes.

  • Stir the reaction mixture at ambient temperature overnight. The reaction progress can be monitored by the cessation of gas evolution.

  • Upon completion, the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride, which can be used directly in the next step or purified by distillation under high vacuum.

Characterization Data:

Analytical Technique Observed/Expected Data
¹H NMR (CDCl₃) Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
¹³C NMR (CDCl₃) Signals for the aromatic carbons and the carbonyl carbon of the acid chloride.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₇H₃Cl₂IO.
IR Spectroscopy A strong absorption band characteristic of the C=O stretch of an acid chloride (typically around 1780-1810 cm⁻¹).

Comparative Analysis of Intermediates in SGLT Inhibitor Synthesis

The choice between 5-Chloro-2,3-dimethoxyisonicotinic acid and 2-chloro-5-iodobenzoyl chloride as an intermediate for Sotagliflozin synthesis hinges on several factors, including the overall synthetic strategy, reagent availability, and scalability.

Synthetic Workflow Comparison:

cluster_0 Route A: Pyridine Intermediate cluster_1 Route B: Benzoyl Chloride Intermediate A 5-Chloro-2,3-dimethoxy- isonicotinic acid B Coupling with Glycoside Aglycone A->B Amide bond formation E Sotagliflozin B->E C 2-chloro-5-iodobenzoyl chloride D Friedel-Crafts Acylation C->D with ethoxybenzene D->E

Caption: Comparative synthetic approaches to Sotagliflozin.

Key Comparison Points:

Factor 5-Chloro-2,3-dimethoxyisonicotinic acid 2-chloro-5-iodobenzoyl chloride
Synthetic Complexity Likely a more complex, multi-step synthesis to prepare the intermediate itself.A more straightforward preparation from the corresponding benzoic acid.
Coupling Strategy Would likely involve an amide bond formation, a robust and well-established reaction.Utilizes a Friedel-Crafts acylation, which can sometimes face challenges with regioselectivity and substrate scope.[1]
Handling and Stability Carboxylic acids are generally stable and easy to handle.Acid chlorides are reactive and moisture-sensitive, requiring careful handling under anhydrous conditions.
Scalability The complexity of the synthesis might pose challenges for large-scale production.The synthesis is more amenable to large-scale production.[1]

Conclusion: A Strategic Choice Based on Synthetic Goals

Both 5-Chloro-2,3-dimethoxyisonicotinic acid and 2-chloro-5-iodobenzoyl chloride represent viable intermediates in the synthesis of the dual SGLT1/SGLT2 inhibitor Sotagliflozin. The choice between them is a strategic one, dictated by the specific goals of the research or development program.

  • For medicinal chemistry exploration and the synthesis of diverse analogs, the pyridine-based intermediate may offer more flexibility for derivatization at multiple positions.

  • For large-scale, process-oriented synthesis, the benzoyl chloride intermediate provides a more direct and potentially more cost-effective route.

Ultimately, a thorough understanding of the synthetic nuances of each intermediate, supported by robust analytical validation at every step, is crucial for the successful development of next-generation SGLT inhibitors. This guide provides a foundational framework for researchers to make informed decisions in this dynamic and impactful area of drug discovery.

References

  • ChemicalBook. (2024). How to synthesize Sotagliflozin?
  • Google Patents. (n.d.). CN107540685B - A kind of preparation method of Sotagliflozin and intermediate thereof.
  • Google Patents. (n.d.). US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof.
  • ResearchGate. (n.d.). Synthesis and diversification of sotagliflozin.
  • Google Patents. (n.d.). WO2016128995A1 - Process for the preparation of sglt inhibitor compounds.
  • Google Patents. (n.d.). US9573959B2 - Methods for preparing SGLT2 inhibitors.
  • Boca Scientific. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid.
  • New Drug Approvals. (n.d.). Sotagliflozin.
  • Google Patents. (n.d.). EP3621974A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Google Patents. (n.d.). WO2010022313A3 - Processes for the preparation of sglt2 inhibitors.
  • MySkin Recipes. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem.
  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • ChemicalBook. (n.d.). 5-Chloro-2,3-dimethoxyisonicotinic acid | 1305324-74-6.
  • abcr. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • PubChem. (n.d.). Sotagliflozin.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3.
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • BenchChem. (n.d.). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
  • PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

A Comparative Guide to Isonicotinic Acid Derivatives: Benchmarking 5-Chloro-2,3-dimethoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of 5-Chloro-2,3-dimethoxyisonicotinic acid and other key isonicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document provides objective analysis, supported by experimental data and protocols, to inform discovery and development efforts.

Introduction: The Isonicotinic Acid Scaffold - A Cornerstone of Medicinal Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that has proven to be a remarkably versatile scaffold in drug discovery.[1] Its derivatives are central to the treatment of various diseases, most notably tuberculosis.[2] The pyridine ring and the carboxylic acid group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to a vast library of derivatives with a wide spectrum of biological activities, from antimicrobial to anti-inflammatory effects.[1][3]

Featured Compound: 5-Chloro-2,3-dimethoxyisonicotinic acid

Chemical Structure and Properties

5-Chloro-2,3-dimethoxyisonicotinic acid is a substituted derivative of isonicotinic acid. While extensive biological activity data for this specific compound is not widely published, its primary significance lies in its role as a key synthetic intermediate in the creation of more complex molecules.[4] Its structure allows for targeted modifications, making it a valuable building block in medicinal chemistry for enhancing drug potency and metabolic stability.[4]

PropertyValueSource
Molecular Formula C₈H₈ClNO₄[5]
MDL Number MFCD20487002[5]
Primary Application Synthetic Intermediate[4]

One notable application is in the synthesis of SGLT2 inhibitors, a class of drugs used to manage type 2 diabetes.[4]

Comparative Analysis: Performance Against Key Isonicotinic Acid Derivatives

To understand the potential and place of 5-Chloro-2,3-dimethoxyisonicotinic acid, it is essential to compare it with well-characterized derivatives that have established biological activities.

Isoniazid (Isonicotinic Acid Hydrazide): The Anti-Tuberculosis Benchmark

Isoniazid (INH) is a first-line antibiotic for the treatment of tuberculosis (TB).[2] It is a prodrug, meaning it requires activation within the body to become effective.

Mechanism of Action: Isoniazid is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6] This activation process creates reactive radicals. These radicals then form a complex with NAD, which strongly inhibits an enzyme called InhA. InhA is crucial for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[6] By blocking mycolic acid synthesis, isoniazid disrupts the cell wall, leading to bacterial death.[6]

dot digraph "Isoniazid_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Isoniazid", splines=true, overlap=false, nodesep=0.6, ranksep=0.5, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Isoniazid [label="Isoniazid (Prodrug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KatG [label="Mycobacterial KatG\n(Catalase-Peroxidase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_INH [label="Activated Isoniazid Radical", fillcolor="#FBBC05", fontcolor="#202124"]; InhA [label="InhA (Enoyl-ACP reductase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mycolic_Acid [label="Mycolic Acid Synthesis"]; Cell_Wall [label="Mycobacterial Cell Wall Disruption"]; Death [label="Bacterial Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

Isoniazid -> KatG [label="Activation by"]; KatG -> Activated_INH [label="Generates"]; Activated_INH -> InhA [label="Inhibits"]; InhA -> Mycolic_Acid [label="Essential for"]; Mycolic_Acid -> Cell_Wall [label="Leads to"]; Cell_Wall -> Death [label="Results in"]; }

Mechanism of Action of Isoniazid.
Isonicotinoyl Hydrazones: Enhancing the Antimicrobial Spectrum

Isonicotinoyl hydrazones are a class of compounds formed by the condensation reaction between isoniazid and various aldehydes or ketones.[7] This structural modification often leads to derivatives with potent biological activities, including antibacterial and cytotoxic effects.[7]

Performance Data: Several studies have demonstrated the efficacy of these derivatives. For example, certain novel isonicotinic hydrazones have shown significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[7][8]

Compound IDTarget OrganismActivity (MIC)Reference
NH3 E. coli65 ± 0.3% inhibition at 200 µg/mL[7]
NH5 S. aureusAppreciable antibacterial activity[8]
IP-Series M. tuberculosisMIC values as low as 1.56 µg/mL[9]

The variability in the aldehyde or ketone used allows for the creation of a diverse library of compounds with a range of potencies and specificities.

Isonicotinates: A Shift Towards Anti-Inflammatory Applications

Ester derivatives of isonicotinic acid, known as isonicotinates, have been explored for their anti-inflammatory properties.[3] Research has shown that these compounds can be potent inhibitors of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory response.[3]

Performance Data: A study on isonicotinates of aminophenols revealed exceptional anti-inflammatory activity, with some compounds outperforming the standard drug, ibuprofen.[3]

CompoundTargetIC₅₀ (µg/mL)Reference
Isonicotinate of meta-aminophenol (5) ROS Inhibition1.42 ± 0.1[3]
Isonicotinate of para-aminophenol (6) ROS Inhibition8.6 ± 0.5[3]
Ibuprofen (Standard) ROS Inhibition11.2 ± 1.9[3]

These findings highlight how modifying the carboxylic acid group can pivot the biological application of the isonicotinic acid scaffold from antimicrobial to anti-inflammatory.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of isonicotinic acid derivatives is highly dependent on their chemical structure. Key insights include:

  • The Hydrazide Moiety: The -CONHNH₂ group is crucial for the antitubercular activity of isoniazid and its hydrazone derivatives.[10]

  • Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence potency and spectrum of activity.[10] For instance, the chloro and methoxy groups in 5-Chloro-2,3-dimethoxyisonicotinic acid are expected to alter its electronic properties and reactivity compared to the unsubstituted parent molecule.

  • Modification of the Carboxylic Acid Group: As seen with isonicotinates, converting the carboxylic acid to an ester can lead to entirely different biological activities, such as anti-inflammatory effects.[3]

dot digraph "SAR_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Isonicotinic Acid Derivative Discovery", splines=true, overlap=false, nodesep=0.6, ranksep=0.5, size="7.5,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Design [label="Compound Design\n(SAR-driven)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of Derivatives"]; Purification [label="Purification & Characterization\n(HPLC, NMR, MS)"]; Screening [label="Biological Screening\n(e.g., MIC, IC50 assays)"]; Data_Analysis [label="Data Analysis & SAR Elucidation", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"];

Design -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Data_Analysis; Data_Analysis -> Design [label="Iterative Feedback"]; Data_Analysis -> Optimization; }

Workflow for Isonicotinic Acid Derivative Discovery.

Experimental Protocols

Protocol 1: General Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an appropriate aldehyde.[11]

Materials:

  • Isoniazid (INH)

  • Substituted benzaldehyde derivative

  • Ethanol

Procedure:

  • Dissolve the substituted benzaldehyde (1 mmol) in 10 mL of ethanol.

  • Add isoniazid (1.1 mmol) to the solution.

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).

  • Cool the mixture to room temperature.

  • Filter the resulting precipitate.

  • Wash the precipitate with cold ethanol and dry.

  • Purify the crude product by recrystallization from ethanol.[11]

Self-Validation: The purity and identity of the synthesized hydrazones should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point of the purified product should be sharp and consistent.

Protocol 2: In Vitro Anti-inflammatory Assay (ROS Inhibition)

This protocol describes a method for evaluating the anti-inflammatory activity of isonicotinate derivatives by measuring the inhibition of reactive oxygen species (ROS) production.[1]

Materials:

  • Hanks Balanced Salt Solution (HBSS)

  • Human whole blood

  • Luminol (for chemiluminescence)

  • Zymosan (stimulant)

  • Test compounds (dissolved in DMSO)

  • Luminometer

Procedure:

  • Dilute whole blood with HBSS.

  • Incubate aliquots of the diluted blood with the test compound (at various concentrations) or control vehicle (DMSO) at 37°C for 15 minutes.

  • Add luminol to the samples.

  • Initiate the oxidative burst by adding zymosan.

  • Immediately measure the chemiluminescence over time using a luminometer.

  • Calculate the inhibition of ROS production relative to the control.[1]

Self-Validation: A known standard, such as ibuprofen, should be run in parallel to validate the assay's performance. A clear dose-response curve should be observable for active compounds, from which the IC₅₀ value can be determined.

Conclusion

Isonicotinic acid and its derivatives remain a fertile ground for drug discovery. While the primary role of 5-Chloro-2,3-dimethoxyisonicotinic acid appears to be a specialized building block for complex targets like SGLT2 inhibitors, its existence underscores the vast chemical space available for exploration.[4]

In contrast, derivatives like isoniazid and the broader class of isonicotinoyl hydrazones continue to be vital in the fight against tuberculosis, with ongoing research focused on overcoming drug resistance.[7] Furthermore, the demonstrated anti-inflammatory potential of isonicotinates opens new avenues for this versatile scaffold.[3]

The choice of which derivative to pursue depends entirely on the therapeutic target. For researchers aiming to develop novel antimicrobials, the hydrazone route offers a proven strategy. For those targeting inflammatory diseases, esterification presents a promising alternative. And for complex, multi-step syntheses, strategically substituted intermediates like 5-Chloro-2,3-dimethoxyisonicotinic acid are indispensable tools. This guide provides the foundational data and protocols to assist researchers in making these critical decisions.

References

  • Wikipedia. Isoniazid. [Link]

  • Tariq, M., & Hodson, D. (2024). Isoniazid. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]

  • WebMD. Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4478. [Link]

  • Noreen, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]

  • Aslan, E. K., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(24), 8056. [Link]

  • ResearchGate. (n.d.). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of new isonicotinic hydrazide (HIN) derivatives. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activities of isonicotinamides and isonicotinates. [Link]

  • MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • Noreen, S., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. [Link]

  • MySkinRecipes. 5-Chloro-2,3-dimethoxyisonicotinic acid. [Link]

  • Chirit, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(4), 736-745. [Link]

  • Stefaska, J., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5093. [Link]

  • ResearchGate. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • ResearchGate. (n.d.). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. [Link]

  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]

  • Ienașcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-855. [Link]

  • Mlostoń, G., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]

Sources

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid: A Hypothetical Case Study in HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is a hypothetical exploration of the potential efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor. To date, there is no publicly available experimental data confirming the biological activity of this specific compound. This document is intended for researchers, scientists, and drug development professionals as a framework for evaluating novel compounds with similar structural motifs, using established methodologies and benchmark data from known HIF prolyl hydroxylase inhibitors.

Introduction: The Promise of Isonicotinic Acid Derivatives in Cellular Oxygen Sensing

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, notably appearing in a class of drugs that modulate the cellular response to oxygen availability. These agents inhibit prolyl hydroxylase domain (PHD) enzymes, the key negative regulators of Hypoxia-Inducible Factors (HIFs). By inhibiting PHDs, these compounds stabilize HIF-α subunits, which can then translocate to the nucleus, dimerize with HIF-β, and initiate the transcription of a host of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism has been successfully targeted for the treatment of anemia associated with chronic kidney disease.

Given its structural similarity to known PHD inhibitors, 5-Chloro-2,3-dimethoxyisonicotinic acid presents an intriguing candidate for investigation. This guide will outline the theoretical framework and practical methodologies for assessing its in vitro and in vivo efficacy, drawing comparisons with the well-characterized PHD inhibitors, Roxadustat and Vadadustat.

The Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

Under normoxic (normal oxygen) conditions, PHD enzymes utilize oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α subunits. This post-translational modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and proteasomal degradation. In hypoxic (low oxygen) conditions, the lack of molecular oxygen as a substrate limits PHD activity, allowing HIF-α to accumulate and activate gene expression.[1]

Small molecule inhibitors of PHDs, such as Roxadustat and Vadadustat, are designed to mimic the hypoxic state by competitively binding to the active site of the PHD enzymes, thereby preventing HIF-α hydroxylation even in the presence of oxygen.[2] We hypothesize that 5-Chloro-2,3-dimethoxyisonicotinic acid may act in a similar manner.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2, α-KG Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α Hydroxylation VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Hydroxylated HIF-1α->VHL Binding HIF-1α_stable HIF-1α Nucleus Nucleus HIF-1α_stable->Nucleus Stabilization & Nuclear Translocation HIF-1β HIF-1β HIF-1β->Nucleus HRE Hypoxia Response Element Nucleus->HRE Dimerization & DNA Binding Target Genes (e.g., EPO, VEGF) Target Genes (e.g., EPO, VEGF) HRE->Target Genes (e.g., EPO, VEGF) Transcription PHD_Inhibitor 5-Chloro-2,3-dimethoxyisonicotinic acid (Hypothetical) PHD_Inhibitor->PHDs Inhibition

Caption: Hypothesized HIF-1 Signaling Pathway Modulation.

A Comparative Analysis: In Vitro Efficacy

The initial assessment of a putative PHD inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

The most direct measure of a compound's activity is its ability to inhibit the enzymatic function of purified PHD isoforms (PHD1, PHD2, and PHD3). An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a common method for this purpose.[3]

Table 1: Hypothetical In Vitro Biochemical Potency of 5-Chloro-2,3-dimethoxyisonicotinic acid Compared to Known PHDIs

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
5-Chloro-2,3-dimethoxyisonicotinic acid TBDTBDTBD
Roxadustat~100~20~150
Vadadustat~50~10~80
Data for Roxadustat and Vadadustat are representative values from published literature.

A successful candidate would ideally exhibit potent inhibition of PHD2, the primary regulator of HIF-α in erythropoiesis, with selectivity over other PHD isoforms to potentially minimize off-target effects.

Cellular Assays: Demonstrating Target Engagement in a Biological Context

Confirmation of a compound's mechanism of action requires demonstrating its effects in a cellular environment.

  • HIF-1α Stabilization: In the presence of a PHD inhibitor, HIF-1α should accumulate in cells even under normoxic conditions. This can be visualized and quantified by Western blotting.[4]

  • HIF-Responsive Reporter Gene Assay: A more quantitative method involves using a cell line engineered with a reporter gene (e.g., luciferase) under the control of a hypoxia-response element (HRE).[5][6] Increased reporter activity upon compound treatment indicates successful activation of the HIF pathway.

Table 2: Hypothetical In Vitro Cellular Activity of 5-Chloro-2,3-dimethoxyisonicotinic acid Compared to Known PHDIs

CompoundHIF-1α Stabilization EC₅₀ (µM)HRE-Luciferase Activation EC₅₀ (µM)
5-Chloro-2,3-dimethoxyisonicotinic acid TBDTBD
Roxadustat~2~5
Vadadustat~1~3
Data for Roxadustat and Vadadustat are representative values from published literature.

Transitioning to In Vivo Models: Assessing Physiological Effects

Positive in vitro data provides the rationale for progressing a compound into in vivo studies to evaluate its efficacy and safety in a whole organism.

Pharmacodynamic Biomarkers: Measuring the Direct Downstream Effects

The primary therapeutic goal of PHD inhibitors in the context of anemia is to stimulate the production of erythropoietin (EPO). Therefore, the most critical early in vivo experiment is to measure plasma EPO levels in treated animals.[7]

Efficacy Endpoints: Demonstrating the Desired Therapeutic Outcome

Sustained EPO production should lead to an increase in red blood cell production (erythropoiesis). This is assessed by measuring changes in hemoglobin levels and reticulocyte counts.[8]

Table 3: Hypothetical In Vivo Efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid in a Murine Model of Anemia Compared to Known PHDIs

Compound (Dose)Peak Plasma EPO Increase (fold-change vs. vehicle)Hemoglobin Increase at Day 28 (g/dL vs. vehicle)
5-Chloro-2,3-dimethoxyisonicotinic acid TBDTBD
Roxadustat (10 mg/kg)~10-15~2.0-2.5[9]
Vadadustat (20 mg/kg)~8-12~1.5-2.0[10][11]
Data for Roxadustat and Vadadustat are representative values from published literature in relevant animal models.

Experimental Protocols

In Vitro HIF-1α Stabilization Assay (Western Blot)
  • Cell Culture: Culture a relevant cell line (e.g., HEK293, HepG2) in standard growth medium under normoxic conditions (21% O₂, 5% CO₂).[12][13]

  • Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of 5-Chloro-2,3-dimethoxyisonicotinic acid, a known inhibitor (e.g., Roxadustat) as a positive control, and a vehicle control (e.g., DMSO) for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against HIF-1α, followed by a secondary antibody conjugated to horseradish peroxidase. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the EC₅₀ for HIF-1α stabilization.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Compound_Treatment 2. Compound Treatment (Vehicle, Test Compound, Positive Control) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting 7. Immunoblotting (Anti-HIF-1α, Anti-β-actin) Western_Blot->Immunoblotting Detection 8. ECL Detection & Imaging Immunoblotting->Detection Analysis 9. Densitometry & EC₅₀ Calculation Detection->Analysis

Caption: In Vitro HIF-1α Stabilization Workflow.

In Vivo Murine Model of Anemia
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Anemia can be induced through methods such as a low-iron diet or modeled in the context of chronic kidney disease.

  • Dosing: Administer 5-Chloro-2,3-dimethoxyisonicotinic acid, a known inhibitor, or vehicle control orally once daily for a period of 28 days.

  • Pharmacodynamic Endpoint (EPO): Collect blood samples at various time points after the first dose (e.g., 2, 4, 8, 24 hours) to measure plasma EPO levels via ELISA.[14]

  • Efficacy Endpoint (Hemoglobin): Collect blood samples at baseline and weekly throughout the study to measure hemoglobin concentrations using an automated hematology analyzer.

  • Data Analysis: Compare the changes in EPO and hemoglobin levels between the treatment groups and the vehicle control group to determine the in vivo efficacy.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Chloro-2,3-dimethoxyisonicotinic acid is currently lacking, its structural features suggest that it is a plausible candidate for a HIF prolyl hydroxylase inhibitor. The experimental framework outlined in this guide provides a comprehensive strategy for evaluating its in vitro and in vivo efficacy. By comparing its performance against established benchmarks like Roxadustat and Vadadustat, researchers can rapidly ascertain its potential as a novel therapeutic agent. The key to validating this hypothesis lies in the systematic application of the described biochemical, cellular, and animal model-based assays. Should this compound demonstrate promising activity, further studies on its pharmacokinetic properties, safety profile, and selectivity against other 2-oxoglutarate-dependent dioxygenases would be warranted.

References

  • HIF prolyl-hydroxylase inhibitor. In: Wikipedia; 2023. Accessed January 19, 2026. [Link]

  • Yeh TL, Leissing TM, Abboud MI, et al. Molecular and Cellular Mechanisms of HIF Prolyl Hydroxylase inhibitors in Clinical Trials. Chem Sci. 2017;8(11):7651-7668.
  • Zhang Y, Chen N, Zhang H, et al. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Front Pharmacol. 2021;12:782010.
  • Sanghani NS, Haase VH. Roxadustat: Not just for anemia. Pharmacol Res. 2021;171:105802.
  • Cell-based reporter activation upon 3 h incubation with varied concentrations of HIF PHD inhibitors. ResearchGate. Accessed January 19, 2026. [Link]

  • Thoms B, Gräfe K, Emerling J, et al. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clin Kidney J. 2021;14(Suppl 2):i36-i48.
  • Miyata T, Yamamoto H, Nangaku M. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine. Int J Mol Sci. 2021;22(16):8898.
  • Chen N, Hao C, Liu BC, et al. Efficacy and safety of roxadustat for the treatment of anemia in non-dialysis chronic kidney disease patients: A systematic review and meta-analysis of randomized double-blind controlled clinical trials. Front Nutr. 2022;9:961816.
  • Zhang Y, He S, Huang S, et al. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. Front Pharmacol. 2022;12:794215.
  • Hjelmeland AB, Lincet H. The Effect of Hypoxic and Normoxic Culturing Conditions in Different Breast Cancer 3D Model Systems. Front Oncol. 2021;11:755340.
  • Ikarashi Y, Maruyama Y. Simple in vivo bioassay for erythropoietin. Methods Find Exp Clin Pharmacol. 1991;13(4):253-257.
  • Development of a Cell-Based Reporter Assay for Screening of Inhibitors of Hypoxia-Inducible Factor 2-Induced Gene Expression. ResearchGate. Accessed January 19, 2026. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis. ResearchGate. Accessed January 19, 2026. [Link]

  • Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression. PubMed. Accessed January 19, 2026. [Link]

  • Which is the best protocol for evaluating the amount of erythropoietin in mice? ResearchGate. Accessed January 19, 2026. [Link]

  • EFFICACY OF ROXADUSTAT IN CHRONIC KIDNEY DISEASE PATIENTS NOT ON DIALYSIS WITH ANEMIA: SYSTEMATIC REVIEW AND META-ANALYSIS OF RANDOMIZED CONTROLLED TRIALS. ResearchGate. Accessed January 19, 2026. [Link]

  • Chertow GM, Pergola PE, Farag YM, et al. Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis. N Engl J Med. 2021;384(17):1589-1600.
  • What is Hypoxia in Cell Cultures? Oxford Optronix. Accessed January 19, 2026. [Link]

  • Dalmora SL, Oliveira RMFW, Barth T, et al. Biological evaluation of recombinant human erythropoietin in pharmaceutical products. Braz J Med Biol Res. 2000;33(10):1215-1222.
  • Hypoxia Activates Constitutive Luciferase Reporter Constructs. National Institutes of Health. Accessed January 19, 2026. [Link]

  • Semenza GL. Hypoxia-Inducible Factor (HIF) Signaling Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Annu Rev Pharmacol Toxicol. 2008;48:347-375.
  • 3r's applied to in vivobiological activity of recombinant human erythropoietin assay. ResearchGate. Accessed January 19, 2026. [Link]

  • Akebia Announces Vadadustat Efficacy and Safety Data to be Presented at American Society of Nephrology Kidney Week 2021. Akebia Therapeutics. Accessed January 19, 2026. [Link]

  • The Efficacy and Safety of Roxadustat for the Treatment of Posttransplantation Anemia: A Randomized Study. ResearchGate. Accessed January 19, 2026. [Link]

  • Correctly applying hypoxia to the growth of cell culture. Binder. Accessed January 19, 2026. [Link]

  • ERYTHROPOIETIN BIOASSAYS. U.S. Pharmacopeia. Accessed January 19, 2026. [Link]

  • Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease. ResearchGate. Accessed January 19, 2026. [Link]

  • Efficacy and Safety of Roxadustat for Anemia in Patients Receiving Chemotherapy for Nonmyeloid Malignancies: A Randomized, Open-Label, Active-Controlled Phase III Study. PubMed. Accessed January 19, 2026. [Link]

  • HIF-1 signaling pathway - Homo sapiens (human). KEGG. Accessed January 19, 2026. [Link]

  • Hypoxia-inducible factor (HIF) signaling pathway. ResearchGate. Accessed January 19, 2026. [Link]

  • Oxomer- and Reporter Gene-Based Analysis of FIH Activity in Cells. PubMed. Accessed January 19, 2026. [Link]

  • Imaging of the hypoxia-inducible factor pathway: insights into oxygen sensing. National Institutes of Health. Accessed January 19, 2026. [Link]

Sources

Benchmarking 5-Chloro-2,3-dimethoxyisonicotinic acid: An Exploratory Analysis Against Standard Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial benchmarking of 5-Chloro-2,3-dimethoxyisonicotinic acid, a novel synthetic compound, against established anti-inflammatory treatments. In the absence of extensive public data on its biological activity, we present a series of robust in vitro and in vivo experimental protocols to elucidate its potential therapeutic efficacy. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded approach to evaluating new chemical entities in the context of inflammatory and neuroinflammatory disorders.

Introduction: The Quest for Novel Anti-inflammatory Modulators

The landscape of inflammatory disease treatment is continually evolving, with a persistent need for novel therapeutics offering improved efficacy, selectivity, and safety profiles. While traditional treatments like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays, their long-term use can be associated with significant side effects.[1][2] This necessitates the exploration of new chemical entities that may act on novel therapeutic targets.

5-Chloro-2,3-dimethoxyisonicotinic acid is a synthetic heterocyclic compound. While its primary applications to date have been as a key intermediate in the synthesis of pharmaceuticals such as antidiabetic agents, its structural resemblance to nicotinic acid derivatives warrants investigation into its potential as a modulator of inflammatory pathways.[3][4] Nicotinic acid and its analogues have been shown to interact with G-protein coupled receptors (GPCRs), such as GPR35, which are expressed in immune cells and play a role in modulating inflammatory responses.[5][6][7]

This guide outlines a hypothetical benchmarking study of 5-Chloro-2,3-dimethoxyisonicotinic acid against Diclofenac, a widely used NSAID, and Dexamethasone, a potent corticosteroid. The objective is to provide a clear, step-by-step methodology for assessing its anti-inflammatory and potential neuroprotective properties.

Rationale for Experimental Design: A Multi-tiered Approach

A hierarchical screening approach is employed, beginning with broad in vitro assays to establish baseline anti-inflammatory activity, followed by more specific mechanistic studies and culminating in a relevant in vivo model of neuroinflammation.

  • Initial In Vitro Screening: The initial phase focuses on assessing the compound's general anti-inflammatory properties using cost-effective and rapid assays.[8] Protein denaturation and red blood cell (RBC) membrane stabilization assays are classic preliminary tests to gauge anti-inflammatory potential.[9][10][11]

  • Mechanistic Elucidation: To probe a potential mechanism of action, we will investigate the compound's effect on key inflammatory pathways. Given the structural similarity to GPR35 agonists, a reporter assay for GPR35 activation is a logical starting point.[5][12] Furthermore, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, the primary targets of NSAIDs, will be assessed to compare its mechanism with that of Diclofenac.[9][10]

  • In Vivo Proof-of-Concept: A lipopolysaccharide (LPS)-induced neuroinflammation model in rodents is a well-established and clinically relevant model to study the translation of in vitro findings.[13][14][15] This model allows for the assessment of the compound's ability to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system (CNS).[14]

Comparative In Vitro Analysis

General Anti-inflammatory Activity

Table 1: In Vitro Anti-inflammatory Activity of 5-Chloro-2,3-dimethoxyisonicotinic acid and Standard Treatments

Assay5-Chloro-2,3-dimethoxyisonicotinic acid (IC50)Diclofenac (IC50)Dexamethasone (IC50)
Protein Denaturation12.5 µM8.2 µM5.1 µM
RBC Membrane Stabilization18.7 µM10.5 µM7.8 µM

Note: The data presented in this table is hypothetical and for illustrative purposes.

Mechanistic Insights

Table 2: Mechanistic Profile of 5-Chloro-2,3-dimethoxyisonicotinic acid and Standard Treatments

Assay5-Chloro-2,3-dimethoxyisonicotinic acid (EC50/IC50)Diclofenac (IC50)Dexamethasone (IC50)
GPR35 Activation (EC50)5.8 µM> 100 µM> 100 µM
COX-2 Inhibition (IC50)45.3 µM0.9 µMNot Applicable
5-LOX Inhibition (IC50)62.1 µM25.7 µMNot Applicable

Note: The data presented in this table is hypothetical and for illustrative purposes.

In Vivo Benchmarking in a Neuroinflammation Model

Experimental Design

A lipopolysaccharide (LPS)-induced neuroinflammation model in mice will be utilized to assess the in vivo efficacy of 5-Chloro-2,3-dimethoxyisonicotinic acid.

G cluster_0 Animal Grouping and Acclimatization cluster_1 Treatment Groups (n=8 per group) cluster_2 Experimental Procedure cluster_3 Endpoint Analysis A Male C57BL/6 Mice (8-10 weeks) B Acclimatization (7 days) A->B G1 Vehicle Control (Saline) B->G1 G2 LPS (0.5 mg/kg, i.p.) + Vehicle B->G2 G3 LPS + 5-Chloro-2,3-dimethoxyisonicotinic acid (10 mg/kg, i.p.) B->G3 G4 LPS + Dexamethasone (1 mg/kg, i.p.) B->G4 C Pre-treatment (30 min prior to LPS) G1->C G2->C G3->C G4->C D LPS Administration (0.5 mg/kg, i.p.) C->D E Sacrifice (24 hours post-LPS) D->E F Brain Tissue Collection E->F G Cytokine Analysis (ELISA) F->G H Immunohistochemistry (Iba1, GFAP) F->H I qRT-PCR (TNF-α, IL-1β, IL-6) F->I

Caption: In vivo experimental workflow for LPS-induced neuroinflammation.

Hypothetical In Vivo Results

Table 3: Effect of 5-Chloro-2,3-dimethoxyisonicotinic acid on Pro-inflammatory Cytokine Levels in the Brain

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control15.2 ± 2.110.8 ± 1.512.5 ± 1.8
LPS + Vehicle125.6 ± 10.398.4 ± 8.7110.2 ± 9.5
LPS + 5-Chloro-2,3-dimethoxyisonicotinic acid (10 mg/kg)75.3 ± 6.860.1 ± 5.468.9 ± 6.2
LPS + Dexamethasone (1 mg/kg)40.1 ± 3.532.7 ± 2.938.4 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes. Values are represented as mean ± SEM.

Discussion and Future Directions

The hypothetical data suggests that 5-Chloro-2,3-dimethoxyisonicotinic acid possesses modest in vitro anti-inflammatory properties, albeit less potent than the standard drugs Diclofenac and Dexamethasone. The compound's activation of the GPR35 receptor and weak inhibition of COX/LOX enzymes suggest a potentially novel mechanism of action distinct from traditional NSAIDs.[5][9]

In the in vivo model of neuroinflammation, the hypothetical results indicate that 5-Chloro-2,3-dimethoxyisonicotinic acid can attenuate the production of pro-inflammatory cytokines in the brain, suggesting it is capable of crossing the blood-brain barrier and exerting a centrally-mediated anti-inflammatory effect. While not as potent as Dexamethasone in this model, its efficacy is significant compared to the vehicle-treated group.

Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic Models of Disease: Evaluation in more chronic models of neurodegenerative or autoimmune diseases.[16][17]

Detailed Experimental Protocols

In Vitro Assays
  • Protein Denaturation Assay:

    • Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer (pH 6.8).

    • Add varying concentrations of the test compounds to 5 mL of the BSA solution.

    • Incubate at 37°C for 20 minutes.

    • Induce denaturation by heating at 72°C for 5 minutes.

    • Cool the solutions and measure the turbidity at 660 nm.

    • Calculate the percentage inhibition of denaturation.

  • RBC Membrane Stabilization Assay:

    • Prepare a 10% suspension of human red blood cells in isotonic buffer.

    • Incubate the RBC suspension with varying concentrations of the test compounds at 56°C for 30 minutes.

    • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

    • Calculate the percentage of membrane stabilization.

GPR35 Reporter Assay

G cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Assay Readout A HEK293 cells B Transfect with GPR35 expression vector and CRE-luciferase reporter plasmid A->B C Seed transfected cells into 96-well plates B->C D Treat with serial dilutions of test compounds C->D E Incubate for 6 hours D->E F Add luciferase substrate E->F G Measure luminescence F->G

Caption: Workflow for the GPR35 activation reporter assay.

In Vivo Neuroinflammation Model
  • Animal Husbandry: Male C57BL/6 mice (8-10 weeks old) are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80) and administered via intraperitoneal (i.p.) injection.

  • LPS Challenge: Lipopolysaccharide from E. coli is dissolved in sterile saline and administered i.p. at a dose of 0.5 mg/kg.

  • Tissue Processing: 24 hours post-LPS injection, mice are euthanized, and brains are collected. One hemisphere is snap-frozen for biochemical analysis, and the other is fixed in 4% paraformaldehyde for immunohistochemistry.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the initial benchmarking of 5-Chloro-2,3-dimethoxyisonicotinic acid. The proposed experimental cascade allows for a thorough evaluation of its anti-inflammatory potential, from broad in vitro screening to in vivo proof-of-concept. The results of such a study would provide a solid foundation for further preclinical development of this and other novel chemical entities.

References

  • What are GPR35 agonists and how do they work? (2024). Vertex AI Search.
  • Treatment Options for Autoimmune Disease. (2020). News-Medical.Net. [Link]

  • Modelling neuroinflammatory phenotypes in vivo. (n.d.). PubMed Central. [Link]

  • Treating Human Autoimmunity: Current Practice and Future Prospects. (n.d.). PubMed Central. [Link]

  • GPR35 as an emerging therapeutic target. (2015). Frontiers in Pharmacology. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

  • Autoimmune disorders. (n.d.). Better Health Channel. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

  • Animal Models for Neuroinflammation and Potential Treatment Methods. (n.d.). Frontiers in Cellular Neuroscience. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Vertex AI Search.
  • Modelling neuroinflammatory phenotypes in vivo. (2025). ResearchGate. [Link]

  • Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. (2020). ACS Pharmacology & Translational Science. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • Autoimmune Diseases: Types, Symptoms & Treatments. (n.d.). Cleveland Clinic. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). PubMed Central. [Link]

  • How Autoimmune Diseases Are Treated. (2025). Verywell Health. [Link]

  • Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. (2022). bioRxiv. [Link]

  • GPR35 as a Novel Therapeutic Target. (2011). PubMed Central. [Link]

  • Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? (n.d.). Frontiers in Neurology. [Link]

  • Lipopolysaccharide (LPS) Induced Neuroinflammation. (n.d.). Scantox. [Link]

  • What are the methods for reducing neuroinflammation? (2025). Dr.Oracle. [Link]

  • Neuroinflammation. Contemporary anti-inflammatory treatment approaches. (n.d.). Neurosciences Journal. [Link]

  • Mechanisms and Emerging Regulators of Neuroinflammation: Exploring New Therapeutic Strategies for Neurological Disorders. (2024). MDPI. [Link]

  • Multi-targeted anti-inflammatory drugs for the treatment of neurological disorders. (n.d.). National Institutes of Health. [Link]

  • 5-Chloro-2,3-dimethoxyisonicotinic acid. (n.d.). MySkinRecipes. [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. (n.d.). Scholars Research Library. [Link]

Sources

A Guide to Ensuring Reproducibility in Experiments with 5-Chloro-2,3-dimethoxyisonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to ensure the reproducibility of experiments involving 5-Chloro-2,3-dimethoxyisonicotinic acid. Given the limited publicly available data on this specific molecule, we will establish a robust methodology by drawing parallels with structurally similar compounds and adhering to fundamental principles of synthetic and analytical chemistry. The core objective is to provide a self-validating system for synthesis, purification, and characterization, which is the bedrock of reproducible research.

The Imperative of Reproducibility in Novel Compound Research

Section 1: Synthesis and Purification - The Genesis of Reproducibility

The journey to reproducible experimental data begins with the synthesis and purification of the target compound. Even minor deviations in this initial phase can have cascading effects on all subsequent experiments.

A Plausible Synthetic Pathway

While a specific, validated synthesis for 5-Chloro-2,3-dimethoxyisonicotinic acid is not readily found in peer-reviewed literature, a plausible route can be extrapolated from known organic chemistry transformations. A common strategy for constructing such substituted pyridines involves the multi-step modification of a simpler pyridine core. The following workflow outlines a hypothetical, yet chemically sound, synthetic approach.

G cluster_0 Synthesis Workflow cluster_1 Purification A Starting Material (e.g., Substituted Pyridine) B Step 1: Chlorination A->B e.g., NCS or SO2Cl2 C Step 2: Methoxyation B->C e.g., NaOMe D Step 3: Oxidation of a side-chain to Carboxylic Acid C->D e.g., KMnO4 or SeO2 E Crude Product D->E F Crude 5-Chloro-2,3-dimethoxy- isonicotinic acid G Recrystallization F->G Select appropriate solvent system H Filtration & Washing G->H I Drying under Vacuum H->I J Pure Compound I->J

Caption: Hypothetical workflow for synthesis and purification.

Causality Behind Choices:

  • Chlorination: Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride are common for regioselective chlorination of electron-rich heterocyclic rings. The choice depends on the reactivity of the substrate and desired selectivity.

  • Methoxylation: Sodium methoxide is a standard reagent for nucleophilic aromatic substitution of a suitable leaving group or for reaction with an activated ring position.

  • Oxidation: If the precursor has a methyl or other oxidizable group at the 4-position, strong oxidizing agents like potassium permanganate can convert it to the desired carboxylic acid.

Protocol: Purification by Recrystallization

Recrystallization is a critical step to remove impurities. The choice of solvent is paramount and should be determined experimentally.

Objective: To obtain high-purity crystalline 5-Chloro-2,3-dimethoxyisonicotinic acid.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness Check:

  • Visual Inspection: The resulting crystals should have a uniform appearance and color.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is indicative of high purity.

Section 2: Analytical Characterization - The Self-Validating System

Comprehensive characterization is non-negotiable. It confirms the identity of the synthesized compound and establishes its purity, providing a baseline for all future experiments. A multi-faceted analytical approach is essential.[4]

G Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula HPLC HPLC-UV Start->HPLC Purity Assessment & Quantification FTIR FTIR Spectroscopy Start->FTIR Functional Group ID Result Structure Confirmed & Purity >95% NMR->Result MS->Result HPLC->Result FTIR->Result

Caption: Workflow for comprehensive analytical characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the key analytical techniques and the expected data for confirming the structure and purity of 5-Chloro-2,3-dimethoxyisonicotinic acid.

Technique Purpose Expected Key Observations
¹H NMR Structural confirmation and proton environment analysis.- Aromatic proton signals in the pyridine region. - Two distinct singlet signals for the two methoxy groups. - A broad singlet for the carboxylic acid proton (may require D₂O exchange for confirmation).
¹³C NMR Confirms the carbon skeleton.- Signals for all unique carbon atoms, including the carboxyl, aromatic, and methoxy carbons.
HRMS Accurate mass determination to confirm elemental composition.- The measured mass should correspond to the calculated exact mass of C₇H₆ClNO₃ (m/z 187.0009 for [M+H]⁺).
FTIR Identification of functional groups.- A broad O-H stretch for the carboxylic acid. - A sharp C=O stretch for the carbonyl group. - C-O stretches for the methoxy groups and C-Cl stretch.[5]
HPLC-UV Purity determination and quantification.- A single major peak at the expected retention time with a purity of ≥95% by area percentage.
Protocol: Purity Determination by HPLC

Objective: To quantitatively assess the purity of the synthesized compound.

Instrumentation: A standard HPLC system with a UV detector.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA versatile reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an ion-pairing agent that improves the peak shape of acidic and basic compounds.[6]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures the elution of the main compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nm and 280 nmAromatic compounds typically absorb at these wavelengths.
Injection Volume 10 µLA standard injection volume.

Trustworthiness Check:

  • The analysis should be run in triplicate to ensure the reproducibility of the retention time and peak area.

  • A blank (solvent) injection should be performed to ensure no carryover or system contamination.

Section 3: Comparative Analysis with an Alternative

To provide context for experimental design, it's useful to compare 5-Chloro-2,3-dimethoxyisonicotinic acid with a commercially available and structurally similar compound, such as 5-Chloro-2-methoxyisonicotinic acid (CAS 88912-22-5).[7]

Feature 5-Chloro-2,3-dimethoxyisonicotinic acid 5-Chloro-2-methoxyisonicotinic acid Implications for Reproducibility
Structure Contains two methoxy groups at positions 2 and 3.Contains one methoxy group at position 2.The additional methoxy group increases the molecular weight and likely alters the compound's polarity, solubility, and crystal packing.
Molecular Weight 187.58 g/mol 157.55 g/mol Affects molar calculations and reaction stoichiometry.
Predicted Polarity Likely less polar than the mono-methoxy analog due to the additional hydrophobic methyl group.More polar.This will significantly impact the choice of solvents for reactions, purification (recrystallization), and chromatography (TLC, HPLC).
Reactivity The electronic effect of the 3-methoxy group may influence the acidity of the carboxylic acid and the reactivity of the pyridine ring.Different electronic distribution.Reaction kinetics and yields may differ, requiring re-optimization of protocols if switching between analogs.

This comparison underscores a critical principle: protocols are not always directly transferable between similar molecules. Each new compound requires its own methodical optimization and validation to ensure reproducible outcomes.

Conclusion

Achieving reproducibility in experiments involving novel compounds like 5-Chloro-2,3-dimethoxyisonicotinic acid is not a matter of chance, but a result of a deliberate and rigorous scientific process. By implementing a self-validating system that encompasses controlled synthesis, meticulous purification, and comprehensive analytical characterization, researchers can build a foundation of trust in their data. This guide provides the framework and the causal logic behind each step, empowering scientists to not only generate reliable results but also to troubleshoot and adapt protocols with confidence. The principles outlined here are fundamental to upholding the integrity and advancing the pace of scientific discovery.

References

  • CN102993165A - Synthesis method of 5-chlorothiophene-2-formic acid.
  • CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines . (2012). Drug Testing and Analysis. [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . (2022). MDPI. [Link]

  • The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles . (2000). MDPI. [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • An efficient synthesis and biological study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines, their sulphones an . Indian Academy of Sciences. [Link]

  • Analytical and Pharmacokinetic Studies With 5-chloro-2'-deoxycytidine . (1995). PubMed. [Link]

  • 5-Chloro-2-methyl-3(2H)-isothiazolone . NIST WebBook. [Link]

  • Water Purification Methods . Atlas Scientific. [Link]

  • 5 Simple Experiments You Can Do at Home . (2022). YouTube. [Link]

  • Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry . (2026). ACS Central Science. [Link]

  • 5 Fun Science Experiments for Children . The Chemistry Blog. [Link]

  • Reproducibility In Organic Chemistry . (2015). Master Organic Chemistry. [Link]

  • Water purification the process of removing undesirable chemicals, biological contaminants, suspended solids, and gases from wate . (Publication). [Link]

  • Understanding Water Purification Methods . (2021). Sensorex. [Link]

  • Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics . (Publication). [Link]

  • Reproducibility in Chemical Research . (2025). ResearchGate. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . (2017). (Publication). [Link]

  • A Colorful Magic Trick with Acids and Bases . (2011). YouTube. [Link]

  • Home-Made Chemistry | 5 Chemical Reactions to do at Home! . (2018). YouTube. [Link]

  • Different Water Filtration Methods Explained . APEC Water. [Link]

  • Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques . (2023). MDPI. [Link]

  • A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials . MDPI. [Link]

  • 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino) . (2022). SciELO. [Link]

  • Understanding Reproducibility and Replicability . (Publication). [Link]

  • Article - SciSpace . (2022). [Link]

Sources

A Researcher's Guide to the Statistical Analysis of 5-Chloro-2,3-dimethoxyisonicotinic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical analysis of data from studies involving 5-Chloro-2,3-dimethoxyisonicotinic acid, a novel synthetic intermediate. Recognizing the limited publicly available experimental data on this specific molecule, we present a comparative analysis with well-characterized isonicotinic acid derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and the application of statistical methods to rigorously evaluate and compare the physicochemical and biological properties of new chemical entities in this class.

Introduction: The Emerging Significance of Substituted Isonicotinic Acids

Isonicotinic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The most notable example is isoniazid, a first-line treatment for tuberculosis that functions as a prodrug, inhibiting mycolic acid synthesis in mycobacteria.[1] The versatility of the isonicotinic acid scaffold has led to the development of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

5-Chloro-2,3-dimethoxyisonicotinic acid is a relatively new entrant in this family, primarily recognized for its role as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to manage type 2 diabetes.[5] Its specific substitution pattern—a chloro group at the 5-position and two methoxy groups at the 2 and 3-positions—offers unique electronic and steric properties that can be exploited in the design of novel therapeutics. Given its potential, a systematic approach to characterizing this molecule and comparing it to established analogs is crucial for unlocking its full therapeutic value.

This guide will navigate the process of generating and analyzing data for 5-Chloro-2,3-dimethoxyisonicotinic acid, using a combination of in-silico predictions and comparative experimental data from structurally related compounds.

Physicochemical Property Analysis: A Comparative Approach

In the absence of extensive experimental data for 5-Chloro-2,3-dimethoxyisonicotinic acid, in-silico prediction tools provide a valuable starting point for estimating its physicochemical properties.[6][7] These predictions, when compared with experimental data from well-studied analogs, can guide synthetic strategies and inform the design of biological assays.

Table 1: Comparative Physicochemical Properties of Isonicotinic Acid Derivatives

Property5-Chloro-2,3-dimethoxyisonicotinic acid (Predicted)2,3-dimethoxyisonicotinic acid (Experimental)2,6-dimethoxyisonicotinic acid (Experimental)Isonicotinic Acid (Experimental)
Molecular Formula C₈H₈ClNO₄C₈H₉NO₄C₈H₉NO₄C₆H₅NO₂
Molecular Weight 217.61 g/mol 183.16 g/mol 183.16 g/mol 123.11 g/mol
LogP 1.2 - 1.80.8 - 1.20.9 - 1.30.6 - 1.0
Topological Polar Surface Area (TPSA) 68.6 Ų68.6 Ų68.6 Ų50.3 Ų
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 5553

Note: Predicted values for 5-Chloro-2,3-dimethoxyisonicotinic acid are derived from computational models. Experimental values for analogs are compiled from various sources.[8][9]

The predicted properties of 5-Chloro-2,3-dimethoxyisonicotinic acid suggest a moderately lipophilic compound with a similar polar surface area to its dimethoxy analogs. The presence of the chloro group is expected to increase its lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

Experimental Protocols and Data Generation

To enable a robust statistical analysis, high-quality experimental data is paramount. The following sections outline standardized protocols for the synthesis, characterization, and preliminary biological evaluation of 5-Chloro-2,3-dimethoxyisonicotinic acid and its analogs.

Synthesis and Purification

The synthesis of substituted isonicotinic acids often involves the oxidation of the corresponding picoline precursors.[11] For novel derivatives like 5-Chloro-2,3-dimethoxyisonicotinic acid, a multi-step synthesis from commercially available starting materials may be required.

DOT Diagram: General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for Isonicotinic Acid Derivatives Start Starting Material (e.g., Substituted Pyridine) Reaction1 Functional Group Interconversion / Substitution Start->Reaction1 Intermediate Key Intermediate Reaction1->Intermediate Reaction2 Oxidation / Hydrolysis Intermediate->Reaction2 Crude_Product Crude Isonicotinic Acid Derivative Reaction2->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Pure 5-Chloro-2,3-dimethoxyisonicotinic acid Purification->Final_Product

Caption: General synthetic workflow for isonicotinic acid derivatives.

Step-by-Step Synthesis Protocol (Hypothetical)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the starting materials and an appropriate solvent.

  • Reagent Addition: Slowly add the requisite reagents (e.g., oxidizing agents, chlorinating agents) at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction mixture and perform an extractive workup to isolate the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Structural Characterization and Spectroscopic Analysis

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques should be employed.

Table 2: Expected Spectroscopic Data for 5-Chloro-2,3-dimethoxyisonicotinic acid

TechniqueExpected Observations
¹H NMR - Aromatic proton signal (singlet or narrow doublet).- Two distinct methoxy group signals (singlets, ~3.8-4.2 ppm).- Carboxylic acid proton signal (broad singlet, downfield).
¹³C NMR - Quaternary carbon signals for the substituted pyridine ring.- Methoxy carbon signals (~55-65 ppm).- Carbonyl carbon signal (~165-175 ppm).
FT-IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).[12]- C-O stretches from the methoxy groups (~1200-1300 cm⁻¹).
Mass Spec (HRMS) - Accurate mass measurement to confirm the elemental composition (C₈H₈ClNO₄).
Analytical Method Development

A reliable analytical method is necessary for purity determination and quantification in biological assays. High-Performance Liquid Chromatography (HPLC) is a standard choice.[13]

Step-by-Step HPLC Method Development Protocol

  • Column Selection: Start with a C18 reverse-phase column.

  • Mobile Phase Optimization: Use a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

  • Gradient Elution: Develop a gradient elution method to ensure good peak shape and resolution from any impurities.

  • Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).

  • Method Validation: Validate the method for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Statistical Analysis of Experimental Data

Comparative Analysis of Physicochemical Data

For properties like solubility or LogP, a one-way Analysis of Variance (ANOVA) can be used to determine if there are statistically significant differences between 5-Chloro-2,3-dimethoxyisonicotinic acid and its analogs. Post-hoc tests like Tukey's HSD can then identify which specific pairs of compounds differ.

Analysis of Biological Activity Data

In vitro biological activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

DOT Diagram: Data Analysis Workflow for Biological Activity

Biological Activity Data Analysis Data Analysis Workflow for Biological Activity Data_Collection Raw Data Collection (e.g., Absorbance, Fluorescence) Normalization Data Normalization (to Positive/Negative Controls) Data_Collection->Normalization Dose_Response Dose-Response Curve Fitting (Non-linear Regression) Normalization->Dose_Response IC50_EC50 IC50 / EC50 Determination Dose_Response->IC50_EC50 Statistical_Test Statistical Comparison (e.g., ANOVA, t-test) IC50_EC50->Statistical_Test Conclusion Conclusion on Relative Potency and Efficacy Statistical_Test->Conclusion

Caption: Data analysis workflow for biological activity assessment.

Step-by-Step Statistical Analysis of IC₅₀ Values

  • Dose-Response Curves: Plot the normalized response versus the logarithm of the compound concentration.

  • Non-linear Regression: Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

  • Log Transformation: Transform the IC₅₀ values to their logarithmic scale (logIC₅₀) to normalize the distribution.

  • Statistical Comparison: Use a one-way ANOVA to compare the mean logIC₅₀ values of the different compounds. If the ANOVA is significant, use a post-hoc test to perform pairwise comparisons.

  • Reporting: Report the geometric mean IC₅₀ values with their 95% confidence intervals.

Conclusion and Future Directions

This guide provides a roadmap for the systematic evaluation of 5-Chloro-2,3-dimethoxyisonicotinic acid and other novel isonicotinic acid derivatives. By combining in-silico predictions with rigorous experimental design and statistical analysis, researchers can effectively characterize new chemical entities and compare their properties to established benchmarks. The methodologies outlined herein are designed to ensure data integrity and support informed decision-making in the early stages of drug discovery. As more experimental data for 5-Chloro-2,3-dimethoxyisonicotinic acid becomes available, these analyses will become more robust, paving the way for the potential development of new therapeutics based on this promising scaffold.

References

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (URL: )
  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery - Benchchem. (URL: )
  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. (URL: )
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (URL: [Link])

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (URL: [Link])

  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf. (URL: [Link])

  • Machine Learning Small Molecule Properties in Drug Discovery - arXiv. (URL: [Link])

  • A Guide to In Silico Drug Design - PMC - PubMed Central. (URL: [Link])

  • Assay of Isonicotinic acid hydrazide: Lab Manual, PDF Journal, Download. (URL: [Link])

  • Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry. (URL: [Link])

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (URL: [Link])

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed. (URL: [Link])

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (URL: [Link])

  • Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity - PubMed. (URL: [Link])

  • Spectra Problem #7 Solution. (URL: [Link])

  • 5-Chloro-2,3-dimethoxyisonicotinic acid - MySkinRecipes. (URL: [Link])

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: [Link])

  • Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (URL: [Link])

  • 2 3 Dimethoxyisonicotinic Acid, Chemical Grade - IndiaMART. (URL: [Link])

  • Synthesis and Characterization of 2-(5-Chloro 3,3-di- methyl-1,3-dihydro-indol-2-ylidene)-3-(4-methoxy- phenylimino)-propionaldehyd - Iraqi Journal of Cancer and Medical Genetics. (URL: [Link])

  • The Preparation and Characterization of 5-Substituted-4-chloro-1,2,3-dithiazolium Salts and their Conversion into 4-Substituted-3-chloro-1,2,5-thiadiazoles - MDPI. (URL: [Link])

  • Solving Combined IR and 13C Spectral Problems - YouTube. (URL: [Link])

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate. (URL: [Link])

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (URL: [Link])

Sources

A Researcher's Guide to Comparing Analogs of 5-Chloro-2,3-dimethoxyisonicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic design and evaluation of novel chemical entities are paramount to advancing therapeutic frontiers. This guide provides an in-depth technical comparison of hypothetical analogs of 5-Chloro-2,3-dimethoxyisonicotinic acid, a key intermediate in the synthesis of pharmaceuticals, particularly antidiabetic agents like SGLT2 inhibitors.[1] By exploring the structure-activity relationships (SAR) of related compounds, we can extrapolate and predict the performance of novel analogs, offering a roadmap for their synthesis and biological evaluation.

The Significance of the 5-Chloro-2,3-dimethoxyisonicotinic Acid Scaffold

The 5-Chloro-2,3-dimethoxyisonicotinic acid scaffold possesses key structural features that are amenable to chemical modification, making it a valuable starting point for medicinal chemists. The presence of a chlorine atom and two methoxy groups on the pyridine ring significantly influences the electronic and steric properties of the molecule, which in turn can dictate its binding affinity and selectivity for a biological target. In the context of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, these substitutions on an aromatic ring, which often forms part of the aglycone moiety of C-glycosides, are crucial for potent and selective inhibition.

Comparative Analysis of Hypothetical Analogs

Table 1: Predicted Performance of Hypothetical 5-Chloro-2,3-dimethoxyisonicotinic Acid Analogs

Analog IDModification from Parent CompoundPredicted Biological ActivityRationale for Prediction
Parent 5-Chloro-2,3-dimethoxyisonicotinic acidBaselineThe combination of a halogen and electron-donating methoxy groups provides a balanced electronic profile.
Analog 1 Replacement of 5-Chloro with 5-FluoroPotentially decreased potencyFluorine, while electronegative, is smaller than chlorine and may lead to weaker halogen bonding interactions with the target protein.
Analog 2 Replacement of 5-Chloro with 5-BromoPotentially increased potencyBromine is more polarizable than chlorine, which could enhance halogen bonding and van der Waals interactions, but may also increase toxicity.
Analog 3 Removal of 2-methoxy groupLikely decreased potencyMethoxy groups can form critical hydrogen bonds with the target and their removal could disrupt a key binding interaction.
Analog 4 Replacement of 3-methoxy with 3-ethoxy groupPotentially similar or slightly decreased potencyThe bulkier ethoxy group may create steric clashes within the binding pocket, although it could also explore new hydrophobic interactions.
Analog 5 Isomeric rearrangement to 6-Chloro-2,3-dimethoxyisonicotinic acidPotentially altered selectivityThe positional change of the chlorine atom could significantly alter the binding orientation and selectivity profile against related transporters like SGLT1.

Experimental Protocols for Analog Evaluation

To validate the predicted performance of these analogs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro SGLT2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the synthesized analogs against human SGLT2.

Principle: The assay measures the uptake of a radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, a non-metabolizable glucose analog) in cells overexpressing human SGLT2. The reduction in uptake in the presence of the test compound is indicative of SGLT2 inhibition.

Step-by-Step Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human SGLT2 (hSGLT2) in appropriate media.

  • Compound Preparation: Prepare a stock solution of the test analog in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Seed the hSGLT2-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a sodium-containing buffer.

    • Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing ¹⁴C-α-methylglucopyranoside and incubate for a specific period (e.g., 1-2 hours) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Selectivity Assay against SGLT1

To assess the therapeutic potential and minimize off-target effects, it is crucial to determine the selectivity of the analogs for SGLT2 over SGLT1.

Methodology: The protocol is identical to the SGLT2 inhibition assay, but it is performed using cells stably expressing human SGLT1 (hSGLT1). The ratio of the IC50 for SGLT1 to the IC50 for SGLT2 provides the selectivity index.

Visualizing the Drug Discovery Workflow

The process of designing, synthesizing, and evaluating novel analogs can be visualized as a structured workflow.

Caption: A streamlined workflow for the design, synthesis, and evaluation of novel drug candidates.

Signaling Pathway of SGLT2 Inhibition

Understanding the mechanism of action at a physiological level is crucial. SGLT2 inhibitors exert their therapeutic effect by blocking glucose reabsorption in the kidneys.

SGLT2_Inhibition_Pathway Glomerulus Glomerulus (Filtration of Glucose) Proximal_Tubule Proximal Tubule Glomerulus->Proximal_Tubule Filtrate Flow SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Glucose_Reabsorption Glucose Reabsorption into Bloodstream SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Blockage leads to Blood_Glucose Increased Blood Glucose Levels Glucose_Reabsorption->Blood_Glucose Analog 5-Chloro-2,3-dimethoxyisonicotinic Acid Analog (SGLT2 Inhibitor) Analog->SGLT2 Inhibits Lowered_Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Lowered_Blood_Glucose

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 5-Chloro-2,3-dimethoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to ensure that innovative research is conducted with the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-2,3-dimethoxyisonicotinic acid, ensuring the protection of laboratory personnel and the environment.

Section 1: Hazard Profile and Immediate Safety Precautions

Inferred Hazards:

  • Skin and Eye Irritation: Similar compounds are classified as Category 2 skin and eye irritants[1][2][3]. Direct contact should be avoided.

  • Toxicity: Halogenated organic compounds can be toxic if swallowed, inhaled, or absorbed through the skin[4].

  • Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life, with potentially long-lasting effects[4][5]. Therefore, drain disposal is strictly prohibited[6][7].

Personal Protective Equipment (PPE): Given these potential hazards, the following minimum PPE must be worn when handling 5-Chloro-2,3-dimethoxyisonicotinic acid in any form (solid, solution, or waste):

  • Eye Protection: Goggles compliant with European Standard EN 166 or OSHA 29 CFR 1910.133 regulations[3].

  • Hand Protection: Chemically resistant gloves (e.g., neoprene or nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling[8].

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary[2].

  • Work Area: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[1][9].

Section 2: Waste Characterization and Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste is regulated to ensure proper management from "cradle to grave"[10][11]. 5-Chloro-2,3-dimethoxyisonicotinic acid waste must be treated as hazardous.

Why is it Hazardous Waste?

  • Listed Waste: As a halogenated organic compound, it falls under the category of "F-listed" hazardous wastes if it is a spent solvent[7][12]. Specifically, it resembles wastes from the F001 and F005 lists, which include spent halogenated and non-halogenated solvents[12].

  • Characteristic Waste: Depending on its formulation or any mixtures, it could exhibit hazardous characteristics such as corrosivity (if in a highly acidic or basic solution) or toxicity[12][13].

Your institution is required to have an EPA ID number and a designated generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—which dictates on-site storage time limits and reporting requirements[11][14].

Waste Profile: 5-Chloro-2,3-dimethoxyisonicotinic Acid
Common Name 5-Chloro-2,3-dimethoxyisonicotinic acid
Waste Type Hazardous Chemical Waste
Likely EPA Waste Codes F-Listed (as part of a solvent mixture), D-Listed (Toxicity)
Primary Hazards Skin/Eye Irritant, Potential Toxicity, Environmental Hazard
Prohibited Disposal Routes Drain Disposal, Regular Trash, Evaporation[15]
Required Container Type High-Density Polyethylene (HDPE) or Glass, Chemically Compatible[9]
Storage Requirement Segregated, Closed Container in a Satellite Accumulation Area (SAA)[11][16]

Section 3: On-Site Waste Management and Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. Incompatible wastes must never be mixed, as this can lead to violent reactions, fires, or the emission of toxic gases[15][16].

Step-by-Step Segregation and Collection:

  • Select the Correct Container: Use a dedicated, chemically compatible waste container, ideally made of HDPE or glass. The original product container can be reused if it is in good condition[16]. The container must have a tightly sealing cap[9].

  • Label Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include the words "Hazardous Waste," the full chemical name ("5-Chloro-2,3-dimethoxyisonicotinic acid"), and a clear indication of its hazards (e.g., "Irritant," "Toxic")[11][14].

  • Establish a Satellite Accumulation Area (SAA): This is the designated location in the lab where waste is collected. It must be at or near the point of generation and under the control of laboratory personnel[14][16]. The SAA should be clearly marked with signage[10].

  • Segregate from Incompatibles:

    • Store this waste away from strong bases, as it is an acid.

    • Store away from strong oxidizing agents[3][16].

    • Keep halogenated organic waste separate from non-halogenated waste streams. This is crucial as disposal costs for halogenated waste are significantly higher, and mixing them contaminates the entire volume[7].

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste[7][15]. Using a funnel that is left in the opening is not considered a closed container and is a common violation[9].

Section 4: Formal Disposal Procedures

The following workflow outlines the specific actions to take for different forms of waste containing 5-Chloro-2,3-dimethoxyisonicotinic acid.

G cluster_start Waste Generation cluster_type Identify Waste Type cluster_action Disposal Action cluster_end Final Disposition start Generation of 5-Chloro-2,3-dimethoxyisonicotinic Acid Waste solid Unused or Expired Solid Chemical start->solid solution Aqueous or Organic Solution start->solution consumables Contaminated Consumables (Gloves, Wipes, Glassware) start->consumables container Empty Product Container start->container solid_action Place in 'Solid Organic Waste' container. Ensure label is updated. solid->solid_action solution_action Pour into 'Halogenated Organic Liquid Waste' container via funnel. Keep segregated from non-halogenated waste. solution->solution_action consumables_action Double-bag in clear plastic bags. Label as 'Contaminated Solid Waste' with chemical name. consumables->consumables_action container_action Triple-rinse with a suitable solvent. Collect first rinsate as hazardous waste. Deface label and dispose of clean container. container->container_action end_point Store sealed container in SAA. Contact EHS for pickup when full or per storage time limits. solid_action->end_point solution_action->end_point consumables_action->end_point container_action->end_point

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,3-dimethoxyisonicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2,3-dimethoxyisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.